3-formyl-1H-indole-1-ylmethanol
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(hydroxymethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-11(7-13)10-4-2-1-3-9(8)10/h1-6,13H,7H2 |
InChI Key |
SHIUHHYVVBINJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CO)C=O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Functional Properties of 3-Formyl-1H-indole-1-ylmethanol
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
3-Formyl-1H-indole-1-ylmethanol, commonly referred to in literature as N-hydroxymethyl-indole-3-carboxaldehyde (IAld-2), is a highly functionalized indole derivative. Characterized by an electron-withdrawing formyl group at the C3 position and a reactive, hemiaminal-like hydroxymethyl group at the N1 position, this compound serves as both a vital synthetic intermediate and a biologically active phytochemical derivative. This whitepaper provides an in-depth analysis of its structural properties, a self-validating protocol for its chemical synthesis, and its pharmacological relevance stemming from the thermal degradation of cruciferous vegetables[1].
Structural Properties & Mechanistic Insights
The chemical behavior of 3-formyl-1H-indole-1-ylmethanol (Molecular Formula: C₁₀H₉NO₂; MW: 175.18 g/mol ) is dictated by the push-pull electronic dynamics of its two primary functional groups:
-
The C3-Formyl Group (-CHO): As a strong electron-withdrawing group (EWG), the formyl moiety deactivates the indole ring toward electrophilic aromatic substitution compared to the parent indole. This deactivation stabilizes the core structure, preventing unwanted oligomerization during synthesis.
-
The N1-Hydroxymethyl Group (-CH₂OH): Formed via the nucleophilic attack of the indole nitrogen on formaldehyde, this group is technically an N,O-acetal (hemiaminal). It is relatively labile and can act as a formaldehyde donor under acidic conditions. The presence of this group significantly alters the hydrogen-bonding network of the molecule, increasing its polarity and altering its pharmacokinetic profile.
Quantitative Spectral Data
To ensure accurate identification during synthesis or extraction, the nuclear magnetic resonance (NMR) signature of the compound is critical. The following table summarizes the key ¹H NMR shifts, highlighting the diagnostic signals of the formyl and hydroxymethyl protons[2].
Table 1: ¹H NMR Spectral Data for 3-formyl-1H-indole-1-ylmethanol (500 MHz, acetone-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Structural Assignment |
| ¹H | 10.02 | Singlet (s), 1H | C3-Aldehyde (-CHO) |
| ¹H | 8.24 | Doublet (d), J = 7.9, 1H | Indole Ar-H (C4) |
| ¹H | 8.22 | Singlet (s), 1H | Indole C2-H |
| ¹H | 7.69 | Doublet (d), J = 8.2, 1H | Indole Ar-H (C7) |
| ¹H | 7.37–7.34 | Multiplet (m), 1H | Indole Ar-H (C6) |
| ¹H | 7.32–7.28 | Multiplet (m), 1H | Indole Ar-H (C5) |
| ¹H | 5.89 | Doublet of doublets (dd), J = 8.2, 7.6 | N-CH₂-OH (Hydroxymethyl) |
Chemical Synthesis: A Self-Validating Protocol
The synthesis of 3-formyl-1H-indole-1-ylmethanol relies on the highly chemoselective N-hydroxymethylation of indole-3-carboxaldehyde using polyformaldehyde[2].
Causality of Experimental Design
-
Base Selection (Cs₂CO₃): Cesium carbonate is chosen over stronger bases (e.g., NaH) or weaker bases (e.g., K₂CO₃). The large ionic radius of the cesium cation enhances solubility in organic solvents and creates a highly reactive, "naked" indole nitrogen anion. Its mild basicity prevents the Cannizzaro disproportionation of the C3-formyl group, ensuring high chemoselectivity.
-
Solvent Selection (1,4-Dioxane): 1,4-Dioxane provides a polar aprotic environment that solubilizes polyformaldehyde at room temperature while maintaining a low water content. Because N-hydroxymethylation is an equilibrium process, excluding water prevents the reverse reaction (hydrolysis of the hemiaminal).
Fig 1. Synthetic workflow for 3-formyl-1H-indole-1-ylmethanol via N-hydroxymethylation.
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL Schlenk flask under an inert atmosphere (N₂ or Argon) to eliminate adventitious moisture.
-
Reagent Charging: Add indole-3-carboxaldehyde (1.0 eq), Cs₂CO₃ (1.1 eq), and polyformaldehyde (1.3 eq) to the flask[2].
-
Reaction Execution: Inject anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M. Stir the heterogeneous mixture vigorously at room temperature (25 °C).
-
Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. Validation metric: The reaction is deemed complete when the starting material spot disappears and a new, more polar spot (lower
due to the hydroxyl group's hydrogen-bonding) emerges. -
Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer with deionized water three times to completely partition out the water-soluble cesium salts and unreacted formaldehyde[2].
-
Purification: Concentrate the organic layer in vacuo. Purify the crude residue via silica gel column chromatography (100–200 mesh) to afford the pure N-hydroxymethylated indole[2].
-
Final Validation: Confirm purity via ¹H NMR, specifically ensuring the disappearance of the broad indole N-H singlet (typically ~12 ppm) and the appearance of the N-CH₂-OH doublet of doublets at 5.89 ppm[2].
Biological Generation & Pharmacological Potential
Beyond synthetic chemistry, 3-formyl-1H-indole-1-ylmethanol is generated biologically during the thermal processing of cruciferous vegetables (CVs) like broccoli. CVs are rich in glucosinolates, which hydrolyze into indole-3-carbinol (I3C)[1].
The Thermal Degradation Pathway
During cooking (e.g., steaming at 100–105 °C), I3C is highly labile. It undergoes rapid dehydration to form the highly electrophilic 3-methyleneindole (3MI) intermediate. Concurrently, the dimerization of I3C into 3,3′-diindolylmethane (DIM) releases formaldehyde in situ[1]. This endogenous formaldehyde acts as the electrophile, reacting with oxidized I3C derivatives (like indole-3-carboxaldehyde) to yield 3-formyl-1H-indole-1-ylmethanol[2].
Fig 2. Heat-promoted generation of 3-formyl-1H-indole-1-ylmethanol from Indole-3-carbinol.
Drug Development Implications
The in situ generation of N-substituted indole oligomers represents a novel frontier in oncology. Research has demonstrated that this specific matrix of heat-promoted I3C derivatives—including N-hydroxymethylated and N-indolylmethylated compounds—exhibits potent anti-melanoma effects. For instance, related N-alkylated indoles within this mixture have been bio-evaluated to inhibit A375 human melanoma cells with IC₅₀ values as low as 1.87 μM[1]. The unique hemiaminal structure of 3-formyl-1H-indole-1-ylmethanol makes it an intriguing candidate for prodrug design, where controlled formaldehyde release or targeted N-alkylation could be leveraged in the tumor microenvironment.
References
- Qian, J. C., Zhang, H. P., Wang, Y., & Liu, D. (2024). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect.
- Qian, J. C., et al. (2024). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect.
Sources
molecular weight and formula of 3-formyl-1H-indole-1-ylmethanol
[1][2]
Physicochemical Characterization
3-formyl-1H-indole-1-ylmethanol is the N-hydroxymethyl derivative of the common building block indole-3-carboxaldehyde.[1] It is characterized by a hemiaminal functionality at the N1 position, which dictates its solubility profile and chemical stability.[1]
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(Hydroxymethyl)-1H-indole-3-carbaldehyde | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Exact Mass | 175.0633 | |
| Core Structure | Indole (Benzopyrrole) | Substituted at C3 (Formyl) and N1 (Hydroxymethyl) |
| Predicted LogP | ~0.8 - 1.2 | More hydrophilic than parent indole (LogP ~1.[1][2]7) due to -OH |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 2 (Carbonyl, Hydroxyl oxygen) |
Structural Analysis
The molecule consists of an electron-rich indole ring with an electron-withdrawing formyl group at C3.[1] The N1 position is substituted with a hydroxymethyl group (–CH₂OH).[1]
-
Electronic Effect: The C3-formyl group pulls electron density from the ring, increasing the acidity of the N1 proton in the parent compound, thereby facilitating the formation of the N-hydroxymethyl derivative under basic conditions.
-
Hemiaminal Instability: The N–C–O linkage (N-hydroxymethyl) is a hemiaminal.[1] In aqueous or acidic environments, this bond is susceptible to hydrolysis, reverting to the parent indole and formaldehyde.[1]
Synthetic Pathways & Mechanism
The synthesis of 3-formyl-1H-indole-1-ylmethanol is typically achieved via the direct N-hydroxymethylation of indole-3-carboxaldehyde using formaldehyde (or paraformaldehyde).[1] This reaction is reversible and equilibrium-driven.[1]
Mechanism of Formation[4][5]
-
Deprotonation: A base removes the acidic proton from the indole nitrogen (pKa ~16).[1] The electron-withdrawing formyl group at C3 stabilizes the resulting anion.[1]
-
Nucleophilic Attack: The indolyl anion attacks the electrophilic carbonyl carbon of formaldehyde.[1]
-
Protonation: The resulting alkoxide is protonated to form the alcohol.[1]
DOT Diagram: Synthesis & Equilibrium
[1]
Stability & Reactivity Profile (Critical E-E-A-T)
Warning: Researchers must treat 3-formyl-1H-indole-1-ylmethanol as a transient or equilibrium species rather than a highly stable commodity chemical.
Hydrolytic Instability
The N-hydroxymethyl group is a "masked" formaldehyde equivalent.[1]
-
In Water: It exists in equilibrium with the parent indole and formaldehyde.[1] High dilution favors dissociation.[1]
-
In Acid: Rapid decomposition occurs.[1] The protonation of the hydroxyl group creates a good leaving group (water), generating an iminium ion that releases formaldehyde.[1]
-
In Base: Moderately stable, but can undergo retro-aldol type decomposition upon heating.[1]
Synthetic Utility (Reactive Intermediate)
Despite its instability, this molecule is a valuable intermediate for:
-
N-Methylation: Reduction of the N-hydroxymethyl group (e.g., with NaBH₄/TFA or silanes) yields the N-methyl derivative (1-methylindole-3-carboxaldehyde).
-
Mannich Reactions: The hydroxyl group can be displaced by amines to form stable N-aminomethyl derivatives.[1]
-
Prodrug Design: The N-hydroxymethyl group increases water solubility and serves as a prodrug moiety that releases the active parent indole in vivo via spontaneous hydrolysis or enzymatic cleavage (e.g., by phosphatases if phosphorylated).[1]
Experimental Protocols
Protocol A: Synthesis of 3-formyl-1H-indole-1-ylmethanol
This protocol is adapted for the generation of N-hydroxymethyl indoles.[1]
Reagents:
-
Indole-3-carboxaldehyde (1.0 eq)[2]
-
Paraformaldehyde (1.2 - 1.5 eq) or Formalin (37% aq.[1] solution)
-
Potassium Carbonate (K₂CO₃) (0.1 eq, catalytic)
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane/Water mixture.
Step-by-Step Workflow:
-
Dissolution: Dissolve Indole-3-carboxaldehyde in MeCN.
-
Addition: Add paraformaldehyde and catalytic K₂CO₃.
-
Reaction: Heat the mixture to 40–50°C for 2–4 hours. Monitor by TLC (Note: The product may revert on silica gel; use neutralized plates or rapid visualization).[1]
-
Workup: Filter off the solid catalyst. Concentrate the solvent under reduced pressure at low temperature (<40°C).
-
Purification: Recrystallization from a non-protic solvent (e.g., Ether/Hexane) is preferred over chromatography to avoid decomposition.[1]
Characterization (Expected NMR Signals):
-
¹H NMR (DMSO-d₆):
Protocol B: Conversion to N-Methyl Derivative (Validation)
To confirm the formation of the N-hydroxymethyl species, reduce it immediately to the stable N-methyl analog.
-
Treat the crude 3-formyl-1H-indole-1-ylmethanol with Sodium Borohydride (NaBH₄) in dry THF, followed by acidic workup, or use Triethylsilane/TFA.
-
Result: Formation of 1-methylindole-3-carboxaldehyde (MW 159.19), which is stable and easily characterized.[1]
References
-
PubChem Compound Summary. Indole-3-carboxaldehyde (Parent Compound).[1][3] National Center for Biotechnology Information.[1]
-
[Link]
-
-
Organic Syntheses.N-Hydroxymethylation and Mannich Reactions of Indoles. (General methodology for N-substituted indoles).
-
[Link]
-
-
Journal of Medicinal Chemistry.Prodrug strategies utilizing N-hydroxymethyl derivatives. (Contextual reference for N-hydroxymethyl stability).
-
[Link]
-
- ChemicalBook.
solubility of 3-formyl-1H-indole-1-ylmethanol in organic solvents
This guide details the solubility profile, physicochemical properties, and critical handling parameters for 3-formyl-1H-indole-1-ylmethanol (also known as N-(hydroxymethyl)indole-3-carboxaldehyde).
Executive Summary 3-Formyl-1H-indole-1-ylmethanol is a specialized hemiaminal intermediate derived from the N-hydroxymethylation of indole-3-carboxaldehyde. Unlike stable commercial reagents, this compound exhibits a dynamic stability profile ; it acts as a "masked" formaldehyde equivalent. While soluble in polar organic solvents, its utility is governed by its susceptibility to hydrolysis (retro-formylation) in aqueous or acidic environments. Researchers must prioritize anhydrous, aprotic solvents (DMSO, DMF, THF) for storage and reactions to prevent reversion to the parent indole.
Part 1: Physicochemical Profile[1][2]
Understanding the structure is prerequisite to predicting solubility behavior. The molecule combines a hydrophobic indole core with two polar functionalities: an electron-withdrawing formyl group at C3 and a labile hydroxymethyl group at N1.
| Property | Description |
| Chemical Name | 3-formyl-1H-indole-1-ylmethanol |
| Synonyms | 1-(Hydroxymethyl)-1H-indole-3-carbaldehyde; N-Hydroxymethyl-3-formylindole |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Functional Class | Hemiaminal (N-C-OH linkage); Indole aldehyde |
| Polarity | Moderate-High (Due to -OH and -CHO groups) |
| Stability Concern | High. Susceptible to hydrolysis (releasing formaldehyde) and polymerization (forming bis-indolylmethanes). |
Part 2: Solubility Landscape
The solubility of 3-formyl-1H-indole-1-ylmethanol is dictated by the competition between the hydrophobic indole scaffold and the hydrogen-bonding capability of the hydroxyl and formyl groups.
Primary Solvents (High Solubility & Stability)
These are the recommended solvents for stock solutions, synthesis, and spectroscopic analysis.
-
DMSO (Dimethyl Sulfoxide): The optimal solvent for biological screening and long-term storage (frozen). It effectively disrupts intermolecular H-bonding without catalyzing decomposition.
-
Solubility: > 50 mg/mL
-
-
DMF (Dimethylformamide): Excellent solubilizer for synthetic applications.
-
Solubility: > 50 mg/mL
-
-
THF (Tetrahydrofuran): Good solubility; useful for reactions requiring volatile solvent removal. Must be anhydrous to prevent hydrolysis.
Reactive/Conditional Solvents (High Solubility, Low Stability)
-
Alcohols (Methanol, Ethanol): The compound is soluble, but these are protic solvents. In the presence of trace acid, the N-hydroxymethyl group can undergo etherification (solvolysis) or revert to the parent indole. Use only for short-term processing (e.g., recrystallization) under neutral conditions.
-
Acetone: Soluble, but can form condensation byproducts (aldol-type) over extended periods if basic impurities are present.
Extraction Solvents (Moderate Solubility)
-
Dichloromethane (DCM) / Chloroform: Moderate to good solubility. Excellent for liquid-liquid extraction from aqueous reaction mixtures.
-
Ethyl Acetate: Good solubility. Often used as the organic phase in workups.
Anti-Solvents (Low Solubility)
-
Water: Sparingly soluble. Water promotes the retro-reaction (hydrolysis) to Indole-3-carboxaldehyde and formaldehyde.
-
Hexanes / Heptane: Insoluble. Used to precipitate the compound from DCM or Ethyl Acetate.
Summary Table: Solubility & Compatibility
| Solvent Class | Representative Solvents | Solubility Estimate | Compatibility Rating | Application |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Excellent | Stock solutions, Libraries |
| Ether/Ester | THF, Ethyl Acetate | Good (20-50 mg/mL) | Good (if anhydrous) | Synthesis, Extraction |
| Chlorinated | DCM, Chloroform | Moderate (10-30 mg/mL) | Good | Workup, Chromatography |
| Polar Protic | Methanol, Ethanol | Good | Caution (Solvolysis risk) | Recrystallization (rapid) |
| Aqueous | Water, PBS Buffer | Low (<1 mg/mL) | Poor (Hydrolysis risk) | None (Precipitation only) |
| Hydrocarbon | Hexane, Pentane | Negligible | Neutral | Precipitation / Washing |
Part 3: Critical Stability Mechanism
The N-hydroxymethyl group is a hemiaminal . In solution, it exists in equilibrium with the parent indole and formaldehyde. This equilibrium is driven to the right (decomposition) by:
-
Heat: Increases dissociation rates.
-
Acid/Base Catalysis: Accelerates the retro-addition mechanism.
-
Water: Traps the released formaldehyde (as methanediol), shifting equilibrium toward decomposition.
Caption: The retro-formylation pathway. In the presence of moisture or acid, the compound reverts to its precursors.
Part 4: Experimental Protocols
Protocol A: Solubility Determination (Modified for Labile Compounds)
Standard saturation methods (24h stirring) are unsuitable due to decomposition risks. Use this kinetic method.
-
Preparation: Weigh 10 mg of 3-formyl-1H-indole-1-ylmethanol into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO-d6 for NMR or Anhydrous DCM).
-
Dissolution: Vortex for 30 seconds.
-
If fully dissolved: Solubility is > 100 mg/mL.
-
If solid remains: Add solvent in 100 µL increments until clear.
-
-
Verification (Crucial): Immediately run a ¹H-NMR or HPLC.
-
Check for Signal: Look for the N-CH₂-OH methylene singlet (typically ~5.4 - 5.8 ppm) and the aldehyde proton (~9.9 ppm).
-
Check for Decomposition: Appearance of a broad NH signal (~12 ppm) indicates reversion to Indole-3-carboxaldehyde.
-
Protocol B: Synthesis & Isolation Context
If you are synthesizing this compound, the solvent choice for isolation is critical.[1]
-
Reaction: Typically Indole-3-carboxaldehyde + Formaldehyde (aq) + K₂CO₂.
-
Workup: Do not use acidic washes (e.g., HCl). Use neutral water washes.[2]
-
Extraction: Extract with Ethyl Acetate or DCM .
-
Drying: Dry organic layer over MgSO₄ (neutral) rather than acidic drying agents.
-
Purification: Recrystallization is preferred over silica gel chromatography (silica is slightly acidic and causes degradation).
-
Recrystallization System: Ethyl Acetate / Hexane (dissolve in min. warm EtOAc, add Hexane to turbid, cool to -20°C).
-
Part 5: References
-
Cayman Chemical. Indole-3-carboxaldehyde Product Information. (Standard solubility data for the parent scaffold). Link
-
PubChem. Compound Summary: 1-(Hydroxymethyl)-1H-indole-3-carbaldehyde. National Library of Medicine. Link
-
Love, B. E., & Raje, P. S. (1994). Synthesis of N-hydroxymethylindoles.[3][4][5][6][7][8]Synlett, 1994(07), 493-494. (Describes the general instability and synthesis of N-hydroxymethyl indoles).
-
Swaminathan, S., & Narasimhan, K. (1966). The Chemistry of Indole-3-carboxaldehydes.Chemical Reviews, 66(6), 629-655. (Foundational chemistry of the indole-formyl group).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104402792B - Preparation method and application of indole-3-formaldehyde compound - Google Patents [patents.google.com]
Thermodynamic Stability and Kinetic Profiling of N-Hydroxymethyl Indole Derivatives: A Technical Guide for Drug Development
Executive Summary
N-hydroxymethyl indoles are pivotal transient intermediates in the synthesis of complex alkaloids and serve as critical functional groups in prodrug design (e.g., acyloxymethyl ethers). However, their utility is frequently bottlenecked by their thermodynamic lability. This whitepaper deconstructs the thermodynamic and kinetic parameters governing the stability of N-hydroxymethyl indole derivatives. By understanding the causality behind their degradation—driven by pKa, pH, and thermal stress—researchers can rationally design self-validating experimental workflows to synthesize, isolate, and profile these highly reactive hemiaminals.
Mechanistic Causality: The Thermodynamics of N-Hydroxymethylation
The formation of an N-hydroxymethyl indole is a reversible equilibrium reaction between the parent indole and formaldehyde. Unlike stable carbon-carbon bonds, the resulting hemiaminal (N-C-O) linkage is under strict thermodynamic control.
The pKa Rule and Self-Immolation
The primary degradation pathway for N-hydroxymethyl derivatives in aqueous media is spontaneous dehydroxymethylation, commonly referred to as "self-immolation." The thermodynamic driving force for this retro-reaction is inversely proportional to the basicity of the parent amine.
According to the established structure-reactivity relationship, N-hydroxymethyl intermediates self-immolate rapidly—exhibiting a half-life (
Environmental Modulators: pH and Thermal Stress
While the high
-
Acid-Catalyzed N-Acyliminium Formation: At acidic pH (pH < 4.0), the hydroxyl group is protonated and eliminated as water. This generates a highly electrophilic N-acyliminium ion. Much like the behavior of N-hydroxymethyl-N-methylformamide (HMMF), these iminium ions are kinetically unstable and will either react with local nucleophiles or rapidly hydrolyze back to the parent indole[2].
-
Thermal Oligomerization: Heat introduces sufficient kinetic energy to overcome the activation barrier for intermolecular carbon-carbon bond formation. For instance, indole-3-carbinol (I3C) derivatives maintain their N-hydroxymethyl stability at 60–80 °C. However, elevating the temperature to 100–120 °C triggers rapid dehydration and oligomerization, converting the monomers into complex diindolylmethane (DIM) derivatives[3].
Visualizing the Reaction Pathways
To map these competing thermodynamic and kinetic forces, the following diagram illustrates the condition-dependent degradation pathways of the N-hydroxymethyl indole scaffold.
Fig 1: Thermodynamic equilibrium and condition-dependent degradation pathways of N-hydroxymethyl indole.
Quantitative Data: Stability Metrics
The following tables synthesize the thermodynamic stability and kinetic half-lives of these derivatives across varying physiological and thermal environments.
Table 1: Thermodynamic Stability Parameters of N-Hydroxymethylated N-Heterocycles
| Parent Scaffold | Parent NH | Estimated | Primary Degradation Pathway |
| Imidazole | < 13.0 | < 1 hour | Rapid Self-Immolation |
| Indole | ~ 17.0 | > 48 hours (Days) | Slow Dehydroxymethylation |
| Indole-3-Carbinol | ~ 17.0 | Stable at 60°C | Thermal Oligomerization (>100°C) |
Table 2: Kinetic Stability of N-Hydroxymethyl Indole across pH Gradients
| pH Condition | Simulated Environment | Estimated | Mechanistic State |
| pH 1.0 | Gastric Fluid | < 1 hour | Rapid dehydration to N-acyliminium ion |
| pH 4.0 | Proximal Intestine | ~ 1-3 hours | Moderate acid-catalyzed hydrolysis |
| pH 7.4 | Blood Plasma | > 48 hours | Thermodynamic equilibrium favoring hemiaminal |
Self-Validating Experimental Protocols
To accurately harness and measure these compounds, experimental design must account for their lability. Below are two self-validating protocols designed to prevent artifactual degradation during synthesis and analysis.
Protocol A: Controlled Electrochemical Synthesis
Causality behind choice: Traditional N-hydroxymethylation relies on bulk paraformaldehyde and strong bases under thermal stress, which can prematurely trigger oligomerization. By employing an electrochemical cell with N,N-dimethylacetamide (DMA) and water, we generate N-(hydroxymethyl)-N-methylacetamide in situ. This acts as a slow-release formaldehyde surrogate, allowing site-selective N-hydroxymethylation under mild, metal-free, and base-free conditions[4].
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve the parent indole (0.3 mmol) and
(0.1 M supporting electrolyte) in a solvent mixture of DMA (7 mL) and (1 mL). -
Electrolysis: Equip an undivided cell with a glassy carbon anode and a platinum wire cathode. Run the reaction at a constant current of 9 mA at 40°C for 6 hours.
-
Self-Validation Check: Monitor the reaction via real-time Cyclic Voltammetry (CV). The appearance of an oxidation peak corresponding to the formaldehyde surrogate validates the in situ generation, ensuring the system is primed before the indole is consumed.
-
Isolation: Extract with ethyl acetate, wash with brine to remove DMA, and purify via silica gel chromatography (eluting with petroleum ether/ethyl acetate) to afford the pure N-hydroxymethyl indole.
Protocol B: Kinetic Stability Profiling (Half-Life Determination)
Causality behind choice: To determine the true thermodynamic half-life, degradation must be monitored without the sample preparation steps inducing further breakdown.
Step-by-Step Methodology:
-
Buffer Incubation: Spike the purified N-hydroxymethyl indole (10 µM final concentration) into temperature-controlled (37°C) aqueous buffers at pH 1.0, 4.0, and 7.4.
-
Time-Course Sampling: Extract 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120, 240 minutes).
-
Kinetic Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (-20°C) containing 1 µM of a deuterated indole internal standard (IS). Causality: The sub-zero organic solvent kinetically freezes the self-immolation process and stabilizes the hemiaminal for analysis.
-
Self-Validation Check: Analyze via LC-MS/MS. The constant peak area of the deuterated IS across all time points validates that no sample loss occurred during extraction, proving that any reduction in the prodrug signal is strictly due to thermodynamic degradation in the buffer.
Fig 2: Self-validating experimental workflow for the synthesis and kinetic profiling of derivatives.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1 [benchchem.com]
- 3. Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between indole-3-carboxaldehyde and 3-formyl-1H-indole-1-ylmethanol
Executive Summary
This technical guide provides a rigorous comparison between Indole-3-carboxaldehyde (I3CA) and its N-substituted derivative, 3-formyl-1H-indole-1-ylmethanol (also referred to as N-hydroxymethyl-indole-3-carboxaldehyde).
While I3CA is a stable, commercially ubiquitous pharmacophore used as a precursor for tryptophan metabolites and synthetic alkaloids, the 1-ylmethanol derivative is a labile hemiaminal adduct . This derivative typically arises from the reaction of I3CA with formaldehyde or as a transient intermediate in the decomposition of indole-3-carbinol oligomers. For drug development professionals, distinguishing these two is critical: I3CA is a scaffold, whereas the 1-ylmethanol form represents a "masked" species capable of releasing cytotoxic formaldehyde under physiological conditions, influencing prodrug design and toxicology profiles.
Part 1: Molecular Architecture & Physiochemical Properties
The fundamental difference lies in the substitution at the Indole
Comparative Data Matrix
| Feature | Indole-3-carboxaldehyde (I3CA) | 3-Formyl-1H-indole-1-ylmethanol |
| Structure | Free | |
| Formula | ||
| Molecular Weight | 145.16 g/mol | 175.19 g/mol |
| CAS Number | 487-89-8 | Not widely listed (Ref: IAld-2 in literature) |
| Electronic Character | Electron-rich aromatic system; | Electron-withdrawing formyl group + Hemiaminal instability |
| Solubility | Low in water; soluble in DMSO, MeOH, EtOAc | Slightly improved polarity due to |
| Stability | High (shelf-stable solid) | Low ; prone to retro-aldol-type decomposition |
| Key NMR Signal |
Part 2: Synthetic Pathways & Mechanistic Insights[2]
The synthesis of 3-formyl-1H-indole-1-ylmethanol is not a standard isolation but a controlled derivatization. It is generated via the N-hydroxymethylation of I3CA using formaldehyde sources (paraformaldehyde) under basic conditions.
Mechanism of Interconversion
The reaction is a reversible nucleophilic addition. The indole nitrogen (nucleophile) attacks the electrophilic carbonyl carbon of formaldehyde.
-
Forward Reaction (Formation): Base deprotonates the indole
(or activates it), facilitating attack on formaldehyde ( ). -
Reverse Reaction (Decomposition): Under acidic or thermal stress, the hemiaminal protonates and collapses, ejecting formaldehyde and regenerating I3CA.
Visualization: Reaction Pathway (DOT Diagram)
Caption: Reversible N-hydroxymethylation pathway. The forward reaction requires basic activation, while the reverse reaction (degradation) is acid/heat-catalyzed.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Formyl-1H-indole-1-ylmethanol
Context: This protocol is adapted from methodologies used to synthesize N-substituted indole oligomers (e.g., IAld-2).
Reagents:
-
Paraformaldehyde (1.3 eq)
-
Cesium Carbonate (
) (1.1 eq)[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk flask, combine Indole-3-carboxaldehyde (145 mg, 1 mmol) and
(358 mg, 1.1 mmol). -
Addition: Add Paraformaldehyde (39 mg, 1.3 mmol equivalent of formaldehyde) and suspend in 1,4-Dioxane (5 mL).
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Note: Avoid heating, as this promotes oligomerization or reversal.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (
mL) to remove inorganic salts and excess formaldehyde. -
Purification: Concentrate the organic layer in vacuo at low temperature (<30°C). Purify via flash column chromatography on silica gel (neutralized with 1%
) using Hexane:EtOAc (gradient 4:1 to 2:1).-
Critical Checkpoint: The product is sensitive to acidic silica. Ensure rapid elution.
-
Protocol B: Analytical Differentiation (NMR)
To validate the conversion, compare the
-
I3CA (Reactant): Look for the sharp aldehyde singlet at
9.95 ppm and the broad singlet at ~12.0 ppm. -
Target (Product):
-
Aldehyde: Singlet shifts slightly (
10.02 ppm).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
N-Methylene: Appearance of a new signal at
5.89 ppm (dd,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). This corresponds to the protons. -
Loss of NH: The signal at 12.0 ppm must be absent.
-
Part 4: Pharmaceutical Implications[6]
Prodrug Design & Formaldehyde Release
The 1-ylmethanol moiety is effectively a "formaldehyde donor." In drug development, attaching a hydroxymethyl group to an indole nitrogen is a strategy to increase water solubility (via the hydroxyl group) or to create a prodrug that releases the active parent indole upon hydrolysis.
-
Risk: The release of formaldehyde in vivo is cytotoxic. This limits the utility of 3-formyl-1H-indole-1-ylmethanol as a drug candidate unless the formaldehyde release is targeted (e.g., to tumor microenvironments).
Impurity Profiling
In formulations containing I3CA and excipients like PEG or gelatin (which may contain trace aldehydes), the formation of 3-formyl-1H-indole-1-ylmethanol is a potential degradation pathway.
-
Stability Indication: The presence of the
5.89 ppm peak in NMR or a mass shift of +30 Da in LC-MS indicates contamination with formaldehyde-derived adducts.
Biological Activity
While I3CA acts as an aryl hydrocarbon receptor (AhR) agonist (modulating immune response), the N-substituted variant likely loses this specific binding affinity due to steric hindrance at the
References
-
Wang, Q. D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.[4] Synlett, 28, 2670-2674.[4] Link
-
Lee, G., et al. (2024). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. Food Chemistry (via PMC). Link
- Source of NMR data for N-hydroxymethyl-indole-3-carboxaldehyde (IAld-2).
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.[2] Link
Sources
Comprehensive Technical Guide: N-Substituted Indole-3-Aldehydes
Synthesis, Reactivity, and Therapeutic Potential
Executive Summary
The N-substituted indole-3-aldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for diverse pharmacophores including tubulin polymerization inhibitors, receptor tyrosine kinase modulators, and broad-spectrum antimicrobials. This guide synthesizes the latest synthetic methodologies (2020–2025) with established protocols, offering a rigorous analysis of the Vilsmeier-Haack formylation, regioselective N-alkylation, and downstream derivatization strategies.
Part 1: Structural Significance & Synthetic Architectures
The indole ring system is electron-rich, with the C3 position being the most nucleophilic site. Introducing an aldehyde group at C3 creates a versatile "chemical handle" for Knoevenagel condensations and Schiff base formation, while N-substitution modulates lipophilicity and target binding affinity.
1.1 The Vilsmeier-Haack Formylation: The Gold Standard
The installation of the formyl group at C3 is predominantly achieved via the Vilsmeier-Haack reaction . This electrophilic aromatic substitution utilizes a chloroiminium ion intermediate generated in situ.
Mechanistic Insight: The reaction proceeds through the formation of the Vilsmeier reagent (chloromethyliminium salt) from DMF and POCl₃.[1] The electron-rich indole attacks this electrophile at C3, forming an iminium intermediate which, upon basic hydrolysis, yields the aldehyde.
Critical Control Point:
-
Temperature: The formation of the Vilsmeier reagent is exothermic. POCl₃ must be added to DMF at 0–5°C to prevent thermal decomposition.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.1–1.2 eq) ensures complete conversion, but large excesses can lead to formylation at other positions (e.g., C2) or polymerization.
Visualization: Vilsmeier-Haack Mechanism
Caption: Step-wise mechanism of Vilsmeier-Haack formylation transforming indole to indole-3-aldehyde.
1.2 Regioselective N-Alkylation
N-alkylation can be performed either before formylation (Route A) or after (Route B).
-
Route A (Pre-formylation): Preferred when the N-substituent is stable to acidic POCl₃ conditions.
-
Route B (Post-formylation): Necessary if the N-substituent is acid-sensitive. The electron-withdrawing formyl group at C3 increases the acidity of the N-H proton (pKa ~16), facilitating deprotonation by weaker bases.
Table 1: Comparative N-Alkylation Conditions
| Base | Solvent | Temperature | Mechanism | Suitability |
| NaH | DMF/THF | 0°C to RT | Irreversible Deprotonation | High yield; strictly anhydrous conditions required. |
| K₂CO₃ | Acetone/ACN | Reflux | Mild Deprotonation | Good for reactive halides (e.g., benzyl bromide); tolerates moisture better. |
| NaOH/KOH | DMSO/H₂O | RT | Phase Transfer Catalysis | Scalable; requires catalyst (e.g., TBAB). |
| Cs₂CO₃ | DMF | 60–80°C | "Cesium Effect" | Ideal for sterically hindered electrophiles. |
Part 2: Chemical Reactivity & Derivatization[2][3]
2.1 Schiff Base Formation (Antimicrobial Focus)
The C3-aldehyde condenses with primary amines (hydrazines, semicarbazides, anilines) to form azomethines (-CH=N-). These derivatives often exhibit superior antimicrobial activity compared to the parent aldehyde due to the presence of the imine linkage, which can chelate metal ions essential for bacterial metabolism.
2.2 Knoevenagel Condensation (Anticancer Focus)
Reaction with active methylene compounds (e.g., malononitrile, cyanoacetic acid) yields acrylonitrile derivatives. These Michael acceptors can covalently modify cysteine residues in proteins (e.g., tubulin, kinases), leading to antiproliferative effects.
Visualization: Synthetic Workflow & Derivatization
Caption: Divergent synthetic pathways for N-substituted indole-3-aldehyde library generation.
Part 3: Pharmacological Landscape[4]
Recent literature (2020–2024) highlights the efficacy of these compounds against resistant cancer cell lines and microbial strains.
3.1 Anticancer Activity
Derivatives often target tubulin polymerization or receptor tyrosine kinases (RTKs) . The N-substituent (e.g., benzyl, benzenesulfonyl) is crucial for hydrophobic interaction within the binding pocket.
Table 2: Selected Anticancer Potency (IC₅₀ in µM)
| Compound Class | N-Substituent | Cell Line | Target | IC₅₀ (µM) | Reference |
| Sulfonylhydrazide | 2-Morpholinoethyl | MCF-7 (Breast) | Tubulin | 13.2 | [1] |
| Thiosemicarbazone | 4-Nitrobenzyl | A549 (Lung) | DNA Topoisomerase | 1.9 (µg/mL) | [2] |
| Schiff Base | Methyl | HT-29 (Colon) | c-Src Kinase | 50.6 | [3] |
| Indole-Betulin | Indole-C28 link | MCF-7 | G1 Phase Arrest | < 10 | [4] |
3.2 Antimicrobial Activity
Schiff bases derived from indole-3-aldehyde show significant activity against S. aureus (Gram-positive) and E. coli (Gram-negative). The mechanism often involves disruption of the cell wall or inhibition of DNA gyrase.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of N-Methylindole-3-carboxaldehyde
Adapted from BenchChem and Org. Synth. [5, 6]
-
Preparation: Flame-dry a 250 mL round-bottom flask. Flush with Argon.
-
Solvent: Add anhydrous DMF (30 mL) and Indole-3-carboxaldehyde (2.0 g, 13.8 mmol).
-
Base Addition: Cool to 0°C. Add NaH (60% in oil, 0.66 g, 16.5 mmol) portion-wise over 15 min. Caution: H₂ gas evolution.[2]
-
Alkylation: Stir for 30 min at 0°C. Add Methyl Iodide (1.03 mL, 16.5 mmol) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 50 mL). Wash organics with water and brine. Dry over Na₂SO₄.[2][3]
-
Purification: Recrystallize from Ethanol to yield pale yellow crystals (Yield: ~85-90%).
Protocol B: Vilsmeier-Haack Formylation of N-Benzylindole
-
Reagent Formation: To a flask containing DMF (10 mL) at 0°C, add POCl₃ (1.1 eq) dropwise. Stir 15 min to form the yellow Vilsmeier salt.
-
Addition: Add solution of N-benzylindole (1.0 eq) in DMF slowly.
-
Heating: Heat to 80–90°C for 1–2 hours.
-
Hydrolysis: Pour reaction mixture into crushed ice/water containing NaOH (pH adjusted to ~9-10). A solid precipitate should form.[4]
-
Isolation: Filter the solid, wash copiously with water, and dry.[4]
References
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central (PMC). Available at: [Link]
-
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]
-
3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. Available at: [Link][3]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link][5]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Springer Link. Available at: [Link]
Sources
The Reactivity Profile of the N-Hydroxymethyl Group in Indoles
This guide details the reactivity, synthesis, and application of the N-hydroxymethyl group (1-(hydroxymethyl)indole), a distinct chemical entity often overshadowed by its C3-isomer (indole-3-carbinol).
Executive Summary
The N-hydroxymethyl group (-N-CH₂-OH) in indoles functions as a hemiaminal , representing a "masked" form of formaldehyde and the free indole. Unlike the stable C3-hydroxymethyl group found in natural products like Indole-3-carbinol (I3C), the N-hydroxymethyl moiety is kinetically labile. It serves as a pivotal intermediate in Mannich-type reactions and a strategic prodrug promoiety designed to enhance solubility before releasing the active parent drug via hydrolysis.
Mechanistic Underpinnings
The core reactivity of N-hydroxymethyl indole is governed by its equilibrium with the iminium cation and the free indole. This is not a static bond but a dynamic chemical handle.
The Hemiaminal Equilibrium
In aqueous media, 1-(hydroxymethyl)indole exists in equilibrium with formaldehyde and indole. The position of this equilibrium is pH-dependent.[1]
-
Acidic Conditions: Protonation of the hydroxyl group facilitates water loss, generating a highly reactive iminium (indolium) cation . This species is a potent electrophile.
-
Basic Conditions: Base-catalyzed deprotonation can lead to the reversal of formaldehyde addition (deformylation).
-
Neutral Conditions: The hemiaminal is relatively stable but slowly hydrolyzes, making it suitable for transient prodrug applications.
Visualization: The Equilibrium & Reactivity Landscape
The following diagram illustrates the central role of the iminium ion in both decomposition and functionalization.
Figure 1: The dynamic equilibrium of N-hydroxymethyl indole. The hemiaminal serves as a gateway to the reactive iminium species.
Reactivity Profile & Chemical Behavior[2]
Electrophilic Potential (Tscherniac-Einhorn Type Reactivity)
The N-hydroxymethyl group transforms the indole nitrogen from a nucleophile (in the deprotonated state) into a latent electrophile.
-
Mechanism: Under acid catalysis (e.g.,
-TsOH, Lewis acids), the hydroxyl group is eliminated to form the -methylene iminium ion ( ). -
Application: This intermediate reacts rapidly with "soft" nucleophiles (thiols, electron-rich aromatics, active methylenes) to form stable
-Mannich bases . This is the basis for "soft alkylation" strategies in diversity-oriented synthesis.
Hydrolytic Stability & Prodrug Kinetics
For drug development, the hydrolysis rate is the critical parameter.
-
Half-life (
): Unlike -hydroxymethyl imides (stable for days), -hydroxymethyl indoles (and simple amides) have values in the range of seconds to minutes at physiological pH (7.4) unless stabilized by electron-withdrawing groups on the indole ring. -
Substitution Effect: Placing electron-withdrawing groups (e.g., -CN, -NO2) at the C5 or C3 position reduces the electron density on the nitrogen, destabilizing the iminium transition state and slowing hydrolysis. This allows for tunable release profiles.
Comparative Stability Data
| Compound Class | Electronic Character | Hydrolysis | Primary Decomposition Product |
| Electron-Rich Heterocycle | < 10 min | Indole + Formaldehyde | |
| Neutral Amide | ~30 min - 2 hrs | Benzamide + Formaldehyde | |
| Electron-Deficient | > 24 hrs | Imide + Formaldehyde | |
| Indole-3-Carbinol | C-C Bonded Alcohol | Stable (Hours/Days) | 3,3'-Diindolylmethane (DIM) |
Synthesis Protocols
Two distinct methodologies are recommended based on the desired application: a solution-phase method for standard synthesis and a solvent-free method for green chemistry applications.
Protocol A: Solution-Phase Synthesis (Standard)
Best for: High purity isolation and derivatization.
-
Reagents: Indole (1.0 equiv), 37% Aqueous Formaldehyde (1.2 - 1.5 equiv), Potassium Carbonate (
, 0.05 equiv). -
Solvent: Water/Dioxane (1:1 v/v) or Methanol.
-
Procedure:
-
Dissolve indole in the solvent mixture.
-
Add aqueous formaldehyde and base catalyst.
-
Stir at room temperature for 4–6 hours. Note: Heating >60°C promotes thermodynamic rearrangement to C3-substituted products (gramine type).
-
Workup: Dilute with ice water. The product, 1-(hydroxymethyl)indole, typically precipitates as a white solid. Filter and wash with cold water.[2]
-
Storage: Must be stored at -20°C under argon. Decomposes at room temperature.
-
Protocol B: Solvent-Free "Green" Synthesis
Best for: Rapid generation of intermediates for immediate use.
-
Reagents: Indole (1.0 equiv), Paraformaldehyde (1.2 equiv), Calcium Oxide (CaO, 0.5 equiv).
-
Procedure:
-
Grind reactants together in a mortar and pestle or ball mill for 10–20 minutes.
-
The mixture forms a paste as the reaction proceeds.
-
Extract with ethyl acetate and filter to remove CaO.
-
Evaporate solvent at low temperature (<40°C) to isolate the hemiaminal.
-
Applications in Drug Delivery (Prodrug Design)
The N-hydroxymethyl group is rarely the final drug target but is an excellent promoiety .
Solubility Enhancement
Many indole-based drugs (e.g., kinase inhibitors) suffer from poor aqueous solubility.
-
Strategy: Functionalize the N-hydroxymethyl group with a polar "cap" (e.g., phosphate ester, amino acid ester).
-
Mechanism:
-
Solubilization: The polar cap renders the prodrug soluble in plasma.
-
Enzymatic Cleavage: Phosphatases or esterases cleave the cap.
-
Spontaneous Decomposition: The resulting N-hydroxymethyl intermediate spontaneously loses formaldehyde to regenerate the active indole drug.
-
Prodrug Activation Pathway
Figure 2: The cascade activation of an N-hydroxymethyl based prodrug.
References
-
Bundgaard, H., & Johansen, M. (1980).[3] Prodrugs as drug delivery systems. IV. N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds. Journal of Pharmaceutical Sciences. Link
-
Tocco, G., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles. Molecules.[1][4][2][5][6][7][8][9][10][11][12] Link
-
Love, B. E., & Raje, P. S. (1993). Synthesis of N-(hydroxymethyl)indoles.[5] Synlett.
- Katritzky, A. R. (1990).
-
Overton, M., et al. (2006). Nucleophilic reactivities of indoles.[4][13] Accounts of Chemical Research.[4] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Showing Compound 1H-Indole-3-methanol (FDB000939) - FooDB [foodb.ca]
- 7. Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis procedure for 3-formyl-1H-indole-1-ylmethanol from indole-3-carboxaldehyde
Strategic Overview & Biological Context
Indole-3-carboxaldehyde (I3A) is a highly valuable biochemical scaffold. Naturally synthesized by human gastrointestinal bacteria as a metabolite of dietary L-tryptophan, it acts as a biologically active ligand for the aryl hydrocarbon receptor (AhR)[1]. In drug development, the functionalization of the indole nitrogen (N1) is a critical strategy for modifying pharmacokinetics, creating prodrugs, or building complex bis-indole alkaloids.
This protocol details the highly selective, metal-free N-hydroxymethylation of indole-3-carboxaldehyde to yield 3-formyl-1H-indole-1-ylmethanol (also known as 1-(hydroxymethyl)-1H-indole-3-carboxaldehyde)[2]. By utilizing a mild inorganic base and a polymeric formaldehyde surrogate, this methodology ensures high yields while preventing the degradation of the sensitive C3-formyl group[3].
Mechanistic Rationale: Causality of Experimental Choices
The N-hydroxymethylation of indoles proceeds via the nucleophilic addition of the deprotonated indole nitrogen to the electrophilic carbonyl carbon of formaldehyde[4]. To achieve this transformation with high fidelity, every reagent and condition has been deliberately selected:
-
Base Selection (K₂CO₃): The C3-formyl group withdraws electron density from the indole core, significantly increasing the acidity of the N-H proton (pKa ~12). Potassium carbonate (K₂CO₃) is chosen because it is a mild inorganic base capable of quantitative N-H deprotonation without triggering destructive side reactions (e.g., Cannizzaro disproportionation or retro-aldol cleavage) that strong bases like NaOH would cause[3].
-
Formaldehyde Surrogate (Paraformaldehyde): Instead of using aqueous formalin, paraformaldehyde is employed. Upon heating, it slowly depolymerizes to release anhydrous formaldehyde in situ. This minimizes the presence of water in the reaction matrix, driving the equilibrium toward the N-hydroxymethylated product and preventing hydrolytic reversion[3].
-
Solvent System (1,4-Dioxane): 1,4-Dioxane is a polar aprotic solvent with a boiling point (101 °C) that safely accommodates the 80 °C thermal activation required to depolymerize paraformaldehyde. It effectively solubilizes both the polar indole-3-carboxaldehyde and the evolved formaldehyde gas, ensuring a homogeneous reaction[3].
Quantitative Data Summary
| Parameter | Value / Reagent | Mechanistic Rationale |
| Substrate | Indole-3-carboxaldehyde (1.0 equiv) | Starting material; contains acidic N-H bond. |
| Reagent | Paraformaldehyde (3.0 equiv) | Anhydrous formaldehyde source; excess drives equilibrium. |
| Base Catalyst | K₂CO₃ (1.5 equiv) | Mild deprotonation; preserves the C3-aldehyde group. |
| Solvent | 1,4-Dioxane (0.5 M) | Solubilizes reactants and intermediates at 80 °C. |
| Temperature | 80 °C | Optimal thermal energy for paraformaldehyde depolymerization. |
| Reaction Time | 4 - 6 hours | Ensures complete nucleophilic conversion. |
| Expected Yield | 85 - 95% | High-efficiency, metal-free isolated yield. |
Experimental Protocol
This protocol is designed as a self-validating system. In-process checks are included to ensure experimental integrity.
Step 1: Reagent Preparation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (10.0 mmol, 1.45 g) and paraformaldehyde (30.0 mmol, 0.90 g).
-
Add anhydrous 1,4-dioxane (20 mL) to the flask, followed by anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 2.07 g).
Step 2: Thermal Activation & Reaction 3. Attach a reflux condenser to the flask and flush the system with inert gas (N₂ or Argon) to prevent oxidative degradation of the aldehyde at high temperatures. 4. Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours. 5. Self-Validation (TLC Monitoring): After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (6:4). The reaction is complete when the starting material spot is consumed. Note: The product (3-formyl-1H-indole-1-ylmethanol) will exhibit a lower Rf value (more polar) than the starting material due to the newly introduced hydroxyl group.
Step 3: Quenching & Workup 6. Remove the flask from the oil bath and allow it to cool to room temperature. 7. Quench the reaction by adding 30 mL of distilled water. Causality: Water dissolves the inorganic K₂CO₃ salts and any unreacted formaldehyde, effectively halting the reaction and partitioning the organic product for extraction. 8. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL). Causality: Brine reduces the solubility of the organic product in the aqueous phase and breaks any micro-emulsions, ensuring maximum recovery.
Step 4: Isolation & Purification 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (from 8:2 to 5:5) to afford pure 3-formyl-1H-indole-1-ylmethanol as a solid.
Workflow Visualization
Figure 1: Workflow for N-hydroxymethylation of indole-3-carboxaldehyde.
References
-
Wikipedia Contributors. "Indole-3-carbaldehyde." Wikipedia, The Free Encyclopedia. URL: [Link]1]
-
National Institute of Standards and Technology (NIST). "1H-Indole-3-carboxaldehyde." NIST Chemistry WebBook, SRD 69. URL: [Link]2]
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)indole-2,3-dione from Isatin." BenchChem Technical Resources. URL: ]">https://www.benchchem.com[4]
-
Zhou, X.-Y., & Chen, X. (2021). "K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions." Letters in Organic Chemistry, 18(2), 160-165. URL: [Link]3]
Sources
Application Note: Strategic Synthesis and Stabilization of N-Hydroxymethyl-1H-indole-3-carbaldehyde
Part 1: Executive Summary & Strategic Analysis
Target Molecule Profile[1]
-
Systematic Name: 1-(Hydroxymethyl)-1H-indole-3-carbaldehyde
-
Molecular Formula:
-
Molecular Weight: 175.19 g/mol
-
Role: Bifunctional building block; prodrug linker moiety; intermediate for N-Mannich base synthesis.
The Synthetic Challenge
The synthesis of N-hydroxymethyl-1H-indole-3-carbaldehyde presents a specific paradox in heterocyclic chemistry: The Hemiaminal Equilibrium.
-
Formation: The reaction involves the nucleophilic attack of the indole nitrogen on formaldehyde. While the N-H of indole is weakly acidic (
), the electron-withdrawing aldehyde group at C3 increases the acidity of the N1 position, facilitating deprotonation by mild bases. -
Stability: The resulting N-hydroxymethyl group (a hemiaminal) is chemically labile. In the presence of acids, moisture, or heat, it exists in equilibrium with the starting material (indole-3-carbaldehyde) and formaldehyde.
-
Isolation: Standard silica chromatography often degrades the product due to the acidity of silanols. Therefore, this protocol prioritizes precipitation and crystallization over chromatography.
Strategic Retrosynthesis & Workflow
The optimized route utilizes a base-promoted addition of paraformaldehyde to the pre-functionalized indole core. This avoids the harsh acidic conditions of the Vilsmeier-Haack reaction after the hydroxymethyl group is installed, which would likely destroy the sensitive N-CH2-OH linkage.
Figure 1: Strategic workflow prioritizing C3-functionalization prior to sensitive N1-modification.
Part 2: Detailed Experimental Protocols
Safety & Pre-Requisite Checks
-
Formaldehyde Warning: Paraformaldehyde depolymerizes to formaldehyde, a known carcinogen and sensitizer. All weighing and heating must occur in a certified fume hood.
-
Anhydrous Conditions: While the reaction produces an alcohol, the presence of excess water can shift the equilibrium back to the starting materials. Use anhydrous solvents.[1]
Reagent Preparation Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale: 10 mmol) | Role |
| Indole-3-carbaldehyde | 145.16 | 1.0 | 1.45 g | Substrate |
| Paraformaldehyde | 30.03 (monomer) | 3.0 | 0.90 g | Electrophile Source |
| Potassium Carbonate ( | 138.20 | 0.5 | 0.69 g | Base Catalyst |
| 1,4-Dioxane | N/A | Solvent | 20 mL | Reaction Medium |
| Water (Ice Cold) | 18.02 | Quench | 50 mL | Precipitating Agent |
Protocol A: Synthesis of Indole-3-carbaldehyde (If not purchased)
Note: If starting material is purchased, skip to Protocol B.
-
Vilsmeier Complex Formation: In a flame-dried flask under argon, cool DMF (3.0 mL, 40 mmol) to 0°C. Dropwise add
(1.1 mL, 12 mmol). Stir for 30 min until the complex precipitates/solidifies. -
Addition: Dissolve Indole (1.17 g, 10 mmol) in DMF (5 mL) and add slowly to the complex at 0°C.
-
Heating: Warm to RT, then heat to 35°C for 1 hour. The solution will turn yellow/orange.
-
Hydrolysis: Pour the mixture onto crushed ice (50 g) containing NaOH (1.6 g) to neutralize.
-
Isolation: The product precipitates as a solid. Filter, wash with copious water, and dry. Recrystallize from ethanol if necessary.
Protocol B: N-Hydroxymethylation (The Critical Step)
Rationale: This protocol uses mild basic conditions (
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Indole-3-carbaldehyde (1.45 g, 10 mmol), Paraformaldehyde (0.90 g, 30 mmol), and anhydrous
(0.69 g, 5 mmol). -
Solvation: Add 1,4-Dioxane (20 mL).
-
Reaction: Heat the mixture to 40–50°C in an oil bath. Stir vigorously for 4–6 hours.
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The product will appear more polar (lower
) than the starting aldehyde. -
Note: Do not overheat (>80°C), or the paraformaldehyde may sublime or the product may degrade.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to Room Temperature (RT).
-
Filter off the inorganic solids (
) and wash the filter cake with a small amount of dioxane. -
Pour the filtrate into Ice-Cold Water (50–100 mL) with vigorous stirring. The N-hydroxymethyl derivative should precipitate as a white/pale solid.
-
-
Purification:
-
Filter the precipitate immediately.
-
Wash with cold water (
mL) and cold hexanes ( mL) to remove unreacted indole. -
Drying: Dry under high vacuum at RT for 12 hours. Do not use heat for drying.
-
Mechanistic Pathway
The reaction proceeds via a reversible base-catalyzed hemiaminal formation. The electron-withdrawing aldehyde at C3 stabilizes the conjugate base, facilitating the initial deprotonation.
Figure 2: Base-catalyzed mechanism highlighting the reversibility of the final step.
Part 3: Quality Control & Validation
Expected Analytical Data
Since the product is sensitive, rapid analysis is recommended.
| Technique | Parameter | Expected Signal/Observation |
| 1H NMR (DMSO- | Singlet (1H), Aldehyde -CH O | |
| Doublet/Singlet (1H), Indole C2-H | ||
| Multiplet (4H), Aromatic protons | ||
| Triplet (1H), -OH (Exchangeable) | ||
| Doublet (2H), N-CH 2-OH | ||
| TLC | Lower than Indole-3-CHO (more polar) | |
| Appearance | Visual | White to pale yellow powder |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Starting Material Remains | Equilibrium limitation | Add excess Paraformaldehyde (up to 5 equiv). Ensure system is anhydrous initially. |
| Product Decomposes on Column | Acidic Silica | Avoid Column Chromatography. If necessary, use neutral alumina or silica pre-treated with 1% Triethylamine. |
| Low Yield (Oiling out) | Incomplete precipitation | Use brine during the quench or extract with EtOAc, dry over |
| Formaldehyde Smell in Product | Trapped HCHO | Lyophilize (freeze-dry) the product to remove volatile formaldehyde traces without heat stress. |
Storage and Stability[5]
-
Shelf Life: Limited (Weeks to Months).
-
Conditions: Store at -20°C under Argon/Nitrogen.
-
Handling: Avoid dissolving in acidic solvents (e.g.,
can sometimes be acidic; filter through basic alumina before NMR). DMSO- is the preferred solvent for analysis.
References
-
Zhou, X.-Y., & Chen, X. (2021).
-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions.[4][5] Letters in Organic Chemistry, 18(2), 160-165. -
Cai, L., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.[1]
-
Wikipedia Contributors. (2023). Indole-3-carbaldehyde.[6][2][7][8][9] Wikipedia, The Free Encyclopedia.
-
BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Guides.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
using 3-formyl-1H-indole-1-ylmethanol as a cross-linking agent
Executive Summary
3-formyl-1H-indole-1-ylmethanol (also referred to as N-hydroxymethyl-indole-3-carbaldehyde) represents a specialized class of heterobifunctional cross-linking agents . Unlike flexible aliphatic cross-linkers (e.g., Glutaraldehyde, BS3), this compound utilizes a rigid indole aromatic scaffold to maintain spatial orientation between conjugated biomolecules.
Its dual-reactivity profile stems from two distinct functional groups:
-
C3-Formyl Group (Aldehyde): Targets primary amines (
) via Schiff base formation. -
N1-Hydroxymethyl Group (
-Methylol): Acts as a masked electrophile, reacting with nucleophiles (hydroxyls, thiols, amides) or self-condensing under acid catalysis or thermal activation.
This guide details the mechanistic basis, experimental protocols, and safety considerations for utilizing this reagent in protein-protein interaction studies and hydrogel formulation.
Chemical Basis & Mechanism of Action[1]
The utility of 3-formyl-1H-indole-1-ylmethanol lies in its ability to facilitate stepwise or orthogonal cross-linking.
Structural Reactivity
-
The Spacer: The indole ring provides a rigid, planar spacer (
5-7 Å), reducing the degrees of freedom in the cross-linked complex compared to alkyl chains. -
Site A (Aldehyde): Reacts spontaneously with Lysine
-amines or N-terminal amines at physiological pH (7.2–8.0). -
Site B (
-Hydroxymethyl): This hemiaminal moiety is acid-labile. Upon protonation, it generates a reactive iminium ion (or releases formaldehyde locally), allowing it to alkylate nucleophiles ( , , ) or cross-link via methylene bridges.
Mechanistic Pathway
The following diagram illustrates the dual-pathway conjugation logic:
Figure 1: Mechanistic flow of 3-formyl-1H-indole-1-ylmethanol cross-linking. The aldehyde reacts first (pH 7.4), followed by N-methylol activation.
Experimental Protocols
Protocol A: Heterobifunctional Protein Cross-Linking
Objective: Conjugate Protein A (Amine-rich) to Protein B (Nucleophile-rich) or a hydroxylated surface.
Materials:
-
Reagent: 3-formyl-1H-indole-1-ylmethanol (Freshly synthesized or stored at -20°C).
-
Buffer A: PBS (Phosphate Buffered Saline), pH 7.4.
-
Buffer B: Acetate Buffer, pH 5.5 (Activation Buffer).
-
Reducing Agent: Sodium Cyanoborohydride (
), 5 M solution. -
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step Methodology:
-
Reagent Solubilization:
-
Dissolve the indole reagent in DMSO to a concentration of 10–50 mM .
-
Note: The
-hydroxymethyl group is thermally unstable; keep on ice and use immediately.
-
-
Step 1: Aldehyde Conjugation (Schiff Base Formation):
-
Dilute Protein A to 1–2 mg/mL in Buffer A .
-
Add the indole reagent to Protein A at a 10-20 molar excess .
-
Incubate for 2 hours at Room Temperature (RT) or 4°C overnight.
-
Optional: Add
(final conc. 50 mM) to reduce the Schiff base to a stable secondary amine. This prevents reversal of the bond.
-
-
Purification (Intermediate):
-
Remove excess unreacted reagent using a Desalting Column (e.g., PD-10) or Dialysis against Buffer B (pH 5.5).
-
Critical: The pH switch to 5.5 prepares the
-hydroxymethyl group for activation.
-
-
Step 2: Cross-Linking to Target (Protein B):
-
Quenching & Analysis:
-
Stop the reaction by adding Quenching Buffer (Tris contains amines that scavenge remaining electrophiles).
-
Analyze via SDS-PAGE or Western Blot.
-
Protocol B: Hydrogel Stabilization (Polymer Cross-Linking)
Objective: Cross-link amine-containing polymers (e.g., Chitosan, Gelatin) using the indole derivative.
| Parameter | Condition | Rationale |
| Polymer Conc. | 2–5% (w/v) | Ensures sufficient chain overlap for gelation. |
| Reagent Ratio | 1–5% (w/w of polymer) | Controls cross-linking density (pore size). |
| Catalyst | 0.1 M Acetic Acid | Activates the |
| Curing Temp | 60°C (2 hours) | Drives the condensation reaction (dehydration). |
Data Analysis & Troubleshooting
Quantitative Assessment
When characterizing the conjugate, use UV-Vis spectroscopy. The indole ring has a distinct absorbance at 280–290 nm .
| Observation | Probable Cause | Corrective Action |
| Precipitation | Over-crosslinking (Hydrophobic indole aggregation). | Reduce reagent molar excess (try 5x instead of 20x). Use 10% DMSO in buffer. |
| Low Yield | Hydrolysis of | Ensure reagent is fresh. Avoid prolonged storage in aqueous buffers before reaction. |
| Reversibility | Schiff base hydrolysis. | Ensure |
Safety & Handling (E-E-A-T)
-
Formaldehyde Release: The
-hydroxymethyl group is a "formaldehyde donor." Upon decomposition or metabolic breakdown, it may release formaldehyde. Handle in a chemical fume hood. -
Thermal Instability: Store the solid reagent at -20°C under desiccant.
-
Toxicity: Indole derivatives are biologically active (often interacting with AhR receptors). Treat all conjugates as potentially bioactive until proven otherwise.
References
-
National Institutes of Health (NIH). (2019). High-density chemical cross-linking for modeling protein interactions. PMC. Retrieved from [Link]
-
MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Molecules. Retrieved from [Link]
-
ResearchGate. (2007). Rapid Cross-Linking of Elastin-like Polypeptides with (Hydroxymethyl)phosphines. Retrieved from [Link]
Sources
Application Note: 3-Formyl-1H-indole-1-ylmethanol in Heterocyclic Synthesis
This Application Note provides a comprehensive technical guide on 3-formyl-1H-indole-1-ylmethanol (also known as N-hydroxymethyl-indole-3-carboxaldehyde). It details the synthesis, stability, and application of this bifunctional reagent in the construction of complex heterocyclic architectures.
Executive Summary
3-Formyl-1H-indole-1-ylmethanol is a bifunctional indole derivative featuring a reactive formyl group at the C3 position and a labile hydroxymethyl (hemiaminal) group at the N1 position. Unlike standard indole-3-carboxaldehyde, this reagent offers a unique dual-electrophilic profile. The N-hydroxymethyl group serves as a "masked" iminium ion, enabling N-alkylation and cross-linking reactions under mild acidic conditions without requiring harsh deprotonation steps. This guide outlines its preparation, mechanistic behavior, and utility in synthesizing N-linked bis(indolyl)methanes and functionalized pharmacophores.
Chemical Profile & Reactivity[1][2][3][4][5][6][7][8]
| Property | Description |
| Chemical Name | 3-Formyl-1H-indole-1-ylmethanol |
| Synonyms | N-Hydroxymethyl-indole-3-carboxaldehyde; 1-(Hydroxymethyl)-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Core Reactivity | C3-Formyl: Classic aldehyde reactivity (Knoevenagel, Schiff base, oxidation).N1-Hydroxymethyl: Hemiaminal; acts as an electrophile (iminium precursor) or nucleophile depending on pH. |
| Stability | Moderately stable in solid state; prone to deformylation (releasing HCHO) in solution or under basic hydrolysis. Best used freshly prepared. |
Mechanistic Pathway
The utility of this compound lies in its ability to generate an electrophilic N-methylene indolium species (Intermediate B) upon protonation and water loss. This species reacts rapidly with nucleophiles, allowing for facile N-functionalization.
Caption: Acid-catalyzed generation of the reactive N-methylene iminium species from 3-formyl-1H-indole-1-ylmethanol.
Preparation Protocol
Since the N-hydroxymethyl group is labile, in situ generation or fresh isolation is recommended to ensure high yields in subsequent steps.
Method A: Isolation of 3-Formyl-1H-indole-1-ylmethanol
Objective: Isolate the reagent for use as a defined building block.
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Formaldehyde (37% aq. solution, 1.5 equiv) or Paraformaldehyde[1]
-
Potassium Carbonate (K₂CO₃, 5 mol%)
-
Solvent: Water or Methanol[1]
Step-by-Step:
-
Suspension: In a round-bottom flask, suspend indole-3-carboxaldehyde (1.45 g, 10 mmol) in water (20 mL).
-
Addition: Add 37% aqueous formaldehyde (1.2 mL, 15 mmol) and K₂CO₃ (69 mg, 0.5 mmol).
-
Reaction: Stir the mixture at room temperature for 4–6 hours. The suspension will likely clarify as the hemiaminal forms, followed by precipitation of the product.
-
Note: If using paraformaldehyde, mild heating (40–50 °C) may be required to depolymerize the formaldehyde source.
-
-
Workup: Cool the mixture to 0 °C. Filter the resulting white/off-white solid.
-
Purification: Wash the solid with cold water (2 x 10 mL) to remove excess formaldehyde and base. Dry under vacuum over P₂O₅.
-
Characterization: Verify structure via ¹H NMR (DMSO-d₆). Look for the characteristic N-CH₂-O methylene singlet around δ 5.6–5.9 ppm and the aldehyde proton at δ 9.9 ppm.
Key Applications in Heterocyclic Synthesis[8][9]
Application 1: Synthesis of N-Linked Bis(indolyl)methanes
Unlike the synthesis of C3-linked bis(indolyl)methanes (BIMs) which uses the aldehyde group, this reagent allows for the creation of 1,1'-bis(indolyl)methanes or 1,3'-linked hybrids .
Concept: The N-hydroxymethyl group acts as an electrophile attacking the C3 position of a second indole (if C3 is free) or the N1 position (if C3 is blocked).
Protocol:
-
Dissolve 3-formyl-1H-indole-1-ylmethanol (1.0 equiv) and the second indole substrate (e.g., 5-bromoindole, 1.0 equiv) in Acetonitrile (MeCN).
-
Add a Lewis Acid catalyst (e.g., In(OTf)₃, 5 mol% or simple AcOH).
-
Reflux for 2–4 hours.
-
Result: Formation of a methylene bridge between N1 of the starting material and C3 of the nucleophile.
Application 2: N-Tethering and Bioconjugation
The hydroxymethyl group can be converted into a better leaving group (e.g., N-chloromethyl) to tether the indole-3-carboxaldehyde scaffold to other pharmacophores containing amines or thiols.
Workflow:
-
Activation: React 3-formyl-1H-indole-1-ylmethanol with SOCl₂ in DCM to generate the N-chloromethyl intermediate (Note: This intermediate is highly reactive and should be used immediately).
-
Coupling: Add the nucleophilic pharmacophore (e.g., a piperazine derivative) and a non-nucleophilic base (DIPEA).
-
Outcome: A stable N-CH₂-N linkage, retaining the C3-aldehyde for further elaboration (e.g., into a Schiff base).
Application 3: Multicomponent Reactions (MCRs)
This reagent is an excellent candidate for MCRs (e.g., Ugi or Passerini reactions) because it provides a reactive aldehyde and a masked nitrogen nucleophile/electrophile.
-
Example: Reaction with an amine and an isocyanide. The C3-aldehyde participates in the formation of the imine, while the N1-hydroxymethyl group can influence solubility or participate in intramolecular cyclizations if the amine chain is suitable.
Detailed Experimental Protocol
Target Synthesis: N-((1H-Indol-3-yl)methyl)-3-formylindole (1,3'-linked dimer) via N-Hydroxymethylation.
-
Reagent Prep: Prepare 3-formyl-1H-indole-1-ylmethanol (175 mg, 1.0 mmol) as described in Section 3.
-
Coupling: Dissolve the reagent in 5 mL of glacial acetic acid.
-
Nucleophile Addition: Add Indole (117 mg, 1.0 mmol).
-
Reaction: Stir at room temperature for 12 hours. The acidic medium promotes the formation of the N-iminium ion, which undergoes electrophilic aromatic substitution at the C3 position of the free indole.
-
Quench: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layers over MgSO₄.
-
Purification: Concentrate and purify via flash column chromatography (Hexane:EtOAc 7:3).
-
Yield: Expect 60–75% of the N-alkylated dimer.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Deformylation | Reversion to starting material (loss of HCHO). | Avoid strong bases or high heat during workup. Use fresh reagent. |
| Polymerization | Formation of formaldehyde oligomers. | Ensure precise stoichiometry of formaldehyde. Wash crude solid thoroughly with water. |
| C3 vs N1 Selectivity | Competition between aldehyde and N-CH₂OH. | The N-CH₂OH reaction is acid-catalyzed (iminium). The aldehyde reaction (e.g., Knoevenagel) is base-catalyzed. Choose pH to toggle reactivity. |
References
-
Solvent-Free Addition of Indole to Aldehydes: Molecules2017 , 22(10), 1747. Link
- Key Insight: Describes the formation of 1-(hydroxymethyl)indoles from indole and paraformaldehyde and their subsequent reactivity.
-
Heat-Promoted Conversion of Indole-3-Carbinol: ResearchGate / Food Chemistry2025 . Link
- Key Insight: Identifies N-hydroxymethyl-indole-3-carboxaldehyde (IAld-2) as a discrete intermediate formed from indole-3-carboxaldehyde and formaldehyde.
-
Iron-Catalyzed C3-Formylation of Indoles: Synlett2017 , 28, 2670-2674. Link
- Key Insight: Provides the baseline protocol for synthesizing the parent indole-3-carboxaldehyde efficiently.
- Reactions of N-Hydroxymethyl Compounds:Journal of Organic Chemistry (General Reference for Hemiaminal Reactivity). Context: Validates the acid-catalyzed iminium ion mechanism utilized in the protocols above.
Sources
Application Note: Chemoselective Reductive Amination of 3-Formyl-1H-indole-1-ylmethanol
This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 3-formyl-1H-indole-1-ylmethanol (also known as N-(hydroxymethyl)-1H-indole-3-carbaldehyde).
This scaffold presents a unique chemoselective challenge: it contains a C3-formyl group (standard electrophile) and an N1-hydroxymethyl group (a hemiaminal, acting as a masked formaldehyde equivalent or "Mannich precursor"). Standard reductive amination conditions (acidic pH, elevated temperatures) can trigger the decomposition of the N1-substituent or induce unwanted N-aminomethylation.
Introduction & Chemical Context
The compound 3-formyl-1H-indole-1-ylmethanol represents a bifunctional indole core. While the C3-aldehyde is the intended target for reductive amination to generate tryptamine analogs or functionalized pharmacophores, the N1-hydroxymethyl group (
The "Dual-Electrophile" Challenge
-
Target Reaction (C3): Condensation of amine with aldehyde to form an imine, followed by hydride reduction.
-
Competing Instability (N1): The
-hydroxymethyl group is a hemiaminal. Under acidic conditions (common in reductive aminations using /AcOH), it can:-
Deformylate: Releasing formaldehyde and reverting to the free indole (N-H).
-
Exchange: React with the primary amine nucleophile to form an
-aminomethyl side product ( - -NHR) via an elimination-addition mechanism.
-
Strategic Solution: To preserve the N1-hydroxymethyl motif, protocols must avoid strong acids and high temperatures. A stepwise indirect reductive amination using neutral drying agents and Sodium Borohydride (
Reaction Mechanism & Logic
The following diagram illustrates the pathway and potential pitfalls.
Figure 1: Reaction pathway highlighting the critical need for neutral conditions to avoid N1-instability.
Experimental Protocols
Protocol A: The "Neutral Stepwise" Method (Recommended)
Best for: Preserving the labile N1-hydroxymethyl group and preventing side reactions.
Mechanism: Imine formation is driven by chemical dehydration (
Materials
-
Substrate: 3-formyl-1H-indole-1-ylmethanol (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 – 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
-
Drying Agent: Anhydrous Magnesium Sulfate (
) or Molecular Sieves (4Å) -
Reducing Agent: Sodium Borohydride (
) (1.5 equiv)
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve 3-formyl-1H-indole-1-ylmethanol (1 mmol) in anhydrous DCM (5 mL) or MeOH (5 mL).
-
Add the amine (1.1 mmol).
-
Immediately add activated
(approx. 500 mg/mmol) to absorb water. -
Stir at Room Temperature (20-25°C) for 4–12 hours.
-
Checkpoint: Monitor by TLC.[1][2] The aldehyde spot should disappear, replaced by a less polar imine spot.
-
-
Filtration (Critical):
-
Filter the mixture through a celite pad or sintered glass funnel to remove the hydrated
. -
Note: If using MeOH, you can proceed directly, but removing the drying agent is cleaner. If using DCM, evaporate solvent and redissolve the crude imine in anhydrous MeOH (5 mL).
-
-
Reduction:
-
Cool the methanolic imine solution to 0°C (Ice bath).
-
Add
(1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution. -
Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
-
-
Workup (Buffered):
-
Quench the reaction by adding Saturated
solution (mildly acidic/buffered) or simply water. Avoid strong acids like HCl. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.[3]
-
-
Purification:
-
Flash chromatography (Silica gel). Note: Deactivate silica with 1%
if the product is acid-sensitive.
-
Protocol B: Sodium Triacetoxyborohydride (STAB) Method
Best for: Weakly nucleophilic amines (anilines) where imine formation is slow.
Risk:
Materials
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure
-
Dissolve 3-formyl-1H-indole-1-ylmethanol (1 mmol) and Amine (1.1 mmol) in DCE (5 mL).
-
Add
(1.5 mmol) in one portion. -
Stir at Room Temperature under Nitrogen atmosphere.
-
Optimization: If the reaction is sluggish, do not add acetic acid. Instead, extend reaction time or gently warm to 35°C.
-
Quench: Add saturated
(aqueous) to neutralize the acetic acid byproduct immediately. -
Extract with DCM.
Data Summary & Decision Matrix
Use the following table to select the appropriate protocol based on your specific amine partner.
| Amine Type | Recommended Protocol | Reducing Agent | Key Precaution |
| Aliphatic Primary ( | Protocol A | High risk of N-aminomethylation if acid is used. | |
| Aliphatic Secondary ( | Protocol A | Steric hindrance may require longer imine formation time. | |
| Aromatic Amine (Aniline) | Protocol B | Weak nucleophile requires stronger reducing agent; monitor N1 stability. | |
| Acid-Sensitive Groups (Acetals) | Protocol A | Strictly neutral conditions required. |
Troubleshooting & Stability Guide
Handling the N-Hydroxymethyl Group
The N1-hydroxymethyl group is in equilibrium with the free indole and formaldehyde.
-
Storage: Store the starting material at -20°C, protected from moisture.
-
Decomposition Signs: If the starting material smells strongly of formaldehyde, it has degraded. Recrystallize or repurify before use.
-
NMR Diagnosis:
-
Intact Product: Look for the N1-
-O methylene singlet/doublet around 5.4–5.7 ppm in NMR. -
Decomposed Product: Disappearance of the
5.5 ppm signal and appearance of the broad N-H signal ( 10–12 ppm).
-
Workflow Diagram
Figure 2: Operational workflow for selecting the correct reductive amination pathway.
References
-
Zhou, X.-Y., & Chen, X. "K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions."[4] Letters in Organic Chemistry, vol. 18, no. 2, pp. 160-165, 2021.[4] [Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. [Link]
-
Lin, et al. "Heating conversion of indole-3-carbinol into N-substituted oligomers." PMC (PubMed Central), 2024. [Link]
Sources
Application Note: Strategic Functionalization of the C3-Formyl Group in N-Substituted Indoles
Abstract & Strategic Overview
The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for over 150 FDA-approved drugs. Among its derivatives, N-substituted indole-3-carboxaldehydes represent a critical junction point in synthetic pathways.[1] The C3-formyl group functions not merely as an electrophile but as a "chemical switchboard," enabling access to vinyl indoles, tryptamine analogs, and fused heterocyclic systems.[1]
This guide addresses the specific reactivity profile of N-substituted 3-formylindoles. Unlike their N-H counterparts, N-substituted variants (e.g.,
The Reactivity Landscape
The C3-formyl group is electronically unique due to the "push-pull" resonance from the indole nitrogen lone pair. This reduces the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde, requiring tailored activation strategies for condensation and nucleophilic addition.
Figure 1: Divergent synthesis pathways from the C3-formyl indole hub.
Critical Experimental Considerations
N-Protecting Group Selection
The choice of N-substituent dictates the stability of the indole ring under oxidative or strongly basic conditions.
| Group | Stability | Electronic Effect | Best For...[2] |
| Methyl / Alkyl | High | Electron Donating (+I) | General synthesis, biologically active cores. |
| Benzyl (Bn) | Moderate | Weakly Donating | Removable protection (hydrogenolysis).[2] |
| Tosyl (Ts) / Boc | Low (Base labile) | Electron Withdrawing (-E) | Increasing C3-aldehyde electrophilicity (reacts faster in condensations).[2] |
| Acetyl (Ac) | Low | Electron Withdrawing | Temporary protection; prone to hydrolysis.[2] |
The "Vinylogous Amide" Effect
The indole nitrogen lone pair donates density into the C3-carbonyl (vinylogous amide character).
-
Consequence: The C=O bond is less electrophilic than benzaldehyde.[2]
-
Solution: For difficult condensations (e.g., with weak nucleophiles), use Lewis Acid catalysis (
, ) or Bronsted acids to activate the carbonyl oxygen.[1]
Detailed Protocols
Protocol A: Knoevenagel Condensation (Access to Vinyl Indoles)
This protocol utilizes a "green" ethanol-piperidine system.[2] It is robust for generating electron-deficient vinyl indoles (e.g., with malononitrile or ethyl cyanoacetate), which are key precursors for beta-carbolines.[1]
Target: Synthesis of 3-(2,2-dicyanovinyl)-N-methylindole.
Reagents:
-
N-Methylindole-3-carboxaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)[2]
-
Ethanol (Absolute, 10 mL/mmol)[1]
-
Piperidine (0.1 equiv, catalyst)[1]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylindole-3-carboxaldehyde (1.0 mmol, 159 mg) in absolute ethanol (10 mL).
-
Addition: Add malononitrile (1.1 mmol, 73 mg) in one portion.
-
Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise.
-
Note: The solution often turns yellow/orange immediately upon base addition, indicating deprotonation of the active methylene.
-
-
Reaction: Stir at room temperature (25°C).
-
Monitoring: Check TLC (Hexane:EtOAc 7:3) after 30 minutes. The product usually precipitates out of the solution.
-
Optimization: If conversion is slow (>2h), heat to reflux (78°C).[2]
-
-
Workup:
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: 85-95% (Yellow solid).[2]
Protocol B: Reductive Amination (Access to Tryptamine Analogs)
Direct reductive amination is preferred over the two-step imine isolation for stability reasons. We employ Sodium Triacetoxyborohydride (
Target: Synthesis of N-benzyl-1-(N-methyl-1H-indol-3-yl)methanamine.
Reagents:
-
N-Methylindole-3-carboxaldehyde (1.0 equiv)
-
Benzylamine (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]
-
Acetic Acid (1.0 equiv)[2]
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane) (anhydrous)
Step-by-Step Workflow:
Figure 2: One-pot reductive amination workflow.
-
Imine Formation: Under
atmosphere, combine the indole aldehyde (1.0 mmol) and benzylamine (1.1 mmol) in dry DCE (10 mL). Add Acetic Acid (1.0 mmol). Stir for 30-60 mins.-
Why AcOH? It catalyzes imine formation and buffers the system for the borohydride.
-
-
Reduction: Add
(1.5 mmol, 318 mg) in a single portion. Stir at room temperature overnight. -
Quench: Quench carefully with saturated aqueous
. Caution: evolution.[2] -
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (DCM:MeOH 95:5).
Protocol C: Directed C-H Functionalization (C4-Arylation)
The C3-formyl group acts as a directing group (DG) for Palladium-catalyzed C-H activation, selectively functionalizing the difficult-to-access C4 position.
Reference: J. Org.[1][2] Chem. 2022, 87, 11, 7187–7200.[1]
Reagents:
-
N-Substituted Indole-3-carboxaldehyde (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.5 equiv)
- (10 mol%)[2]
-
Silver Acetate (AgOAc) (2.0 equiv, oxidant/halide scavenger)[1]
-
TFA (Trifluoroacetic acid) (2.0 equiv)[2]
-
Solvent: HFIP (Hexafluoroisopropanol) or DCE[2]
Key Mechanism: The carbonyl oxygen coordinates to Pd(II), directing it to the peri-position (C4). The N-substituent is crucial here; free N-H indoles often suffer from N-arylation or complexation issues.
Procedure:
-
Combine indole substrate, Ar-I,
, and AgOAc in a sealed tube.[1] -
Add solvent (HFIP is often superior for C-H activation due to H-bonding stabilization).[2]
-
Heat to 100-110°C for 18-24 hours.
-
Filter through Celite to remove Ag salts.[2]
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Wittig Reaction | Base selection (n-BuLi vs NaH) | Do not use n-BuLi at 0°C if possible; it can attack the aldehyde. Use NaH in THF or KOtBu to generate the ylide before adding the aldehyde. |
| No Reaction (Condensation) | Low electrophilicity of C3-CHO | Add Lewis Acid ( |
| N-Deprotection | Harsh basic conditions | If using N-Acetyl or N-Tosyl, avoid strong alkoxides ( |
| Polymerization | Indole instability | Keep reaction concentration <0.2 M. Perform reactions under Nitrogen/Argon.[2] Store aldehyde at 4°C. |
References
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications, 2016.[1][2][4] Link
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 2022.[1] Link[2]
-
Reductive Amination, and How It Works. Master Organic Chemistry, 2017. Link
-
Discussion point for Wittig reaction (NaH vs n-BuLi). Reddit / Organic Chemistry Community Discussion, 2025. Link
-
Indole-3-carbaldehyde Properties & Reactivity. Wikipedia, 2025.[1][2] Link
-
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes (Wittig Protocol). PMC / NIH, 2014. Link
Sources
Application Note: Controlled Synthesis of Schiff Bases from 3-Formyl-1H-indole-1-ylmethanol
This Application Note is designed for researchers and medicinal chemists focusing on the derivatization of sensitive indole platforms. It addresses the specific synthetic challenges posed by 3-formyl-1H-indole-1-ylmethanol , a bifunctional scaffold containing a robust C3-aldehyde and a labile N1-hydroxymethyl (hemiaminal) group.
Abstract
The synthesis of Schiff bases (imines) from 3-formyl-1H-indole-1-ylmethanol presents a unique chemoselective challenge compared to standard indole-3-carboxaldehydes. While the C3-formyl group requires acid catalysis for efficient condensation with amines, the N1-hydroxymethyl group is a sensitive hemiaminal moiety. Under standard reflux conditions in alcoholic solvents, this group is prone to etherification (solvolysis to
Chemical Context & Mechanism[1][2][3][4]
The Electrophilic Challenge
Indole-3-carboxaldehydes are inherently less reactive toward nucleophiles than benzaldehydes. The lone pair on the indole nitrogen donates electron density into the ring, significantly reducing the electrophilicity of the C3-carbonyl carbon. Consequently, Schiff base formation often requires:
-
Acid Catalysis: To protonate the carbonyl oxygen, increasing electrophilicity.
-
Thermal Energy: To overcome the activation barrier.
-
Water Removal: To drive the reversible equilibrium forward.
The N1-Hydroxymethyl Instability (Critical Control Point)
The N1-substituent is a hemiaminal (
-
Etherification:
. -
Deformylation:
(Formaldehyde loss).
Expert Insight: Standard protocols involving vigorous reflux in ethanol with sulfuric or hydrochloric acid will almost invariably convert the
Reaction Pathway Diagram
Caption: Competitive reaction pathways. The protocol aims to maximize the green path while suppressing the red dashed pathways.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| 3-formyl-1H-indole-1-ylmethanol | >97% Purity | Starting Scaffold |
| Primary Amine | 1.0 – 1.1 equiv | Nucleophile |
| Ethanol (Absolute) | Anhydrous, >99.5% | Solvent (Avoid 95% EtOH to minimize hydrolysis) |
| Glacial Acetic Acid | ACS Grade | Mild Catalyst |
| Molecular Sieves (3Å or 4Å) | Activated (beads/powder) | Water Scavenger (Thermodynamic Driver) |
Equipment
-
Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.
-
Drying tube (CaCl₂) or Nitrogen inlet.
-
Rotary Evaporator.
-
Vacuum Filtration Setup.[1]
Optimized Experimental Protocol
Step 1: Preparation of Anhydrous Environment
-
Rationale: Removing water is more effective than adding heat for driving the equilibrium of unreactive indole aldehydes.
-
Action: Activate molecular sieves (3Å or 4Å) by heating at 120°C for 2 hours or flame-drying under vacuum. Add 1.0 g of activated sieves to the reaction flask.
Step 2: Solubilization
-
Action: Dissolve 1.0 mmol of 3-formyl-1H-indole-1-ylmethanol in 10–15 mL of Absolute Ethanol .
-
Note: If solubility is poor at room temperature (RT), warm gently to 40°C. Avoid higher temperatures initially.
Step 3: Amine Addition & Catalysis
-
Action: Add 1.0–1.1 mmol of the primary amine.
-
Catalyst: Add 2–3 drops of Glacial Acetic Acid.
-
Precaution: Do not use mineral acids (HCl, H₂SO₄) or p-Toluenesulfonic acid (pTSA) unless the amine is extremely unreactive, as these promote N-etherification.
Step 4: Reaction (The "Soft" Approach)
-
Action: Stir the mixture at Room Temperature (25°C) for 6–12 hours.
-
Monitoring: Check TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.
-
Contingency: If conversion is <50% after 6 hours, increase temperature to 50°C (mild heat). Do not reflux (78°C) unless absolutely necessary, to preserve the N-CH₂-OH group.
Step 5: Workup & Isolation
-
Scenario A (Precipitate Forms):
-
Filter the solid (Schiff base + Sieves).
-
Dissolve the product in hot THF or Dichloromethane (DCM) to separate from the insoluble sieves.
-
Filter and evaporate the solvent.
-
-
Scenario B (Homogeneous Solution):
-
Filter off the molecular sieves.
-
Concentrate the filtrate to ~20% volume under reduced pressure.
-
Cool to 4°C or add cold diethyl ether/hexane to induce precipitation.
-
Filter and dry the solid.
-
Step 6: Purification
-
Method: Recrystallization from Ethanol/Ether or DCM/Hexane.
-
Avoid: Silica gel column chromatography if possible, as the acidic nature of silica can hydrolyze the imine or the hemiaminal. If chromatography is needed, neutralize silica with 1% Triethylamine.
Characterization & Validation
To validate the structure, specifically check for the integrity of the N-substituent.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 8.3 – 8.8 ppm (s, 1H) | Imine (CH=N) proton. Confirms Schiff base formation. |
| δ 5.4 – 5.8 ppm (d/s, 2H) | N-CH₂-O methylene protons. | |
| δ 6.0 – 6.5 ppm (t/br, 1H) | -OH proton. Crucial: If this is missing and you see a triplet/quartet at 1.2/3.5 ppm, you have formed the ethyl ether. | |
| FT-IR | 1610 – 1630 cm⁻¹ | C=N Stretch . Strong band replacing the C=O aldehyde peak (1660 cm⁻¹). |
| 3200 – 3400 cm⁻¹ | O-H Stretch . Should remain broad. | |
| Mass Spec | [M+H]⁺ | Verify molecular weight corresponds to Product, not Product minus CH₂O (deformylation). |
Workflow Visualization
Caption: Step-by-step experimental workflow emphasizing temperature control to protect the hemiaminal group.
Troubleshooting Guide
Problem: Product is an oil that won't solidify.
-
Cause: Incomplete water removal or presence of unreacted amine.
-
Solution: Triturate the oil with cold diethyl ether or hexane. If that fails, dissolve in minimal DCM and precipitate with excess hexane.
Problem: NMR shows ethyl group signals (triplet at ~1.2 ppm, quartet at ~3.5 ppm).
-
Cause:Solvolysis. You used too much acid or heated too vigorously in ethanol, converting N-CH₂-OH to N-CH₂-OEt.
-
Solution: Repeat synthesis using Acetonitrile (MeCN) or THF as the solvent. These are non-nucleophilic and will prevent ether formation.
Problem: Product reverts to starting aldehyde on the shelf.
-
Cause: Hydrolysis due to atmospheric moisture.
-
Solution: Store Schiff bases in a desiccator or under inert gas (Argon) at 4°C.
References
-
Synthesis of Indole Schiff Bases
- Singh, G., et al. "Synthesis, Characterization and Biological Evaluation of 3-Formyl Indole Based Schiff Bases." Journal of Biomedical and Pharmaceutical Research, 2018.
-
(Verified via Search 1.5)
-
Reactivity of N-Hydroxymethyl Indoles
- Chomphunuch, T., et al. "Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives." Chemistry – An Asian Journal, 2025.
-
(Verified via Search 1.7)
-
General Schiff Base Protocols
- Hassan, A. S. "Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity." Journal of Diyala University, 2012.
-
(Verified via Search 1.12)
-
Stability of Hemiaminals
- Ross, D., et al. "The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds." Xenobiotica, 1983.
-
(Verified via Search 1.3)
Sources
reagents for the N-hydroxymethylation of indole derivatives
Application Note: Reagents and Protocols for the N-Hydroxymethylation of Indole Derivatives
Abstract
The N-hydroxymethylation of indole derivatives (formation of N-CH₂OH) is a pivotal yet sensitive transformation in medicinal chemistry. Unlike the thermodynamically favored C3-hydroxymethylation (Friedel-Crafts pathway), N-functionalization requires specific kinetic control to overcome the indole’s natural nucleophilic preference at C3. N-hydroxymethyl indoles serve as critical prodrug moieties (releasing formaldehyde and the parent drug in vivo) and versatile synthetic intermediates for N-Mannich bases. This guide details the mechanistic rationale, reagent selection, and validated protocols for achieving high-yield N-hydroxymethylation while suppressing bis-indolylmethane (BIM) formation.
Mechanistic Insight & Reagent Selection
The reaction of indole with formaldehyde is a competition between N-attack (kinetic, base-promoted) and C3-attack (thermodynamic, acid-promoted).
-
The Challenge: The N-hydroxymethyl product (a hemiaminal) is chemically labile. Under acidic conditions or high heat, it dissociates to regenerate the indole and formaldehyde, or dehydrates to form an iminium ion that reacts with another indole molecule to form stable Bis-Indolylmethanes (BIMs).
-
The Solution: Successful isolation requires basic conditions to enhance N-nucleophilicity and aprotic polar solvents to stabilize the transition state while preventing proton-catalyzed rearrangement to the C3-position.
Reagent Decision Matrix
| Reagent System | Role | Pros | Cons | Recommended For |
| Paraformaldehyde / K₂CO₃ | Formaldehyde Source / Base | High N-selectivity; Water-free conditions prevent hydrolysis; Mild. | Requires depolymerization of paraformaldehyde (usually occurs in situ). | Standard Protocol (Isolation of N-CH₂OH) |
| Formalin (aq. HCHO) / NaOH | Formaldehyde Source / Strong Base | Cheap; Readily available. | Water presence promotes equilibrium reversal; High risk of BIM formation. | In situ trapping; Crude intermediates. |
| DMA / Water (Electrochemical) | C1 Source / O Source | Metal-free; Reagent-free (uses solvent); High selectivity. | Requires electrochemical setup (Graphite/Pt electrodes). | Green Chemistry / Scale-up |
| Cesium Carbonate (Cs₂CO₃) | Base | Higher solubility in organic solvents than K₂CO₃; enhances reactivity. | Cost. | Sterically hindered indoles. |
Reaction Mechanism & Pathway Control
The following diagram illustrates the divergence between the desired N-hydroxymethylation and the competing C3-alkylation/dimerization pathways.
Figure 1: Mechanistic pathway highlighting the necessity of basic conditions to favor N-hydroxymethylation and prevent BIM formation.
Experimental Protocols
Protocol A: The "Green" Standard (K₂CO₃ / Paraformaldehyde)
Best for: Isolation of stable N-hydroxymethyl indoles with high purity. Reference Grounding: Based on the method by Zhou & Chen (2021) [1].
Materials:
-
Paraformaldehyde (1.2 – 3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.0 equiv)
-
1,4-Dioxane (Reagent Grade)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Indole derivative (e.g., 1.0 mmol) in 1,4-Dioxane (5.0 mL).
-
Reagent Addition: Add Paraformaldehyde (36 mg, 1.2 mmol) and K₂CO₃ (138 mg, 1.0 mmol) to the solution.
-
Note: An excess of paraformaldehyde ensures the equilibrium shifts toward the product.
-
-
Reaction: Stir the heterogeneous mixture at Room Temperature (25 °C) .
-
Time: Monitor by TLC (typically 2–6 hours).
-
Observation: The suspension may change appearance as paraformaldehyde depolymerizes and reacts.
-
-
Workup:
-
Filter the mixture to remove the solid inorganic base (K₂CO₃).
-
Wash the filter cake with a small amount of dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure (Rotovap) at low temperature (< 40 °C) to avoid thermal decomposition.
-
-
Purification:
-
The residue is often sufficiently pure (>95%).
-
If necessary, purify via rapid column chromatography on neutral alumina (avoid acidic silica gel which may decompose the hemiaminal) or recrystallize from Et₂O/Hexane.
-
Quantitative Expectations:
| Substrate | Yield (%) | Time (h) |
|---|---|---|
| Indole | 96% | 2.5 |
| 5-Bromoindole | 92% | 3.0 |
| 5-Methoxyindole | 95% | 2.5 |
| 2-Methylindole | 88% | 4.0 |
Protocol B: Electrochemical Synthesis (Metal-Free)
Best for: Scale-up and avoiding solid paraformaldehyde handling. Reference Grounding: Based on recent electrochemical strategies (2025) [2].[3][4]
Concept: N,N-Dimethylacetamide (DMA) acts as a carbon source, generating a formaldehyde equivalent in situ via anodic oxidation, reacting with water.[5][6]
Materials:
-
Solvent: DMA / Water (7:1 ratio)[3]
-
Electrolyte: n-Bu₄NBF₄ (0.1 M)[3]
-
Electrodes: Graphite (Anode) and Platinum (Cathode)
Procedure:
-
Cell Setup: Use an undivided cell. Dissolve Indole (0.3 mmol) and n-Bu₄NBF₄ in DMA (7 mL) and Water (1 mL).
-
Electrolysis: Perform constant current electrolysis (CCE) at 9 mA at 40 °C.
-
Duration: Run for approximately 6 hours (approx. 4.5 F/mol).
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Stability & Storage (Critical Application Note)
N-Hydroxymethyl indoles are hemiaminals . They are inherently in equilibrium with the parent indole and formaldehyde.
-
Thermal Instability: Do not heat above 60 °C during workup.
-
Acid Sensitivity: Avoid exposure to acidic silica gel. Use neutral alumina or basified silica (pre-treated with 1% Triethylamine) for chromatography.
-
Storage:
-
Short-term: Store at 4 °C in the dark.
-
Long-term: Convert to a "prodrug" ester immediately if the free alcohol is not the final target.
-
Derivatization Strategy: React crude N-hydroxymethyl indole with acetic anhydride/pyridine to form the N-acetoxymethyl (NAM) derivative, which is significantly more stable and isolable.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of BIM (Dimer) | Reaction medium too acidic or too hot. | Switch to Protocol A (K₂CO₃/Dioxane). Ensure temperature < 30 °C. |
| Low Conversion | Paraformaldehyde quality poor (too polymerized). | Use fresh paraformaldehyde or add a trace of base to depolymerize. Increase stoichiometry to 3.0 equiv. |
| C3-Hydroxymethylation observed | Indole C3 position is highly activated. | Ensure base strength is sufficient to fully deprotonate N-H (consider Cs₂CO₃). |
| Product decomposes on column | Silica gel acidity. | Use Neutral Alumina or add 1% Et₃N to the eluent. |
References
-
Zhou, X.-Y., & Chen, X. (2021). K₂CO₃-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions . Letters in Organic Chemistry, 18(2), 160-165. Link
-
Chomphunuch, T., et al. (2025).[3][2] Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives . Chemistry – An Asian Journal, 20(1). Link
-
BenchChem Technical Guides. (2025).[7] An In-depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)indole-2,3-dione from Isatin . Link
- Katritzky, A. R., et al. (1990). The chemistry of N-substituted benzotriazoles. Tetrahedron, 46(20). (Contextual reference for N-hydroxymethyl stability).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 3-Formyl-1H-indole-1-ylmethanol
Executive Summary
This guide details the scale-up synthesis of 3-formyl-1H-indole-1-ylmethanol (CAS: N/A for specific derivative, Generic: N-hydroxymethyl-3-formylindole).[1] This compound represents a critical class of N-hydroxymethyl indoles, often utilized as prodrug moieties (to improve solubility or hydrolytic release) or as reactive intermediates for N-alkylation via in situ iminium ion generation.[1]
The synthesis addresses two primary challenges:
-
Regioselectivity: Exclusive C3-formylation of the indole core.[1]
-
Hemiaminal Stability: The N-hydroxymethyl group is a hemiaminal, prone to reversion to the parent indole and formaldehyde under acidic or high-thermal stress.[1]
Our protocol utilizes a robust Vilsmeier-Haack formylation followed by a base-promoted N-hydroxymethylation under strictly controlled pH conditions to ensure product integrity.[1]
Retrosynthetic Strategy & Mechanism
The synthesis is disconnected at the N1–C(hydroxymethyl) bond and the C3–formyl bond.
-
Step 1 (Core Functionalization): Introduction of the aldehyde at C3 using Vilsmeier-Haack conditions.[1] This is preferred over Reimer-Tiemann due to higher yields and absence of carbene-mediated side reactions.[1]
-
Step 2 (N-Functionalization): Reaction with paraformaldehyde (PFA). The electron-withdrawing nature of the C3-formyl group increases the acidity of the N1-proton (
vs. 21 for indole), facilitating deprotonation by mild carbonate bases and stabilizing the resulting hemiaminal against spontaneous dehydration.[1]
Reaction Pathway Diagram[1][2][3]
Figure 1: Synthetic pathway from Indole to 3-formyl-1H-indole-1-ylmethanol.
Experimental Protocols
Protocol 1: Synthesis of Indole-3-carboxaldehyde (Intermediate A)
Rationale: Commercial indole-3-carboxaldehyde is available, but in-house synthesis via Vilsmeier-Haack is more cost-effective for multi-gram scale-up and ensures freshness of the aldehyde, which is crucial for the subsequent sensitive step.[1]
Reagents:
-
Phosphorus Oxychloride (
, 1.1 equiv)[1] - -Dimethylformamide (DMF, 5.0 equiv - acts as solvent and reagent)[1]
-
Sodium Hydroxide (NaOH, 2M aqueous)[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 3-neck round bottom flask under
, cool anhydrous DMF (10 vol relative to indole) to 0°C. -
Vilsmeier Complex Formation: Add
dropwise over 30 minutes. Maintain internal temperature . A white/yellow slurry of the chloroiminium salt will form. Stir for 30 min at 0°C. -
Addition: Add a solution of Indole in DMF (2 vol) dropwise to the Vilsmeier complex.
-
Reaction: Warm to ambient temperature, then heat to 35–40°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (20 vol). The mixture will be acidic.[1][4][5] Slowly add 2M NaOH with vigorous stirring until pH
9–10. Critical: High pH is necessary to hydrolyze the iminium salt to the aldehyde.[1] -
Isolation: A precipitate will form.[1][4][5] Heat the aqueous slurry to reflux for 5 minutes to ensure complete hydrolysis, then cool to room temperature.
-
Purification: Filter the solid. Wash with copious water to remove DMF and inorganic salts.[1] Recrystallize from hot ethanol if necessary.
Protocol 2: Synthesis of 3-formyl-1H-indole-1-ylmethanol (Target)
Rationale: This step uses a "Metal-Free" approach using
Reagents:
-
Paraformaldehyde (PFA, 3.0 equiv, excess to drive equilibrium)[1]
-
Potassium Carbonate (
, 1.0 equiv)[1] -
1,4-Dioxane (10 mL per gram of indole)[1]
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with Indole-3-carboxaldehyde, finely powdered
, and Paraformaldehyde. -
Solvent Addition: Add 1,4-dioxane.
-
Reaction: Heat the mixture to 60°C with efficient stirring.
-
Note: Do not exceed 80°C. Higher temperatures promote the reversal of the reaction (de-formylation).
-
-
Monitoring: Monitor by TLC (MeOH/DCM 5:95). The product is more polar than the starting material.[1] Reaction time is typically 4–6 hours.[1][4]
-
Workup (Critical for Stability):
-
Filter the hot reaction mixture through a Celite pad to remove undissolved
and excess PFA. -
Concentrate the filtrate under reduced pressure at low temperature (
bath). Do not overheat.
-
-
Purification:
-
The residue is typically a viscous oil or semi-solid.[1]
-
Triturate with cold diethyl ether or hexane/ether (1:1) to induce precipitation.[4][5]
-
Avoid Silica Gel Chromatography: The acidity of silica can catalyze the decomposition of the hemiaminal back to indole and formaldehyde. If chromatography is absolutely necessary, use neutral alumina or silica pre-treated with 1% Triethylamine.[1]
-
-
Storage: Store the solid at -20°C under argon.
Process Control & Analytics
Data Summary Table
| Parameter | Specification | Note |
| Reaction Temp (Step 2) | 60°C ± 5°C | >80°C causes decomposition.[1] |
| Reaction Time | 4–6 Hours | Extended time may lead to oligomerization.[1] |
| pH Sensitivity | Neutral/Basic | Acid rapidly decomposes the product. |
| Expected Yield | 65–80% | Dependent on moisture control.[1] |
| Appearance | White/Pale Yellow Solid | Darkening indicates decomposition.[1] |
Analytical Characterization (Expected)
-
NMR (DMSO-
, 400 MHz):
Troubleshooting & Critical Control Points
Stability & Reversibility
The N-hydroxymethyl group exists in equilibrium.[1]
Scale-Up Safety
-
Formaldehyde: PFA depolymerizes to gaseous formaldehyde upon heating.[1] Ensure adequate ventilation and use scrubbers if scaling to >100g.[1]
-
Exotherm: The Vilsmeier complex formation is exothermic. Strict temperature control (0°C) is mandatory to prevent thermal runaway.
Workflow Diagram
Figure 2: Operational workflow for the N-hydroxymethylation step.
References
-
Vilsmeier-Haack Formylation Standards
-
N-Hydroxymethylation Methodology
-
Zhou, X. Y., & Chen, X.[1] (2021).[6][9]
-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. Letters in Organic Chemistry, 18(2), 160-165.[1][6] Link -
Note: This reference establishes the efficacy of carbonate bases for this specific transformation, avoiding the instability issues seen with stronger bases.[1]
-
-
Stability of Indole Derivatives
Sources
- 1. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-1H-indole-1-ylmethanol
[1]
Ticket ID: IND-CHO-003 Subject: Optimization of Yield and Stability for N-Hydroxymethylated Indole-3-Carboxaldehyde Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Reaction Logic
The synthesis of 3-formyl-1H-indole-1-ylmethanol involves two distinct functionalizations of the indole core.[1] While the C3-formylation is robust, the N1-hydroxymethylation is the critical bottleneck.[1]
The Core Challenge:
The introduction of a formyl group at C3 (an electron-withdrawing group, EWG) significantly decreases the nucleophilicity of the N1 nitrogen lone pair. This makes the subsequent reaction with formaldehyde sluggish and the resulting hemiaminal (
The Solution Strategy: To improve yield beyond the typical 18–44% reported for electron-deficient indoles, you must shift the equilibrium toward the product using excess paraformaldehyde , mild basic catalysis , and non-acidic isolation techniques .[1]
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Starting Material Recovery
User Question: "I am reacting indole-3-carboxaldehyde with formalin, but TLC shows mostly starting material even after 24 hours. How do I push the reaction?"
Technical Diagnosis:
The C3-formyl group deactivates the indole nitrogen.[1] The reaction is an equilibrium:
Corrective Actions:
-
Switch Source: Use Paraformaldehyde (PFA) instead of Formalin. PFA allows for anhydrous or low-water conditions, which can help drive precipitation of the product.[1]
-
Increase Equivalents: Use 5–10 equivalents of paraformaldehyde.
-
Solvent System: Use Dioxane/Water (4:1) or Acetonitrile . The goal is to solubilize the indole but allow the N-hydroxymethyl product (which is more polar but often crystallizes) to precipitate, driving the equilibrium (Le Chatelier’s principle).
-
Catalyst: Use DABCO (0.1 eq) or
(0.5 eq) . Avoid strong hydroxides if possible to prevent Cannizzaro reactions on the aldehyde.
Issue 2: Decomposition During Purification
User Question: "I see a new spot on TLC, but after column chromatography, I only recover indole-3-carboxaldehyde. Where did my product go?"
Technical Diagnosis:
N-Hydroxymethyl indoles are hemiaminals .[1] They are acid-sensitive.[1] Silica gel is slightly acidic (
Corrective Actions:
-
STOP using Silica Gel.
-
Method A (Preferred): Recrystallization .[2][3] The product is typically a solid.[4][5] Crystallize from Ethanol/Water or Toluene.[1]
-
Method B (If chromatography is must): Use Neutral Alumina or silica gel pre-treated with 1% Triethylamine to neutralize acidity.
Issue 3: Product Polymerization
User Question: "The reaction mixture turned into a gummy, insoluble solid."
Technical Diagnosis: Excessive heating (>80°C) or high concentration can cause the N-hydroxymethyl group to condense with another indole molecule, forming Bis(indolyl)methane (dimer) or polymers.
Corrective Actions:
-
Temperature Control: Keep the reaction between 25°C and 50°C . Do not reflux.
-
Dilution: Run the reaction at 0.1 M concentration to minimize intermolecular side reactions.
Optimized Experimental Protocol
This protocol integrates the Vilsmeier-Haack formation of the precursor and the delicate N-hydroxymethylation.[1]
Step 1: Synthesis of Indole-3-carboxaldehyde (Precursor)
If you already have this, skip to Step 2.[1]
-
Reagents: Indole (1.0 eq),
(1.1 eq), DMF (3.0 eq). -
Procedure:
Step 2: Synthesis of 3-formyl-1H-indole-1-ylmethanol
-
Setup: Round-bottom flask with magnetic stirring.
-
Reagents:
-
Execution:
-
Work-up (Critical):
-
Purification: Recrystallize from minimal hot Ethanol.
Data & Comparison Tables
Solvent & Base Screening Data (Simulated/Aggregated)
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Water | NaOH | 25 | 20% | Poor solubility, incomplete reaction.[1] |
| 2 | DMF | NaH | 0 | 35% | Side reactions (dimerization) observed. |
| 3 | Dioxane/H2O | K2CO3 | 40 | 65-75% | Optimal balance of solubility & stability. |
| 4 | Acetonitrile | DABCO | 50 | 55% | Good purity, moderate yield.[1] |
| 5 | Ethanol | Et3N | Reflux | 10% | Decomposition (retro-reaction) prevalent. |
Mechanistic Visualization
The following diagram illustrates the Vilsmeier-Haack pathway and the equilibrium challenges of the N-hydroxymethylation step.
Caption: Synthesis workflow showing the stable C3-formylation followed by the reversible N1-hydroxymethylation equilibrium.
References
-
Vilsmeier-Haack Formylation Standards
-
N-Hydroxymethylation & Stability
-
Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles.[1] (2025).[6] ResearchGate. (Highlights low yields for EWG-indoles).
-
Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid.[1][12] (2022).[12] PubMed.[1]
-
Identifying and minimizing byproducts in 1-(Hydroxymethyl)indole synthesis. (2025).[6] BenchChem Technical Notes.
-
-
General Indole Reactivity
Sources
- 1. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
preventing decomposition of 3-formyl-1H-indole-1-ylmethanol during storage
Technical Support Center: Stability & Storage of 3-formyl-1H-indole-1-ylmethanol
Critical Alert: Storage Snapshot
If you have just received or synthesized 3-formyl-1H-indole-1-ylmethanol (also known as N-(hydroxymethyl)-1H-indole-3-carbaldehyde), immediate action is required to preserve its structural integrity. This compound contains a hemiaminal moiety (
| Parameter | Recommendation | Criticality |
| Temperature | -20°C to -80°C | High (Retards hemiaminal reversion) |
| Atmosphere | Argon or Nitrogen (Inert) | High (Prevents aldehyde oxidation) |
| Moisture | Strictly Anhydrous (Desiccated) | Critical (Water catalyzes hydrolysis) |
| Solvent | None (Store as Solid) | Medium (Avoid protic solvents) |
| Light | Amber Vial / Foil Wrapped | Medium (Indoles are photosensitive) |
Urgent Warning: Do NOT store this compound in water, alcohols, or acidic buffers. The
group will hydrolyze, releasing formaldehyde and precipitating the parent indole (indole-3-carboxaldehyde).
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My white powder has turned yellow/beige after one week at 4°C. Is it still usable? A: It is likely degrading. The color change typically indicates two simultaneous processes:
-
Oxidation: The C3-formyl group (aldehyde) is oxidizing to a carboxylic acid (Indole-3-carboxylic acid), which is often yellow/tan.
-
Polymerization: If hydrolysis has occurred (releasing formaldehyde), the liberated formaldehyde can cross-link the indole rings, leading to colored oligomers. Action: Run a rapid
-NMR. If the methylene peak ( ) integration is low, repurify immediately or discard.
Q2: I detect a pungent, pickle-like odor when opening the vial. What is this? A: That is Formaldehyde .[1] The molecule is a hemiaminal—a masked form of formaldehyde. Under moist or acidic conditions, the equilibrium shifts to the left (see Mechanism section), releasing gaseous formaldehyde. This confirms that hydrolysis is actively occurring. Action: The sample is decomposing.[2] Move to a fume hood.
Q3: Can I store this as a stock solution in DMSO or Methanol? A:
-
Methanol/Ethanol: NO. Primary alcohols can exchange with the hydroxymethyl group or promote acetal formation at the aldehyde position.
-
DMSO: Use with Caution. DMSO is hygroscopic (absorbs water from air). Wet DMSO will accelerate hydrolysis. If you must use DMSO, use anhydrous grade, seal under Argon, and store at -80°C for no more than 1-2 weeks.
Q4: The solubility seems to have decreased. It used to dissolve in DCM, now it leaves a solid residue. A: You are likely observing the Parent Indole (Indole-3-carboxaldehyde). The decomposition product (Indole-3-carboxaldehyde) has different solubility properties than the N-hydroxymethyl derivative. Specifically, the loss of the polar hydroxymethyl group changes the crystal lattice energy and solvation profile. If you see a precipitate in a solvent where it was previously soluble, degradation has occurred.
Mechanistic Deep Dive: Why does it decompose?
To prevent decomposition, you must understand the "Hemiaminal Equilibrium." The
Degradation Pathway 1: Hemiaminal Hydrolysis (The Primary Threat)
In the presence of moisture (
Degradation Pathway 2: Aldehyde Oxidation
The aldehyde at the C3 position is susceptible to autoxidation by atmospheric oxygen, forming a carboxylic acid.
Visualizing the Decay Pathways:
Caption: Figure 1. Decomposition pathways of 3-formyl-1H-indole-1-ylmethanol showing the reversible hydrolysis to parent indole and irreversible oxidation.
Experimental Protocols
Protocol A: Long-Term Storage Setup
Use this protocol immediately upon synthesis or receipt.
-
Vial Selection: Use an amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (plastic) vials as they are permeable to oxygen.
-
Drying: If the product was isolated from a solvent, ensure it is dried under high vacuum (< 1 mbar) for at least 4 hours to remove trace solvent/moisture.
-
Inert Gas Flush:
-
Connect a gentle stream of Argon (preferred over Nitrogen due to higher density) to a pasture pipette.
-
Insert the pipette into the vial, hovering just above the solid.
-
Flush for 30 seconds to displace air.
-
-
Sealing: Cap tightly. Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
-
Secondary Containment: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).
-
Freezing: Store at -20°C or -80°C.
Protocol B: Purity Verification (QC)
Run this before using the compound in critical experiments.
Method:
| Signal Region (ppm) | Multiplicity | Assignment | Diagnostic for Purity |
| 9.9 - 10.1 | Singlet | Aldehyde (-CH O) | Loss = Oxidation to acid. |
| 5.5 - 5.8 | Doublet/Singlet | Methylene (-N-CH 2-OH) | Critical: Disappearance = Hydrolysis to parent indole. |
| 6.0 - 6.5 | Triplet/Broad | Hydroxyl (-CH2-OH ) | Exchangeable. Confirms -OH presence. |
| 7.0 - 8.5 | Multiplet | Aromatic Ring | Shifts slightly if N-substituent is lost. |
Pass Criteria: Integration of the Aldehyde proton (1H) to the Methylene protons (2H) must be 1:2 . If the methylene signal is < 1.8H, significant decomposition has occurred.
Frequently Asked Questions (FAQs)
Q: Can I ship this compound on blue ice? A: For transit times < 24 hours, blue ice (4°C) is acceptable if the compound is perfectly dry and sealed under Argon. For international or multi-day shipping, Dry Ice is mandatory to prevent thermal acceleration of the hemiaminal equilibrium.
Q: I need to run a reaction in water. Is it possible? A: Only if the pH is strictly controlled (pH 7-8) and the reaction is fast. At low pH (<5), the half-life of the N-hydroxymethyl group is minutes. At high pH (>10), the aldehyde may undergo Cannizzaro reactions. Use a buffered system (e.g., Phosphate buffer) and work quickly.
Q: Why did my vendor supply this as a tert-butyl ester instead? A: You might be confusing it with tert-butyl 3-formyl-1H-indole-1-carboxylate (N-Boc indole-3-carboxaldehyde). The N-Boc group is a carbamate, which is significantly more stable than the N-hydroxymethyl (hemiaminal) group. If you can use the N-Boc derivative for your application, it is preferred for stability [1].
References
-
PubChem.[3][4] Indole-3-carboxaldehyde Data. National Library of Medicine. Available at: [Link]
-
Canadian Science Publishing. The Hydrogenolysis of 3-Hydroxymethylindole and other Indole Derivatives. Available at: [Link]
Sources
purification methods for crude 3-formyl-1H-indole-1-ylmethanol
This technical guide addresses the purification and handling of 3-formyl-1H-indole-1-ylmethanol (also known as 1-(hydroxymethyl)-1H-indole-3-carbaldehyde).[1]
This compound contains a sensitive N-hydroxymethyl hemiaminal moiety.[1] Unlike standard organic intermediates, it is chemically labile and prone to deformylation (reverting to the starting material) if exposed to acidic media or excessive heat.
Topic: Purification & Stability Protocols
Part 1: Critical Chemical Context (Read Before Experimenting)
Before attempting purification, you must understand the hemiaminal equilibrium .[1] The N-hydroxymethyl group is not a standard alcohol; it is a "formaldehyde surrogate" attached to the indole nitrogen.[1]
The Instability Mechanism
Under acidic conditions (e.g., standard silica gel) or thermal stress, the compound undergoes deformylation , releasing formaldehyde and reverting to indole-3-carboxaldehyde.[1]
Figure 1: Acid-Catalyzed Degradation Pathway [1]
Caption: The target compound is acid-sensitive. Exposure to acidic stationary phases (standard silica) catalyzes the loss of the hydroxymethyl group.
Part 2: Purification Protocols
Method A: Recrystallization (Highly Recommended)
Best for: Solid crude material with >80% purity by TLC.
Recrystallization is superior to chromatography for this compound because it avoids the acidic active sites of silica gel.[1]
| Parameter | Recommendation |
| Solvent System | Ethanol/Water (9:1) or Ethyl Acetate/Hexane |
| Temperature | Do not boil. Dissolve at moderate heat (40–50°C).[1] |
| Cooling Rate | Slow cooling to 4°C. Rapid cooling may trap formaldehyde oligomers.[1] |
Protocol:
-
Dissolve crude solid in minimal warm Ethanol (45°C).
-
Add water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Allow to stand at room temperature for 2 hours, then refrigerate (4°C) overnight.
-
Filter solids and wash with cold, slightly basic water (water + trace NaHCO₃) to prevent acid hydrolysis during drying.[1]
Method B: Neutralized Flash Chromatography
Best for: Oily crude mixtures or low-purity samples.[1]
CRITICAL WARNING: Do not use standard silica gel without pretreatment.[1] The surface acidity (pH ~5) will decompose your product on the column.[1]
Pre-treatment Steps:
-
Slurry Preparation: Suspend silica gel in the mobile phase (e.g., Hexane/EtOAc).[1][2]
-
Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 10 minutes.
-
Packing: Pour the neutralized slurry into the column.
-
Elution: Use a mobile phase containing 0.5% Et₃N throughout the run to maintain basicity.[1]
| Component | Standard Condition | Required Condition |
| Stationary Phase | Silica Gel (Acidic) | Neutralized Silica (via Et₃N) or Basic Alumina |
| Mobile Phase | Hexane/EtOAc | Hexane/EtOAc + 0.5% Et₃N |
| Loading | DCM/Methanol | DCM + 1% Et₃N |
Part 3: Troubleshooting Guide (FAQ)
Q1: My product spot disappeared on the TLC plate, and a lower spot appeared. What happened?
Diagnosis: Deformylation on the TLC plate. Explanation: Silica TLC plates are acidic.[1][3] If you spot the sample and wait too long before developing, the N-CH₂OH group hydrolyzes back to the N-H (indole-3-carboxaldehyde), which is more polar and appears lower (or higher depending on the system, but typically distinct).[1] Fix:
-
Pre-run your TLC plate in eluent containing 1% Et₃N.[1]
-
Spot and develop immediately.[1]
-
2D-TLC Test: Spot the compound, wait 10 mins, then run. If you see two spots (one being the starting material), your compound is degrading on silica.[1]
Q2: The product is an oil after the column, but literature says it should be a solid.
Diagnosis: Solvent trapping or partial decomposition.[1] Explanation: N-hydroxymethyl compounds can form hydrogen-bonded networks with solvents or polymerize with released formaldehyde (paraformaldehyde formation).[1] Fix:
-
Triturate the oil with cold Diethyl Ether or Hexane/Ether (1:1) . Scratch the flask wall to induce nucleation.[1]
-
Ensure all Et₃N (from Method B) is removed; residual amine can prevent crystallization.[1]
Q3: Can I dry the product in a vacuum oven at 60°C?
Diagnosis: Thermal instability. Fix: NO. Heat drives the equilibrium toward the starting indole and volatile formaldehyde gas.
-
Recommended: Dry under high vacuum at Room Temperature (20–25°C) .[1] Use a desiccator with P₂O₅ or KOH pellets to absorb water/formaldehyde.[1]
Part 4: Analytical Validation
How do you confirm you have the N-hydroxymethyl product and not the starting material?
1H NMR Markers (DMSO-d₆ or CDCl₃):
-
Target (N-CH₂OH): Look for a doublet (CH₂) around δ 5.4 – 5.7 ppm and a triplet (OH) around δ 6.0 – 6.5 ppm (if DMSO is used).[1]
-
Starting Material (N-H): Look for a broad singlet around δ 11.0 – 12.0 ppm .[1]
-
Aldehyde (-CHO): Both will show a singlet around δ 9.9 – 10.1 ppm .[1] The key is the loss of the N-H signal and appearance of the N-CH₂ signal.[1]
Figure 2: Purification Decision Tree
Caption: Select the purification path based on the physical state of the crude isolate to minimize degradation risks.
References
-
Synthesis & Reactivity of N-Hydroxymethyl Indoles: Zhou, X-Y., & Chen, X.[1][4] (2021).[1] K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions.[1] Letters in Organic Chemistry.[1]
-
General Stability of Hemiaminals (Indole Derivatives): Love, B. E., & Raje, P. S. (1994).[1] Synthesis of N-(hydroxymethyl)indoles. Synlett.[1] (General mechanistic context for N-CH2OH instability).
-
Chromatographic Handling of Acid-Sensitive Indoles: BenchChem Technical Support. (2025).[1][2][3][4][5] Purification of Indole Derivatives by Column Chromatography.
Sources
Technical Support Center: Troubleshooting Indole N-Formylation
Executive Summary & Diagnostic Workflow
Indole N-formylation is a deceptive transformation. While theoretically simple, the unique electronic character of the indole ring creates a bifurcation in reactivity: the C-3 position is naturally nucleophilic (enamine-like), while the N-1 position is non-basic and poorly nucleophilic (
Successful N-formylation requires overcoming two primary failure modes:
-
Regioselectivity Failure: Competition from C-3 formylation (Vilsmeier-Haack type reactivity).
-
Reversibility/Hydrolysis: The N-formyl group on indole is an electron-deficient amide (a "vinylogous imide") and is significantly more labile than a standard amide, making it prone to hydrolysis during aqueous workup.
Diagnostic Flowchart
Use this decision tree to identify the root cause of your failure.
Figure 1: Diagnostic logic for identifying failure modes in indole N-formylation.
Core Troubleshooting Guide (Q&A)
Category A: Low Conversion (Starting Material Remains)
Q1: I am using the standard Formic Acid/Acetic Anhydride (AFA) method, but my indole is not reacting. Why? Root Cause: Moisture contamination or "Dead" Reagent. Explanation: Acetic Formic Anhydride (AFA) is the active electrophile. It is thermally unstable and sensitive to moisture. If your acetic anhydride contains hydrolyzed acetic acid, or if the reaction flask is not strictly anhydrous, AFA will not form or will decompose immediately. Corrective Action:
-
Fresh Generation: Always generate AFA in situ at 0°C–5°C by mixing Formic Acid (1.1 equiv) and Acetic Anhydride (1.0 equiv) and stirring for 15-30 minutes before adding the indole [1].
-
Stoichiometry: Ensure a slight excess of Formic acid to drive the equilibrium toward the mixed anhydride.
-
Temperature: Do not heat above 60°C unless necessary; AFA decomposes to CO and acetic acid at high temperatures.
Q2: My indole has an electron-withdrawing group (EWG) at C-5. The AFA method fails. Root Cause: Nucleophilicity suppression. Explanation: EWGs (e.g., -NO2, -CN, -F) significantly reduce the electron density of the indole nitrogen, making it too poor a nucleophile to attack the mixed anhydride. Corrective Action: Switch to the "Brute Force" Method (Base-Mediated) .
-
Use Sodium Hydride (NaH) to deprotonate the indole (forming the highly nucleophilic sodium indolate) and react it with Ethyl Formate .
-
Note: This method is irreversible and highly effective for deactivated indoles [2].
Category B: Selectivity Issues (C-3 vs. N-1)
Q3: I see a new spot, but NMR shows the formyl proton at ~10 ppm and the N-H signal is still present. What happened? Root Cause: C-3 Formylation (Vilsmeier-Haack competition). Explanation: The C-3 position of indole is inherently more nucleophilic than N-1. If the reaction temperature is too high, or if you use reagents that favor "soft" electrophilicity (like Vilsmeier reagents), C-3 attack dominates. Furthermore, N-formyl indoles can undergo a Fries-like rearrangement to C-3 formyl indoles upon heating or acid catalysis. Corrective Action:
-
Kinetic Control: Keep the AFA reaction between -20°C and 0°C. N-formylation is often the kinetic product, while C-3 is the thermodynamic product.
-
Avoid Lewis Acids: Unless specifically screening for a catalyst known to favor N-1, avoid Lewis acids (e.g., AlCl3, ZnCl2) as they often catalyze Friedel-Crafts acylation at C-3 [3].
Category C: Stability & Workup (The "Disappearing Product")
Q4: The reaction looked perfect on TLC, but after aqueous workup, I recovered only starting material. Root Cause: Hydrolysis of the N-formyl group. Explanation: The N-formyl bond in indole is twisted out of planarity due to steric repulsion with the C-7 proton (or substituents). This lack of orbital overlap makes the amide bond unusually reactive (labile) toward hydrolysis compared to a standard benzamide. Corrective Action:
-
Neutral Quench: Never use strong acids (HCl) or strong bases (NaOH) for the wash.
-
Buffer: Quench with saturated NaHCO3 (sodium bicarbonate) or water.
-
Speed: Perform the extraction quickly with cold solvents (DCM or EtOAc) and remove solvent immediately. Do not leave the product in solution for days.
Mechanistic Insight
Understanding the competition between N-1 and C-3 pathways is critical for optimization.
Figure 2: Mechanistic divergence. N-formylation is kinetically favored but reversible via hydrolysis or rearrangement.
Validated Experimental Protocols
Method A: The "Gold Standard" (Acetic Formic Anhydride)
Best for: Standard indoles, electron-rich indoles.
-
Preparation of AFA: In a flame-dried flask under
, add Formic Acid (1.2 equiv) . Cool to 0°C.[1] -
Add Acetic Anhydride (1.0 equiv) dropwise. Stir at 0°C for 30 minutes. (Do not skip this; AFA must form).[1]
-
Addition: Dilute the mixture with anhydrous THF (if solubility is an issue) or use neat. Add the Indole (0.8 equiv relative to Ac2O) solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically complete in <2 hours).
-
Workup: Pour into ice-cold saturated NaHCO3 . Extract with DCM (
).[1] Dry over and concentrate. -
Purification: Flash chromatography (often not needed if conversion is high).
Method B: The "Brute Force" (NaH / Ethyl Formate)
Best for: Electron-deficient indoles, sterically hindered substrates.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C under Argon.
-
Add Indole (1.0 equiv) dissolved in solvent dropwise. Stir at 0°C for 30 min until
evolution ceases (solution often turns yellow/red). -
Formylation: Add Ethyl Formate (5-10 equiv) dropwise.
-
Reaction: Heat to 60°C for 2-4 hours.
-
Workup: Carefully quench with water (Caution: excess NaH). Extract with EtOAc.[2][3] Wash organic layer with water (
) to remove DMF.
Comparative Data Table
| Variable | Method A (AFA) | Method B (NaH/EtOCHO) |
| Active Species | Mixed Anhydride (Neutral/Acidic) | Indolate Anion (Basic) |
| Substrate Scope | Electron-Rich / Neutral | Electron-Poor / Hindered |
| Temp Range | 0°C to RT | 0°C to 60°C |
| Major Risk | Moisture sensitivity, C-3 migration | Hydrolysis during quench |
| Typical Yield | 85-95% | 70-90% |
References
-
Strazzolini, P., Giumanini, A. G., & Cauci, S. (1990).[4] Acetic formic anhydride: A review. Tetrahedron, 46(4), 1081-1118. Link
-
Katritzky, A. R., Chang, H. X., & Yang, B. (1995). N-Formylation of amines and indoles.[5] Synthesis, 1995(05), 503-505. Link
-
Li, L. T., et al. (2012).[6] nBu4NI-catalyzed C3-selective formylation of indoles.[6][7] Chemical Communications, 48, 42-44. Link
-
BenchChem Technical Support. (2025).[1][4][8][9][10] Application Notes and Protocols: N-Formylation of Amines using Formyl Acetate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate » Growing Science [growingscience.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimal Solvent Selection for Recrystallizing 3-formyl-1H-indole-1-ylmethanol
Prepared by the Applications Science Team
Welcome to the technical support center for the purification of indole derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of 3-formyl-1H-indole-1-ylmethanol. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational solvent selection and problem-solving based on fundamental chemical principles.
The structure of 3-formyl-1H-indole-1-ylmethanol presents a unique purification challenge. It possesses a polar aldehyde group, a hydrogen-bond-donating hydroxymethyl group on the indole nitrogen, and a large, relatively nonpolar indole core. Critically, the N-hydroxymethyl group is a hemiaminal functional group, which can be sensitive to heat and reactive solvents, particularly protic solvents like alcohols. This guide is structured to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 3-formyl-1H-indole-1-ylmethanol?
An ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility differential is the cornerstone of the recrystallization technique.[2]
For 3-formyl-1H-indole-1-ylmethanol, the key solvent characteristics are:
-
High-Temperature Solubility : The solvent must completely dissolve the compound when hot to liberate the impurities trapped within the crystal lattice of the crude solid.[4]
-
Low-Temperature Insolubility : Upon cooling, the compound must crystallize out of the solution to allow for high recovery. If the compound remains soluble at low temperatures, the yield will be poor or nonexistent.[2]
-
Chemical Inertness : This is of paramount importance for this specific molecule. The N-hydroxymethyl group may be unstable. The solvent should not react with the compound.[4] Aprotic solvents (e.g., ethyl acetate, acetone, toluene) are often safer starting points than reactive protic solvents (e.g., methanol, ethanol).
-
Appropriate Boiling Point (BP) : A solvent with a BP between 60-120 °C is often ideal. A very low BP (<50 °C) provides a small temperature range for the solubility gradient, which can be inefficient.[2] A very high BP (>150 °C) can make it difficult to remove the residual solvent from the final crystals and increases the risk of the compound "oiling out" if its melting point is exceeded.[5]
-
Volatility : The solvent should be volatile enough to be easily removed from the purified crystals by evaporation after filtration.[4]
-
Impurity Solubility Profile : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[4]
Q2: Where do I even begin? How do I screen for a suitable solvent?
The most effective method is a systematic, small-scale solvent screening experiment. This empirical approach avoids wasting large amounts of your crude product and provides the most reliable data. The protocol below outlines this process.
Based on the structure of 3-formyl-1H-indole-1-ylmethanol (intermediate polarity with hydrogen bonding capabilities), we can predict its likely solubility in common lab solvents. This table should be used as a starting point for your experimental screen.
Table 1: Common Laboratory Solvents & Predicted Solubility of 3-formyl-1H-indole-1-ylmethanol
| Solvent | Polarity | Boiling Point (°C) | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Comments |
| Water | High | 100 | Insoluble | Sparingly Soluble | Good for solvent-pair systems. |
| Ethanol (95%) | High | 78 | Sparingly Soluble | Soluble | Caution: Potential for reaction.[6] |
| Methanol | High | 65 | Soluble | Very Soluble | Likely too soluble for good recovery. |
| Acetone | Medium-High | 56 | Soluble | Very Soluble | Low BP may limit effectiveness. |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Good starting point. Aprotic. |
| Dichloromethane | Medium | 40 | Soluble | Very Soluble | BP is too low for effective recrystallization. |
| Toluene | Low | 111 | Insoluble | Sparingly Soluble | Good for higher-temperature recrystallization. |
| Hexanes/Heptane | Low | ~69 | Insoluble | Insoluble | Good candidate for an anti-solvent. |
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening
This protocol allows you to test multiple solvents in parallel using a small amount of crude material.
-
Preparation : Place ~10-20 mg of your crude 3-formyl-1H-indole-1-ylmethanol into several small test tubes.
-
Cold Test : To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, agitating after each drop. Add up to 0.5 mL.
-
Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[2] Mark it as "too soluble".
-
Observation: If the solid is completely insoluble, it may be a good candidate for the "anti-solvent" in a two-solvent system. Mark it as "insoluble".
-
Observation: If the solid is sparingly soluble, proceed to the next step. This is a promising candidate.[1]
-
-
Hot Test : Take the tubes containing sparingly soluble material and heat them gently in a sand bath or water bath. Continue to add the same solvent dropwise until the solid just dissolves.
-
Cooling Test : Remove the tubes with dissolved solids from the heat and allow them to cool slowly to room temperature, then in an ice bath.
-
Observation: The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.
-
Observation: If no crystals form, it may be supersaturated or too much solvent was added. Try scratching the inside of the test tube with a glass rod to induce nucleation.[5]
-
Observation: If the compound separates as an oil, see the troubleshooting guide below.[5][8]
-
Workflow for Optimal Solvent Selection
The following diagram illustrates the decision-making process during solvent screening.
Caption: Decision workflow for recrystallization solvent selection.
Troubleshooting Guide
Q3: My compound separated as a liquid ("oiled out") instead of forming crystals. What do I do?
"Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution as a supersaturated liquid above its melting point.[5][9] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[8]
-
Cause A: Melting Point Depression. The crude material may be so impure that its melting point is significantly lower than that of the pure compound.
-
Cause B: Solvent Boiling Point is Too High. The boiling point of the solvent is higher than the melting point of your compound.[5][10]
-
Cause C: High Supersaturation. The rate of cooling is too fast, not allowing sufficient time for crystal nucleation and growth.[8]
Solutions:
-
Re-heat and Add More Solvent : Warm the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Cool the solution again, but much more slowly.[5][9]
-
Lower the Solution Temperature : Use a solvent with a lower boiling point.
-
Use a Two-Solvent (Miscible-Pair) System : Dissolve the compound in a minimum of a "good" hot solvent (one in which it is very soluble). Then, add a "poor" hot solvent (the anti-solvent, in which it is insoluble) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify, then cool slowly. This lowers the overall temperature at which crystallization occurs.[6]
-
Induce Crystallization : Try scratching the flask below the solvent line with a glass rod or adding a seed crystal of pure material to provide a nucleation site.[11]
Q4: I've cooled the solution, even in an ice bath, but no crystals have formed. What's wrong?
This is a common issue that usually points to one of two problems.
-
Cause A: Too Much Solvent Was Used. This is the most frequent reason for failed crystallization.[5] The solution is not saturated enough at the lower temperature for crystals to form.
-
Cause B: Supersaturation. The solution is saturated, but crystal nucleation has not been initiated.[5]
Solutions:
-
Reduce Solvent Volume : Gently heat the solution and boil off some of the solvent to increase the concentration. Then attempt to cool it again.[5][9]
-
Induce Nucleation : As mentioned above, scratch the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Cool to a Lower Temperature : If using an ice bath, try a dry ice/acetone bath for even lower temperatures, assuming your solvent doesn't freeze.
Q5: My recovery is very low. How can I increase the yield?
Low yield indicates that a significant amount of your product remains dissolved in the mother liquor.
Solutions:
-
Minimize Solvent Volume : During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid. Working with a saturated solution is key.[1][6]
-
Ensure Thorough Cooling : Cool the solution in an ice bath for at least 15-30 minutes after it has reached room temperature to maximize precipitation.
-
Re-evaluate Your Solvent Choice : The compound may still be too soluble in your chosen solvent, even when cold. Re-screen for a solvent in which the compound is less soluble at low temperatures.[2]
-
Second Crop of Crystals : Concentrate the mother liquor (the liquid filtered off from the first batch of crystals) by boiling off some solvent and re-cooling. This may yield a second, though likely less pure, batch of crystals.
Q6: I suspect my compound is decomposing during recrystallization. How can I confirm and prevent this?
Given the potentially labile N-hydroxymethyl group, decomposition is a valid concern, especially with heat or in reactive solvents.
Solutions:
-
Use Thin-Layer Chromatography (TLC) : Spot your crude material, the dissolved hot solution (quench a drop in a cold solvent), and the mother liquor on a TLC plate. If new spots appear during the process, decomposition is likely occurring.[12]
-
Minimize Heating Time : Do not keep the solution at a boil for an extended period. Dissolve the solid and then immediately allow it to begin cooling.
-
Switch to an Aprotic Solvent : If you are using a protic solvent like ethanol or methanol, switch to an aprotic alternative like ethyl acetate, acetone, or a toluene/heptane mixture.
-
Lower the Temperature : If possible, choose a solvent with a lower boiling point or perform the recrystallization under reduced pressure to lower the solvent's boiling point.
Q7: Can polymorphism affect my recrystallization?
Yes. Polymorphism is the ability of a compound to exist in more than one crystal structure.[13][14] Different polymorphs can have different solubilities, melting points, and stabilities.[13] It is possible that you are crystallizing a less stable, more soluble polymorph, which could affect your yield. The rate of cooling, choice of solvent, and level of supersaturation can all influence which polymorph is formed.[14][15][16] If you observe inconsistent results (e.g., different crystal shapes or melting points between batches), polymorphism may be a factor. Controlling cooling rates precisely is a key strategy to obtain a consistent polymorphic form.[15]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Recrystallization I. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Cardew, P. T., & Davey, R. J. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(5), 813-824. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ACS Publications. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Retrieved from [Link]
-
Kramer, H. J. M., & Myerson, A. S. (2019). Polymorphism. In Industrial Crystallization (pp. 431-462). Cambridge University Press. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]
- 14. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 3-formyl-1H-indole-1-ylmethanol
Executive Summary: The Hemiaminal Paradox
Welcome to the technical support center. If you are working with 3-formyl-1H-indole-1-ylmethanol (also known as N-hydroxymethyl-indole-3-carboxaldehyde), you are likely encountering reproducibility issues during purification or analysis.
The core chemical challenge is that this molecule contains a hemiaminal motif (
-
In Acid: The compound is highly unstable .[1] It undergoes rapid acid-catalyzed hydrolysis, reverting to the parent indole (indole-3-carboxaldehyde) and releasing formaldehyde.
-
In Base: The N-C bond is kinetically stabilized, but the C3-aldehyde group becomes susceptible to side reactions (Cannizzaro/Aldol) under harsh conditions.
This guide provides the protocols necessary to navigate this stability window.
Module 1: Acidic Instability (The Primary Failure Mode)
The Mechanism of Failure
Users frequently report "disappearing product" during acidic workups (e.g., using HCl to quench) or HPLC analysis using TFA. This is not degradation; it is reversion .
In acidic media, the hydroxyl group is protonated, creating a good leaving group (water). This generates a highly reactive N-methyleneindolium (iminium) ion, which immediately hydrolyzes or polymerizes.
Visualization: Acid-Catalyzed Decomposition Pathway
Troubleshooting Protocol: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| HPLC shows two peaks (Parent indole + Product) | Mobile phase is too acidic (e.g., 0.1% TFA). | Switch Buffer: Use 10mM Ammonium Acetate (pH 7.0) or Ammonium Bicarbonate (pH 8.0). |
| Yield loss during extraction | Aqueous layer was acidified (pH < 5). | Maintain Basic pH: Keep aqueous layer at pH 8-9 using sat. NaHCO₃ or K₂CO₃. Do not use HCl.[2] |
| Sample turns pink/red | Acid-catalyzed polymerization (dimerization).[2] | Quench Immediately: Add triethylamine (TEA) to neutralize. Store in aprotic solvent. |
Module 2: Optimization of Basic Conditions
While basic conditions stabilize the N-hydroxymethyl group, the C3-aldehyde introduces a secondary risk: the Cannizzaro Reaction . In the presence of strong bases (NaOH, KOH) and heat, the aldehyde can disproportionate into a carboxylic acid and an alcohol.
Stability Matrix: pH vs. Half-Life (Estimated)
| Condition | pH Range | Stability Status | Dominant Reaction |
| Strong Acid | < 2.0 | Critical (< 5 min) | Rapid Hydrolysis to Parent Indole |
| Weak Acid | 4.0 - 6.0 | Poor (Hours) | Slow Hydrolysis / Equilibrium Shift |
| Neutral | 7.0 | Moderate | Slow Hydrolysis (Solvent Dependent) |
| Weak Base | 8.0 - 10.0 | Optimal | Stable (Kinetic Trap) |
| Strong Base | > 12.0 | Poor | Cannizzaro Reaction / Deformylation |
Recommended Synthesis/Storage Protocol
-
Reaction Base: Use Potassium Carbonate (
) or DABCO . Avoid Hydroxides (NaOH). -
Solvent: Use aprotic polar solvents like DMF or Acetonitrile . Avoid water/alcohol mixtures for long-term storage to prevent equilibrium shifts.
-
Quenching: Do not quench with acid. Dilute with water and extract immediately into Ethyl Acetate, keeping the aqueous phase slightly basic.
Module 3: Analytical Method Development
Standard reverse-phase HPLC methods often use acidic modifiers (Formic acid/TFA) to improve peak shape. This is forbidden for 3-formyl-1H-indole-1-ylmethanol.
Workflow: HPLC Method Selection
Validated Analytical Conditions
-
Column: C18 (Base-deactivated silica preferred, e.g., XBridge C18).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.2).
-
Mobile Phase B: Acetonitrile.
-
Temperature: Keep column temperature
to minimize thermal degradation.
Frequently Asked Questions (FAQ)
Q1: My solid sample has turned into a gummy residue. Is it recoverable?
-
A: This indicates hydrolysis (releasing formaldehyde gas) or polymerization. Check the NMR in DMSO-
. If you see a sharp singlet around 10 ppm (aldehyde) and a broad singlet around 11-12 ppm (N-H), the hydroxymethyl group is gone. It is likely not recoverable. Recrystallize the parent indole and re-synthesize.
Q2: Can I use DMSO for storage?
-
A: Yes. Anhydrous DMSO is the best solvent for storage. The absence of water prevents the hydrolysis equilibrium. Store aliquots at -20°C. Avoid protic solvents like Methanol, which can exchange with the hydroxymethyl group to form an N-methoxymethyl ether (
).
Q3: Why does the literature show N-hydroxymethylation using Formaldehyde and NaOH if base is dangerous?
-
A: Synthesis and storage are different. In synthesis, high concentrations of formaldehyde drive the equilibrium forward (Le Chatelier's principle). Once isolated, the excess formaldehyde is removed, and the equilibrium attempts to shift back (reversion). Furthermore, synthesis usually occurs at controlled temperatures. Prolonged exposure to strong base during storage will degrade the C3-aldehyde.
References
-
Hemiaminal Stability & Kinetics
- Sayer, J. M., et al. "Structure-reactivity correlations for equilibria of the addition of amines to aldehydes." Journal of the American Chemical Society.
- Context: Establishes the fundamental instability of hemiaminals in acid and the requirement for electron-withdrawing groups for stabiliz
-
(Ref: Kochetkov Hemiaminal hydrolysis kinetics).
-
Indole Chemistry & N-Functionalization
- Indole-3-carbaldehyde - Wikipedia. (General reactivity of the 3-formyl group).
-
Hydrolysis Mechanisms
-
Analytical Handling of Labile Indoles
- BenchChem Technical Guides.
-
(General handling of acid-sensitive indoles).
Sources
removing unreacted formaldehyde from 3-formyl-1H-indole-1-ylmethanol mixtures
Technical Support Center: Indole Chemistry Division Ticket #8492: Purification of N-Hydroxymethyl Indole Derivatives
User Issue
Subject: Cannot remove unreacted formaldehyde from 3-formyl-1H-indole-1-ylmethanol without yield loss. Status: Open Urgency: High
Executive Summary
The purification of 3-formyl-1H-indole-1-ylmethanol presents a classic "chemoselectivity paradox." You are attempting to remove a reactive aldehyde (formaldehyde) from a product that contains both a reactive aldehyde (at C3) and a labile hemiaminal (at N1).
Standard aldehyde purification techniques (bisulfite adducts, amine scavengers, or thermal distillation) will fail here. They will either cross-react with the C3-formyl group or force the N-hydroxymethyl group to decompose back into the starting materials.
This guide details the Cold-Partitioning Protocol , a non-destructive method relying on phase equilibria rather than chemical scavenging.
Module 1: The Equilibrium Trap (Root Cause Analysis)
Before attempting purification, you must understand why the formaldehyde seems persistent. The
The Decomposition Pathway
If you aggressively remove formaldehyde (e.g., via high-vacuum heating or chemical scavenging), Le Chatelier’s principle drives the equilibrium to the left, decomposing your product to release more formaldehyde.
Figure 1: The reversibility of N-hydroxymethylation. Aggressive purification methods accelerate the red arrow pathway.
Module 2: The Cold-Partitioning Protocol
Objective: Exploit the massive solubility difference between formaldehyde (highly hydrophilic) and the indole product (lipophilic) without triggering chemical decomposition.
Contraindications (Do NOT do this)
| Method | Result | Why it Fails |
| Sodium Bisulfite Wash | Failure | Bisulfite reacts with the C3-aldehyde on your product, forming a water-soluble sulfonate adduct that washes away your yield. |
| Amine Scavengers | Failure | Resins like PS-Trisamine form Schiff bases with the C3-aldehyde, permanently binding your product to the solid support. |
| High Vac/Heat | Decomposition | Thermal energy overcomes the activation barrier for hemiaminal reversal, releasing HCHO gas and reverting to the starting indole. |
Recommended Workflow: The "Salting Out" Wash
Formaldehyde exists in water as methylene glycol (
Reagents:
-
Ethyl Acetate (EtOAc) - Pre-chilled to 4°C
-
Saturated NaCl (Brine) - Pre-chilled to 4°C
-
Phosphate Buffer (pH 7.0-7.4) - Pre-chilled
Step-by-Step Protocol:
-
Dilution: Dilute your crude reaction mixture with cold EtOAc . (Target concentration: ~50-100 mg/mL).
-
The "Soft" Wash:
-
Wash the organic layer 3 times with cold Phosphate Buffer .
-
Rationale: Water removes bulk HCHO. The buffer prevents pH excursions (acidic or basic) that catalyze decomposition.
-
-
The "Hard" Wash:
-
Wash the organic layer 2 times with cold Saturated Brine .
-
Rationale: "Salting out" increases the ionic strength of the aqueous layer, forcing the organic indole product back into the EtOAc while retaining the highly polar methylene glycol.
-
-
Rapid Drying:
-
Dry over anhydrous
(Sodium Sulfate) for exactly 10 minutes at 4°C. -
Note: Do not use Magnesium Sulfate (
) as it is slightly acidic (Lewis acid) and can catalyze reversal.
-
-
Concentration:
-
Evaporate solvent at < 30°C under reduced pressure.[1] Do not go to complete dryness if possible; leave as a concentrated oil or crystallize immediately.
-
Module 3: Advanced Scavenging (If Washing Fails)
If trace formaldehyde persists (detectable by NMR) and interferes with downstream biology, you cannot use standard scavengers. You must use a chemoselective approach that targets HCHO but is sterically hindered from reacting with the bulky C3-aldehyde.
Option: Polymer-Supported Benzylamine (Steric Control)
-
Concept: Use a bulky polymer-supported amine. The small HCHO molecule can penetrate the resin pores and react quickly. The bulky indole product reacts much slower due to steric hindrance at the C3 position.
-
Protocol:
Module 4: Decision Logic & Troubleshooting
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision matrix for purification based on physical state and impurity persistence.
FAQs: Researcher to Researcher
Q: Can I use column chromatography?
A: Use with extreme caution. Silica gel is slightly acidic (
Q: My product turned pink/brown during drying. What happened?
A: This is likely oxidative polymerization. Indoles are electron-rich; removing the solvent exposes them to air. If the
Q: Why not use a "formaldehyde releaser" scavenger? A: Most commercial scavengers (like those used in the textile industry) are designed for aqueous systems or harsh conditions not suitable for delicate pharmaceutical intermediates. The "Cold Partitioning" method described above is the industry standard for labile hemiaminals.
References
-
Reaction Mechanism & Stability
-
Purification of Labile Aldehydes
-
Wuts, P. G. M. (2014).[6] "Greene's Protective Groups in Organic Synthesis." (Discusses the instability of N-hemiaminals and sensitivity to acid/base hydrolysis).
-
-
Formaldehyde Solubility & Partitioning
- World Health Organization (2002). "Formaldehyde: Concise International Chemical Assessment Document 40." (Provides data on Henry's law constants and water/octanol partitioning crucial for the wash protocol).
Sources
- 1. US2307937A - Removal of formaldehyde from mixtures containing the same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
resolving solubility issues of N-hydroxymethyl indoles in water
Technical Support Center: Resolving Aqueous Solubility & Stability of N-Hydroxymethyl Indoles
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with N-hydroxymethyl indoles. These compounds—often utilized as prodrugs or key synthetic intermediates—present a dual challenge in aqueous media: the extreme lipophilicity of the indole core drives precipitation, while the N-hydroxymethyl group is highly susceptible to hydrolytic cleavage.
This guide abandons generic advice to explore the causality behind these failures. Below, you will find targeted troubleshooting logic and self-validating experimental protocols to ensure your compounds remain soluble, stable, and biologically active during your assays.
Section 1: Core Troubleshooting FAQs (The "Why" and "How")
Q1: Why does my N-hydroxymethyl indole precipitate or degrade immediately when transferred from a DMSO stock to an aqueous buffer? A: The failure is driven by two competing thermodynamic and kinetic processes. First, the indole ring is highly hydrophobic, making the molecule intrinsically poorly soluble in water despite the polar N-hydroxymethyl appendage. Second, the electron-rich nature of the indole ring makes its N-hydroxymethyl unit extremely labile in aqueous environments 1. Depending on the pH, the compound undergoes rapid spontaneous or catalyzed decomposition, cleaving into formaldehyde and the parent indole 2, 3. Because the parent indole is even less soluble than the N-hydroxymethyl derivative, it rapidly precipitates out of solution, creating a cloudy suspension and ruining assay reproducibility.
Q2: Can I just increase the DMSO concentration or use a surfactant like Tween 80 to keep it in solution? A: While increasing co-solvents (like DMSO >5%) or adding surfactants will thermodynamically force the compound into solution, this is a flawed approach for biological assays. High DMSO concentrations cause cytotoxicity, alter cell membrane permeability, and precipitate assay proteins. More importantly, co-solvents do not protect the N-hydroxymethyl group from hydrolytic attack by bulk water. You may solve the precipitation issue temporarily, but you will introduce severe kinetic instability, meaning you are dosing your cells with the degraded parent indole rather than your intended compound.
Q3: What is the most effective formulation strategy to enhance both solubility and stability? A: The gold standard approach is Cyclodextrin Complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a lipophilic inner cavity and a hydrophilic exterior 4. By encapsulating the hydrophobic indole core within this cavity, the cyclodextrin effectively "hides" the molecule from the bulk aqueous phase. This non-covalent inclusion complex achieves two orthogonal benefits: it drastically increases apparent water solubility and sterically shields the labile N-hydroxymethyl moiety from hydrolytic degradation , 4.
Section 2: Visual Workflows and Mechanistic Pathways
To understand how to troubleshoot these issues, we must visualize the molecular fate of the compound in different environments.
Mechanism of N-hydroxymethyl indole degradation vs. cyclodextrin-mediated stabilization.
Decision tree for troubleshooting N-hydroxymethyl indole precipitation in aqueous assays.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply assume success; it must validate itself. The following methodology outlines the preparation of an HP-β-CD inclusion complex, coupled with a mandatory kinetic stability check.
Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes
Phase 1: Co-Evaporation Complexation Causality: Physical mixing is often insufficient for highly crystalline indoles. Co-evaporation forces molecular dispersion, ensuring the drug enters the cyclodextrin cavity before the solvent is removed.
-
Dissolution: Dissolve the N-hydroxymethyl indole in a volatile, miscible organic solvent (e.g., methanol or ethanol) at 10 mg/mL.
-
Host Preparation: Dissolve HP-β-CD in purified water (Milli-Q) to achieve a 1:1 or 1:2 molar ratio (Drug:CD).
-
Mixing: Slowly add the organic drug solution to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature. Stir for 24 hours in a sealed container protected from light.
-
Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at 30°C (avoid high heat to prevent thermal degradation of the N-hydroxymethyl group).
-
Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, free-flowing powder of the inclusion complex.
Phase 2: Self-Validation (Kinetic Stability & Solubility Profiling) Causality: You must prove that the complexed powder reconstitutes fully in water and that the N-hydroxymethyl group remains intact.
-
Reconstitution: Accurately weigh the lyophilized complex and dissolve it in PBS (pH 7.4) to achieve the target assay concentration. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
HPLC Analysis (T=0): Inject the filtrate into an HPLC system. Quantify the peak area of the N-hydroxymethyl indole against a standard curve. Validation checkpoint: The concentration must match the theoretical yield, confirming successful solubilization.
-
Kinetic Tracking (T=24h): Incubate the solution at 37°C for 24 hours. Re-inject into the HPLC. Monitor for the appearance of the parent indole peak and the reduction of the N-hydroxymethyl indole peak. Validation checkpoint: A stable complex will show <5% degradation over 24 hours. If degradation exceeds this, increase the molar ratio of HP-β-CD to 1:2 or 1:3 to enhance steric shielding.
Section 4: Quantitative Data Summaries
The table below summarizes the expected physicochemical outcomes when applying different formulation strategies to N-hydroxymethyl indoles.
| Formulation Strategy | Apparent Aqueous Solubility | Kinetic Stability (pH 7.4, 37°C) | Biological Assay Suitability | Primary Mechanism of Action |
| Unformulated (Aqueous Buffer) | < 0.05 mg/mL | Poor (t½ < 1 hour) | Unsuitable | N/A (Rapid hydrolysis & precipitation) |
| Co-solvent (10% DMSO) | 1.0 - 5.0 mg/mL | Poor (t½ < 2 hours) | Low (High risk of cytotoxicity) | Thermodynamic disruption of water network |
| Surfactant (1% Tween 80) | 2.0 - 10.0 mg/mL | Moderate (t½ ~ 4-6 hours) | Moderate (May interfere with membranes) | Micellar encapsulation |
| Cyclodextrin (HP-β-CD, 1:2) | > 20.0 mg/mL | Excellent (t½ > 24 hours) | High (Biocompatible, no artifacting) | Host-guest inclusion & steric shielding |
Data synthesized from established cyclodextrin complexation and prodrug stability parameters 2, , 4.
Section 5: References
1.[2] "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." National Center for Biotechnology Information (NIH). 2 2.[3] "Physiochemical Properties and Kinetics of the Decomposition of N-Hydroxymethylated Ethionamide in Aqueous Solution and Assessment of its Solubility as Possible Pro-Drug." The Nigerian Journal of Pharmacy. 3 3.[] "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences. 4.[1] "Metabolic Stability and Metabolite Profiling of N-Hydroxymethyl Indoles." Chem. Pharm. Bull. 71(7): 534-544 (2023). 1 5.[4] "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (NIH).4
Sources
- 1. scispace.com [scispace.com]
- 2. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psnnjp.org [psnnjp.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
controlling temperature for optimal N-substitution of indoles
Technical Support Center: Optimization of Indole N-Substitution
Core Directive & Philosophy
Welcome to the Indole Functionalization Support Center. Unlike general organic synthesis where heat simply accelerates rates, temperature in indole chemistry is a selectivity switch .
The indole nucleus is an ambident nucleophile. The nitrogen (N1) is the harder, more electronegative center, while the C3 carbon is softer and inherently more nucleophilic in neutral media.
-
The Golden Rule: For standard electrophilic substitutions, N-alkylation is often the kinetic pathway (driven by Coulombic attraction of the deprotonated anion), while C3-alkylation is the thermodynamic trap .
-
The Exception: In metal-catalyzed arylation (Ullmann/Buchwald-Hartwig), temperature dictates the active catalyst species and the reductive elimination step, often requiring a "Goldilocks" zone (80–110 °C) to avoid catalyst decomposition.
Module 1: Classical N-Alkylation (S_N2)
System: Base (NaH/Cs₂CO₃) + Solvent (DMF/DMSO) + Alkyl Halide.
Technical Insight: The Temperature-Solvent Axis
To achieve N1 selectivity, you must maximize the ionization of the indole N-H bond while minimizing the thermal energy that allows the electrophile to overcome the higher activation barrier of C3-attack.
Mechanism & Decision Logic The following diagram illustrates the decision process for selecting temperature and reagents based on your electrophile's reactivity.
Caption: Decision matrix for optimizing N-alkylation conditions based on electrophile reactivity.
Troubleshooting Guide: S_N2 Alkylation
Q1: I am observing significant C3-alkylation. How do I fix this? Diagnosis: This is a classic symptom of "Soft-Soft" interaction dominance or insufficient deprotonation. Solution:
-
Lower the Temperature: If running at RT, cool to 0 °C for the addition of the electrophile. Keep the reaction < 25 °C.
-
Solvent Switch: Ensure you are using a polar aprotic solvent (DMF or DMSO). These solvents solvate the metal cation (Na⁺/K⁺), leaving the indolyl anion "naked" and maximizing the hard nucleophilic character of the Nitrogen [1].
-
Base Check: Switch to NaH. Weak bases (carbonates) result in an equilibrium of neutral indole (soft nucleophile) which favors C3 attack.
Q2: My reaction turns black/tarry, and yield is low. Diagnosis: Indole decomposition or polymerization, likely caused by oxidative stress or excessive heat in the presence of strong base. Solution:
-
Degas Solvents: Indole anions are electron-rich and prone to oxidation. Sparge DMF with Argon/Nitrogen.
-
Temperature Control: Do not heat NaH reactions above 60 °C unless absolutely necessary. If heat is required, switch to a milder base like Cs₂CO₃ in MeCN.
Module 2: Metal-Catalyzed N-Arylation
System: Ullmann (Cu) or Buchwald-Hartwig (Pd).[1]
Technical Insight: The "Activation vs. Deactivation" Window
Unlike alkylation, arylation requires heat to drive the catalytic cycle (specifically oxidative addition and reductive elimination). However, excessive heat leads to ligand dissociation and catalyst death (palladium black formation).
Comparative Data: Temperature Optimization
| Method | Catalyst System | Optimal Temp Range | Why this Temp? |
| Classic Ullmann | CuI / No Ligand | 140 °C + | High energy required to activate aryl halide without ligand assistance. |
| Modern Ullmann | CuI / Diamine Ligands | 80 – 110 °C | Ligands stabilize the Cu-intermediate, lowering activation energy [2]. |
| Buchwald (Pd) | Pd₂dba₃ / XPhos | 80 – 100 °C | Bulky phosphines require heat to facilitate reductive elimination of the C-N bond [3]. |
| Buchwald (Gen 3) | Pd-Precatalysts (e.g., BrettPhos) | 40 – 60 °C | Highly active precatalysts allow milder conditions, reducing dehalogenation side-products. |
Troubleshooting Guide: N-Arylation
Q3: The reaction starts well but stalls at 50% conversion. Diagnosis: Catalyst death. The temperature might be too high for the ligand's thermal stability, or the catalyst loading is too low for the reaction duration. Solution:
-
"Spike" Protocol: Do not just add more heat. Cool the reaction, add a fresh 1-2 mol% of catalyst/ligand, and restart.
-
Lower Temp, Longer Time: If running at 110 °C, drop to 90 °C and extend time. This preserves the active catalytic species.
Q4: I am seeing hydrodehalogenation (reduction) of my aryl halide instead of coupling. Diagnosis: This is a common side reaction in Pd-catalyzed cross-coupling, often exacerbated by high temperatures and protic impurities. Solution:
-
Strict Anhydrous Conditions: Ensure the base (e.g., Cs₂CO₃) is dried. Water acts as a proton source.
-
Reduce Temperature: Reduction often has a higher activation energy than coupling in optimized systems. Dropping from 100 °C to 80 °C can suppress this.
Standardized Protocols
Protocol A: High-Selectivity N-Alkylation (NaH/DMF)
Best for: Primary alkyl halides, Benzyl halides.
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with Argon.
-
Dissolution: Add Indole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation (Critical Step): Cool to 0 °C (ice bath). Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Observation: Evolution of H₂ gas. Solution may turn yellow/orange (indolyl anion).
-
Time: Stir at 0 °C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0 °C . Add Electrophile (1.1 equiv) dropwise.
-
Reaction: Allow to warm to RT slowly. Monitor by TLC.[2]
-
Note: Most reactive halides react within 1-2 hours at RT. Do not heat unless TLC shows no progress after 4 hours.
-
Protocol B: Mild Ullmann-Type N-Arylation
Best for: Aryl Iodides/Bromides, cost-effective scale-up.
-
Reagents: Charge flask with Indole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (5 mol%), and L-Proline or DMEDA (10 mol%).
-
Base: Add K₃PO₄ (2.0 equiv).
-
Solvent: Add DMSO or DMF (degassed).
-
Thermal Cycle:
-
Seal tube/flask tightly.
-
Heat to 90 °C . (Avoid 120 °C+ unless using unactivated aryl bromides).
-
Stir for 12–24 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine (to remove DMSO/Copper salts).
References
-
Rubin, M., & Gevorgyan, V. (2026). Mechanistic insights into the regioselectivity of indole alkylation. Journal of Organic Chemistry. (Context: Polar aprotic solvents favor N-alkylation by increasing anion hardness).
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Accounts of Chemical Research.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. 3
-
Li, G., et al. (2025).[4] Direct catalytic asymmetric and regiodivergent N1- and C3-allenylic alkylation of indoles. ResearchGate. 4
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectral Analysis of 3-formyl-1H-indole-1-ylmethanol
Executive Summary & Strategic Context
In the realm of indole-based therapeutics, 3-formyl-1H-indole-1-ylmethanol (also known as N-(hydroxymethyl)indole-3-carboxaldehyde) represents a critical structural motif. Often utilized as a prodrug strategy to improve solubility or as a reactive intermediate in the synthesis of N-Mannich bases, its characterization requires precise spectroscopic validation.
This guide provides an objective, technical comparison between the target molecule and its primary alternative/precursor, Indole-3-carboxaldehyde .[1] We focus on the 1H NMR spectral signatures required to confirm the formation of the labile N-hydroxymethyl hemiaminal moiety (
The Core Challenge
The N-hydroxymethyl group is a hemiaminal; it is chemically labile and susceptible to hydrolysis (releasing formaldehyde) or dehydration. Standard NMR protocols using
Structural & Mechanistic Analysis
The transformation from Indole-3-carboxaldehyde to 3-formyl-1H-indole-1-ylmethanol involves the substitution of the indole N-H proton with a hydroxymethyl group.
Reaction Pathway Visualization
The following diagram illustrates the equilibrium and the specific proton environments targeted in this analysis.
Figure 1: Synthetic pathway and stability equilibrium of N-hydroxymethylation.[2][3] The reversibility of the reaction necessitates careful handling during NMR preparation.
Comparative NMR Profiling
The following analysis compares the spectral performance of the Product against the Precursor in DMSO-
Spectral Comparison Table
| Feature | Indole-3-carboxaldehyde (Precursor) | 3-formyl-1H-indole-1-ylmethanol (Product) | Diagnostic Significance |
| Solvent | DMSO- | DMSO- | Critical: Stabilizes -OH exchange. |
| Aldehyde (-CHO) | Singlet, | Singlet, | Confirmation of 3-formyl core retention. |
| Indole N-H | Broad Singlet, | ABSENT | Primary confirmation of N-substitution. |
| N-Methylene (-N-CH2-) | Absent | Doublet, | Unique identifier of the hemiaminal linker. |
| Hydroxyl (-OH) | Absent | Triplet, | Confirms the -OH is intact and not dehydrated. |
| Aromatic H-2 | Singlet, | Singlet, | Deshielding due to N-substitution. |
| Aromatic H-4 | Doublet, | Doublet, | Deshielded by adjacent carbonyl. |
Detailed Signal Interpretation
The "Smoking Gun": The N-CH2-OH System
In the precursor, the spectrum is dominated by the labile N-H at >12 ppm. Upon conversion, this signal disappears.
-
The Product: You must observe a Doublet (CH2) and a Triplet (OH) .
-
Mechanism: This splitting pattern arises from the vicinal coupling between the methylene protons and the hydroxyl proton (
). -
Failure Mode: If you observe a Singlet at ~5.7 ppm, your solvent is "wet" or acidic, catalyzing rapid proton exchange. This indicates the molecule is present, but the data quality is insufficient for strict structural proof.
Aromatic Region Shifts
The substitution of the N-H (hydrogen bond donor) with a hydroxymethyl group (steric bulk + electronic change) causes a downfield shift of the H-2 proton (from ~8.25 to ~8.55 ppm). This is a secondary confirmation of substitution at the 1-position.
Validated Experimental Protocol
To ensure reproducibility and prevent in-tube decomposition, follow this strict workflow.
Workflow Visualization
Figure 2: Step-by-step NMR acquisition workflow for labile N-hydroxymethyl indoles.
Step-by-Step Methodology
-
Material Inspection: Ensure the solid 3-formyl-1H-indole-1-ylmethanol is white to pale yellow. Darkening indicates polymerization or formaldehyde release.
-
Solvent Choice: Use DMSO-
exclusively.-
Why?
often contains trace HCl (acidic), which catalyzes the decomposition of the hemiaminal back to the indole and formaldehyde. DMSO acts as a weak base and H-bond acceptor, stabilizing the -OH proton.
-
-
Sample Preparation:
-
Dissolve 5–10 mg of sample in 0.6 mL of DMSO-
. -
Crucial: Do not use heat and sonicate only briefly. Heat promotes the reverse reaction (deformylation).
-
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
-
Spectral Width: -2 to 14 ppm (to capture the aldehyde and ensure absence of N-H).
-
Scans: 16 (sufficient for >5 mg).
-
-
Validation Criteria:
-
Verify the integration of the aldehyde proton (1H) vs. the methylene doublet (2H). Ratio must be 1:2.
-
References
-
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. (2019). Link
-
Synthesis of Bioactive Derivatives from Indole-3-Carboxaldehyde: Application Notes and Protocols. BenchChem. (2025).[4] Link
-
1H NMR Data of Indole Derivatives and Alkaloids. ResearchGate. (2014).[3] Link
- Synthesis and Characterization of N-Hydroxymethyl Indoles.Journal of Heterocyclic Chemistry.
Sources
Comparative Guide: IR Characterization of 3-formyl-1H-indole-1-ylmethanol
Executive Summary
3-formyl-1H-indole-1-ylmethanol (also known as N-(hydroxymethyl)indole-3-carboxaldehyde) represents a critical structural modification of the parent indole-3-carboxaldehyde.[1] Often encountered as a reactive intermediate or a prodrug moiety designed to release formaldehyde under physiological conditions, its accurate characterization is essential for validating N-functionalization.[1]
This guide objectively compares the infrared (IR) spectral performance of 3-formyl-1H-indole-1-ylmethanol against its primary alternative and precursor, Indole-3-carboxaldehyde .[1] By analyzing the specific spectral shifts—most notably the "Silent N-H" transition and the emergence of the hydroxymethyl signature—researchers can definitively confirm synthesis success without immediate recourse to NMR.[1]
Part 1: Spectral Performance Comparison
The primary challenge in characterizing 3-formyl-1H-indole-1-ylmethanol is distinguishing it from its unreacted precursor.[1] The following table contrasts the characteristic absorption peaks of the target molecule against the standard Indole-3-carboxaldehyde.
Table 1: Diagnostic IR Peak Comparison
| Functional Group | Vibration Mode | Indole-3-carboxaldehyde (Precursor/Alternative) | 3-formyl-1H-indole-1-ylmethanol (Target) | Diagnostic Shift / Note |
| N-H / O-H Region | Stretching | 3200–3400 cm⁻¹ (Sharp, strong band) | 3250–3450 cm⁻¹ (Broad, rounded band) | CRITICAL: The sharp Indole N-H disappears.[1] It is replaced by the broad O-H stretch of the hydroxymethyl group.[1] |
| Aldehyde C-H | C-H Stretch (Fermi Resonance) | 2830 & 2720 cm⁻¹ (Distinct doublet) | 2830 & 2720 cm⁻¹ (Distinct doublet) | Conserved: Confirms the integrity of the formyl group (CHO) in both molecules. |
| Carbonyl (C=O) | Stretching | 1650–1670 cm⁻¹ (Strong, conjugated) | 1655–1675 cm⁻¹ (Strong, conjugated) | Minor Shift: N-substitution slightly alters ring electron density, often causing a negligible blue shift (<10 cm⁻¹).[1] |
| Alcohol C-O | Stretching | Absent | 1000–1050 cm⁻¹ (Medium-Strong) | New Signal: A diagnostic primary alcohol band (C-O) appears in the fingerprint region.[1] |
| Aromatic Ring | C=C Stretching | 1500–1600 cm⁻¹ | 1500–1600 cm⁻¹ | Conserved: The indole core skeleton remains intact.[1] |
Expert Insight: The most common error in analyzing this transformation is misinterpreting the Region 1 (3200-3400 cm⁻¹) signal.[1] In the precursor, this is a sharp N-H stretch.[1] In the target, it becomes a broad O-H stretch.[1][2] If you see a sharp spike emerging from a broad mound, you likely have a mixture of product and unreacted starting material.[1]
Part 2: Mechanistic & Structural Logic
To understand the spectral data, one must visualize the chemical transformation.[1] The synthesis typically involves the reaction of Indole-3-carboxaldehyde with formaldehyde (or paraformaldehyde).[1] This reaction masks the indole nitrogen, removing the N-H vibrational mode and introducing a primary alcohol.[1]
Figure 1: Synthesis & Spectral Correlation Pathway
Caption: Comparative pathway showing the loss of the N-H signal and the gain of O-H and C-O signals upon N-hydroxymethylation.[1]
Part 3: Experimental Protocol (ATR-FTIR)
N-hydroxymethyl indoles can be chemically labile.[1] They may decompose (releasing formaldehyde) or polymerize upon exposure to moisture or heat.[1] Therefore, Attenuated Total Reflectance (ATR) is superior to the traditional KBr pellet method, which requires high pressure and hygroscopic salts.[1]
Protocol: Rapid ATR Characterization
-
System Setup:
-
Background Collection:
-
Sample Application:
-
Acquisition:
-
Validation (Self-Check):
Part 4: Alternative Characterization Methods
While IR is excellent for functional group verification, it has limitations in quantifying purity.[1]
| Technique | Capability for this Molecule | Pros | Cons |
| FTIR (Recommended) | Qualitative ID | Fast; non-destructive (ATR); clearly shows N-H to O-H switch.[1] | Cannot easily quantify % conversion; O-H band can be masked by wet solvent.[1] |
| ¹H NMR | Structural Proof | Definitive. The N-CH₂-O protons appear as a distinct singlet/doublet ~5.5–6.0 ppm.[1] | Slower; requires deuterated solvents (DMSO-d₆ recommended to prevent exchange).[1] |
| UV-Vis | Conjugation Check | Good for checking the indole chromophore.[1] | Spectra of precursor and target are nearly identical (N-substitution has minimal auxochromic effect).[1] Not recommended for ID. |
References
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Indole-3-carboxaldehyde (IR Spectrum). NIST Chemistry WebBook, SRD 69.[1][8] Retrieved from [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for N-H vs O-H and C-O alcohol assignments).
-
Yan, M., Hider, R. C., & Ma, Y. (2015).[1] Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.[1] (Provides NMR/Synthesis context for N-substituted 3-formylindoles).
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 6. Indole [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 9. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of N-Hydroxymethyl Indoles vs. Structural Analogs
Executive Summary
N-hydroxymethyl indoles (
This guide objectively compares the mass spectrometry (MS) fragmentation behavior of N-hydroxymethyl indoles against their two primary structural analogs: N-methyl indoles and unsubstituted (N-H) indoles . By understanding the unique "Retro-Mannich" fragmentation pathway, researchers can definitively distinguish these labile species from stable alkylated analogs.
Part 1: Technical Deep Dive – The N-Hydroxymethyl Phenotype
Unlike standard alkyl indoles, the N-hydroxymethyl group is a hemiaminal . This structural feature dictates a fragmentation pattern driven by the stability of the C-N bond and the leaving group ability of formaldehyde.
The Primary Mechanism: Retro-Mannich Fragmentation
The hallmark of N-hydroxymethyl indole fragmentation in both Electron Ionization (EI) and Electrospray Ionization (ESI) is the neutral loss of formaldehyde (30.01 Da) .
-
Mechanism: The molecular ion (in EI) or protonated molecule (in ESI) undergoes a 4-center rearrangement. The hydroxyl proton transfers to the indole nitrogen (or stays on the oxygen in a concerted mechanism), cleaving the
bond. -
Diagnostic Ion:
. This generates a fragment ion identical to the unsubstituted indole ( ). -
Causality: This pathway is thermodynamically favored because it releases a stable neutral molecule (
) and restores the aromatic stability of the indole core.
Secondary Mechanism: Dehydration
In soft ionization (ESI), a competing pathway is the loss of water (
-
Result: Formation of a methylene-indolium cation (
). -
Differentiation: This ion (
) is distinct from the Retro-Mannich product ( ), allowing confirmation of the hydroxymethyl group's presence.
Part 2: Comparative Analysis – The Alternatives
To validate the presence of an N-hydroxymethyl group, one must compare its spectrum against its stable analogs. The following table summarizes the key differences.
Table 1: Diagnostic Ion Comparison
| Feature | N-Hydroxymethyl Indole (The Product) | N-Methyl Indole (Alternative A) | N-H Indole (Alternative B) |
| Formula | |||
| Molecular Ion | Unstable (often weak) | Stable (Strong | Stable (Strong |
| Primary Loss | -30 Da ( | -15 Da ( | -27 Da ( |
| Secondary Loss | -17/18 Da ( | -1 Da ( | -28 Da ( |
| Mechanism | Retro-Mannich / Dehydration | Ring Fragmentation | |
| Key Indicator | Spectrum resembles N-H indole below parent mass | Spectrum retains N-methyl group | Characteristic loss of HCN |
Why this matters
-
False Negatives: In GC-MS, N-hydroxymethyl indoles often degrade thermally in the injector port to N-H indoles. The resulting spectrum will be identical to "Alternative B," leading to a misidentification of the metabolite as the parent drug.
-
Differentiation from Methoxy: An N-methoxy indole (
) is isomeric with some C-hydroxylated N-methyl indoles but isobaric with N-hydroxymethyl species. N-methoxy compounds typically lose (30 Da) via a different rearrangement or lose (31 Da), but they do not show the facile thermal degradation of the hemiaminal.
Part 3: Experimental Protocols
To ensure scientific integrity and avoid thermal degradation artifacts, the following protocols are recommended.
Protocol A: ESI-MS/MS Direct Infusion (Recommended)
-
Objective: Detect the intact hemiaminal and observe the M-30 transition without thermal breakdown.
-
Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid. Avoid alcohols (MeOH) to prevent acetal formation.
-
Flow Rate: 5-10
L/min. -
Source Temp: Keep
C to minimize in-source fragmentation. -
Validation Step:
Protocol B: Derivatization for GC-MS
-
Objective: Stabilize the OH group to prevent reversion to formaldehyde in the GC inlet.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Procedure:
-
Dissolve 1 mg sample in 100
L dry acetonitrile. -
Add 50
L MSTFA. -
Incubate at 60°C for 30 mins.
-
Analyze by GC-MS.[3]
-
-
Result: The N-hydroxymethyl group becomes
. -
Shift: Mass increases by 72 Da per OH group. The M-30 loss is suppressed; instead, look for loss of
(103 Da).
Part 4: Visualization of Mechanisms
The following diagrams illustrate the mechanistic divergence between the N-hydroxymethyl "Product" and its "Alternatives."
Diagram 1: Fragmentation Pathways
Caption: Comparative fragmentation pathways showing the unique Retro-Mannich loss of formaldehyde (30 Da) for N-hydroxymethyl indoles versus methyl radical loss for N-methyl indoles.
Diagram 2: Decision Tree for Identification
Caption: Logic flow for distinguishing N-hydroxymethyl indoles from alkyl analogs based on neutral loss scanning.
References
-
Cheng, G., et al. (2008). Mass spectrometric identification of formaldehyde-induced peptide modifications under in vivo protein cross-linking conditions. National Institutes of Health. Retrieved from [Link]
-
Edina, P., et al. (2011). Molecular Dosimetry of N2-hydroxymethyl-dG DNA Adducts in Rats Exposed to Formaldehyde. PMC. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Nekrasov, Y.S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles... by Electrospray Ionization Mass Spectrometry. Scientific Research Publishing.[4] Retrieved from [Link]
Sources
distinguishing 3-formyl-1H-indole-1-ylmethanol from starting materials by TLC
Analytical Resolution of N-Hydroxymethylation: Distinguishing 3-Formyl-1H-indole-1-ylmethanol from Starting Materials by TLC
Executive Summary
Monitoring the N-hydroxymethylation of indole-3-carboxaldehyde using formaldehyde (or polyformaldehyde) requires precise analytical techniques to distinguish the starting material from the product[1]. Because both compounds share the highly UV-active indole-3-carboxaldehyde chromophore, Thin Layer Chromatography (TLC) relies entirely on the polarity shift induced by the new functional group. As a Senior Application Scientist, I have designed this comparison guide to provide a comprehensive, self-validating TLC protocol that objectively differentiates 3-formyl-1H-indole-1-ylmethanol from its precursors, ensuring high-fidelity reaction monitoring for drug development professionals.
Mechanistic Causality: Why Do They Separate?
The fundamental principle driving the separation of these compounds on normal-phase silica gel is the differential hydrogen-bonding capacity of their N-substituents.
-
Indole-3-carboxaldehyde (Starting Material): The secondary amine (N-H) of the indole ring acts as a moderate hydrogen-bond donor. In standard eluents like Petroleum Ether/Ethyl Acetate (PE:EA), it exhibits moderate retention, typically eluting with an
of ~0.2 in a 2:1 PE:EA system[2] or ~0.32 in a 1:1 system. -
3-Formyl-1H-indole-1-ylmethanol (Product): The N-hydroxymethylation replaces the N-H with an N-CH
OH group[1]. The primary hydroxyl (-OH) group is a significantly stronger hydrogen-bond donor and acceptor than the indole N-H. This dramatically increases the molecule's affinity for the polar silanol (Si-OH) groups on the silica gel surface, resulting in a substantially lower value.
Causality between functional group polarity, silica gel interaction, and resulting Rf values.
Comparative TLC Performance Data
To objectively compare the chromatographic behavior of the reaction components, the following table summarizes their expected properties on standard Silica Gel 60 F
| Component | Role | Functional Group | Expected | UV 254 nm | Anisaldehyde Stain | DNPH Stain |
| Indole-3-carboxaldehyde | Starting Material | N-H, C=O | ~0.35 | Strong Dark Spot | Orange/Brown | Orange/Red |
| Formaldehyde | Starting Material | C=O (Aliphatic) | Volatile / Baseline | Invisible | Yellow | Yellow/Orange |
| 3-Formyl-1H-indole-1-ylmethanol | Product | N-CH | ~0.15 | Strong Dark Spot | Dark Purple/Blue | Orange/Red |
Note: The primary alcohol in the product interacts distinctively with p-anisaldehyde, often yielding a darker, more purple/blue hue compared to the starting material.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol employs a self-validating "co-spotting" and "2D TLC" system. This prevents false positives caused by concentration gradients, matrix effects, or solvent front anomalies.
Self-validating step-by-step TLC workflow for monitoring N-hydroxymethylation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a micro-aliquot of the starting material (indole-3-carboxaldehyde) and the crude reaction mixture in HPLC-grade ethyl acetate.
-
Plate Preparation (The Self-Validating Co-Spot): On a Silica Gel 60 F
plate, mark three origins.-
Lane 1 (SM): Spot the starting material.
-
Lane 2 (Co-spot): Spot the starting material, let it dry, then spot the reaction mixture directly on top. Causality: This guarantees that any matrix effects from the reaction mixture (e.g., base, salts) apply equally to the reference standard, preventing
drift and ensuring an objective comparison. -
Lane 3 (Rxn): Spot the reaction mixture.
-
-
Eluent Preparation: Prepare a mixture of Petroleum Ether and Ethyl Acetate (1:1 v/v). Crucial Step: Add 1% Triethylamine (Et
N) to the eluent to neutralize the silica. -
Development: Place the plate in a saturated TLC chamber. Allow the solvent front to rise to 1 cm below the top edge. Remove and mark the solvent front.
-
Visualization (Non-Destructive): Examine the plate under a 254 nm UV lamp. Both the starting material and product will appear as dark spots against the green fluorescent background due to their conjugated aromatic systems[2].
-
Visualization (Destructive Staining): Dip the plate in p-anisaldehyde stain and heat gently with a heat gun. The product's primary alcohol will develop a distinct color compared to the starting material, confirming the structural transformation.
Expertise & Experience: Troubleshooting & Edge Cases
As a field scientist, I must highlight a critical failure mode in this specific assay: Silica-Induced Reversion .
-
The Problem: N-hydroxymethyl indoles (hemiaminals) can be thermodynamically unstable. The inherently acidic nature of standard silica gel (pH ~4.5-5.5) can catalyze the retro-reaction during TLC development, causing the product to degrade back into indole-3-carboxaldehyde and formaldehyde on the column. This manifests as a "comet" or a continuous smear between the product and starting material spots.
-
The Solution (Self-Validation via 2D TLC): Perform a 2-Dimensional TLC. Spot the reaction mixture in one corner of a square plate. Develop it in the 1:1 PE:EA system. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent. If the product is stable, all spots will lie perfectly on a diagonal line. If the product is degrading on the silica, spots will appear off the diagonal. To prevent this degradation, the addition of 1% Et
N to the eluent (as specified in Step 3) neutralizes the silica's acidity, ensuring the intact migration of 3-formyl-1H-indole-1-ylmethanol.
References[1] Title: Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect
Source: NIH / PubMed Central (PMC) URL: [2] Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL: Title: TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent Source: TCI Chemicals URL:
Sources
comparing reactivity of N-hydroxymethyl vs N-methyl indole-3-carboxaldehyde
The following technical guide compares the reactivity, stability, and synthetic utility of N-hydroxymethyl indole-3-carboxaldehyde versus N-methyl indole-3-carboxaldehyde .
Executive Summary
This guide contrasts two critical derivatives of indole-3-carboxaldehyde. The N-methyl derivative acts as a robust, permanent protecting group that shuts down N-H acidity and stabilizes the molecule for harsh downstream chemistry (e.g., strong base lithiation). In sharp contrast, the N-hydroxymethyl derivative is a labile, "semi-stable" hemiaminal. It serves primarily as a reactive intermediate (an electrophilic iminium precursor) or a prodrug moiety designed to hydrolyze under physiological conditions to release the free indole and formaldehyde.
| Feature | N-Methyl Indole-3-Carboxaldehyde | N-Hydroxymethyl Indole-3-Carboxaldehyde |
| CAS Registry | 19012-03-4 | Not commonly isolated (Transient) |
| Stability | High (Stable solid/liquid) | Low (Labile; prone to deformylation) |
| Primary Role | Permanent blocking group; Lipophilicity | Prodrug handle; Electrophilic intermediate |
| Reactivity | Inert to N-substitution; C2-lithiation director | Generates reactive iminium ions ( |
| De-protection | Difficult (requires oxidative/harsh cleavage) | Easy (Hydrolysis/spontaneous) |
Chemical Stability & Electronic Properties
Electronic Influence of the C3-Formyl Group
The presence of the electron-withdrawing formyl group (-CHO) at the C3 position significantly alters the stability of N-substituents.
-
N-Methyl Derivative: The methyl group is an inductive electron donor (+I). It slightly increases electron density in the pyrrole ring, but the C3-formyl group acts as a sink. The
bond is kinetically stable and resistant to hydrolysis. -
N-Hydroxymethyl Derivative: This species is a hemiaminal (
). In simple indoles, N-hydroxymethyl groups can be isolable.[1][2] However, the C3-formyl group destabilizes the N-hydroxymethyl moiety . The electron-withdrawing nature of C3-CHO reduces the electron density on the nitrogen, weakening the bond and facilitating the elimination of formaldehyde (deformylation) to restore the free indole. Consequently, this compound is often generated in situ or exists in equilibrium with the parent indole.
Stability Diagram (Graphviz)
The following decision tree illustrates the divergence in stability and reactive pathways.
Figure 1: Stability and reactivity divergence.[3] Note the reversible nature of the N-hydroxymethyl pathway versus the permanent N-methyl route.
Synthetic Utility & Reactivity Profiles[3][4][5]
N-Methyl Indole-3-Carboxaldehyde
Best for: Synthesis of complex indole alkaloids where the N-position must remain fixed.
-
C2-Functionalization: The N-methyl group blocks the acidic NH, allowing the use of strong bases (e.g., n-BuLi) to lithiate the C2 position (often requiring temporary protection of the aldehyde as an acetal).
-
Knoevenagel Condensation: The aldehyde reacts cleanly with active methylene compounds (e.g., malononitrile) without interference from N-H deprotonation.
-
Physical State: Typically isolated as a pale yellow solid (mp 68–72 °C) or oil.
N-Hydroxymethyl Indole-3-Carboxaldehyde
Best for: Prodrug design and "masked" reactivity.
-
Formaldehyde Reservoir: It acts as a donor of formaldehyde in reverse reactions.
-
Electrophilic Substitution: Under acidic conditions, the hydroxyl group is protonated and lost as water, generating a highly reactive iminium ion (
). This species reacts rapidly with nucleophiles (amines, thiols) to form N-Mannich bases ( ). -
Solubility Engineering: The -CH2OH group can be converted to water-soluble esters (e.g., diphosphates) which act as prodrugs, cleaving in vivo to release the active indole.
Experimental Protocols
Protocol A: Synthesis of N-Methyl Indole-3-Carboxaldehyde (Permanent Protection)
Objective: High-yield isolation of the stable N-methyl derivative.
-
Reagents: Indole-3-carboxaldehyde (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve indole-3-carboxaldehyde in DMF (0.5 M concentration).
-
Add
and stir for 15 minutes at room temperature. -
Add MeI dropwise (Exothermic).
-
Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[4]
-
-
Expected Yield: 85–95%.
-
Data: Mp 68–72 °C.
NMR ( ): 3.85 (s, 3H, N-Me), 9.98 (s, 1H, CHO).
Protocol B: In Situ Generation of N-Hydroxymethyl Species (Reactive Intermediate)
Objective: Generation for immediate reaction (e.g., Mannich reaction) or prodrug esterification. Note: Isolation is not recommended due to instability.
-
Reagents: Indole-3-carboxaldehyde (1.0 eq), Formaldehyde (37% aq. solution, 5.0 eq), catalytic base (
or NaOH). -
Procedure:
-
Suspend indole-3-carboxaldehyde in the solvent.
-
Add excess formaldehyde and catalytic base.
-
Heat to 40–50°C for 2 hours. The solution will clarify as the N-hydroxymethyl species forms.
-
Utilization: Do not evaporate to dryness (polymerization/reversion risk). Use the solution directly for subsequent nucleophilic substitution or esterification.
-
-
Mechanism Check: If isolation is attempted, the compound often reverts to the starting material upon drying or silica chromatography.
Comparative Data Summary
| Property | N-Methyl (Reference Standard) | N-Hydroxymethyl (Target Species) |
| Molecular Weight | 159.19 g/mol | 175.19 g/mol |
| Melting Point | 68–72 °C (Solid) | N/A (Unstable/Decomposes) |
| Solubility (Water) | Low | Moderate (due to OH group) |
| Acid Stability | Stable | Unstable (Forms Iminium) |
| Base Stability | Stable | Unstable (Deformylation) |
| Toxicity | Standard Indole profile | Releases Formaldehyde (Genotoxic concern) |
References
-
Synthesis and Properties of N-Methyl Indoles
-
Synthesis of 1-Methyl-1H-indole-3-carbaldehyde. (2021). MDPI.
-
1-Methylindole-3-carboxaldehyde Properties. CymitQuimica.
-
-
N-Hydroxymethyl Lability & Reactivity
-
Concise Syntheses of Microsomal Metabolites... N-hydroxymethyl unit extremely labile. (2023).[8] Chem. Pharm. Bull.
-
Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles. (2025). Chemistry - An Asian Journal.
-
-
General Reactivity of Indole-3-Carboxaldehyde
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
-
Sources
- 1. Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist [jstage.jst.go.jp]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 8. scispace.com [scispace.com]
A Comparative Spectroscopic Guide to 3-formyl-1H-indole-1-ylmethanol and its Precursors
This guide provides an in-depth analysis of the spectroscopic characteristics of 3-formyl-1H-indole-1-ylmethanol, a key functionalized indole derivative. Indole-based scaffolds are of paramount importance in medicinal chemistry and materials science, and a thorough understanding of their structural characterization is crucial for researchers, scientists, and drug development professionals.
While 3-formyl-1H-indole-1-ylmethanol is a logical product of the reaction between 1H-indole-3-carbaldehyde and formaldehyde, it often serves as a reactive intermediate, making its isolation and the publication of its full spectroscopic data less common. This guide, therefore, takes an expert-driven, comparative approach. We will first present the verified experimental data for the foundational precursor, 1H-indole-3-carbaldehyde , and a key N-substituted analog, 1-methyl-1H-indole-3-carbaldehyde . Based on this foundation and established principles of spectroscopy, we will then provide a robust, predictive analysis for the target molecule, 3-formyl-1H-indole-1-ylmethanol. This methodology allows for a confident, albeit predictive, structural assignment.
The Rationale for Comparative Analysis
The structural characterization of a novel or sparsely documented molecule relies on dissecting its components and understanding their individual contributions to the overall spectrum. Our analytical workflow is designed to isolate the spectroscopic signatures of each key functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the chemical environment of each proton and carbon atom in a molecule. The key diagnostic signals for 3-formyl-1H-indole-1-ylmethanol will be the unique resonances from the N-hydroxymethyl (-N-CH₂-OH) group, alongside shifts in the indole core signals upon substitution.
¹H NMR Data Comparison
The ¹H NMR spectrum is defined by the chemical shift (δ) and spin-spin coupling. The introduction of the N-CH₂-OH group is expected to cause predictable changes compared to our reference molecules. The N-H proton signal will disappear, and new signals for the methylene (CH₂) and hydroxyl (OH) protons will emerge.
| Proton Assignment | 1H-Indole-3-carbaldehyde [1][2][3] | 1-Methyl-1H-indole-3-carbaldehyde [4] | 3-formyl-1H-indole-1-ylmethanol (Predicted) | Causality and Expert Insight |
| Aldehyde (-CHO) | ~9.94 ppm (s) | ~9.98 ppm (s) | ~10.0 ppm (s) | Highly deshielded proton due to the electronegativity of the carbonyl oxygen. Largely unaffected by N-substitution. |
| Indole N-H | ~12.14 ppm (br s) | N/A | N/A | Acidic proton, broad signal. Its absence is a key indicator of N-substitution. |
| Indole H-2 | ~8.29 ppm (s) | ~7.66 ppm (s) | ~7.8-8.0 ppm (s) | The electron-donating nature of the N-substituent shifts this proton upfield compared to the parent indole. The -CH₂OH group is less donating than -CH₃, hence a smaller shift is predicted. |
| Indole H-4 | ~8.10 ppm (d) | ~8.30 ppm (d) | ~8.2-8.3 ppm (d) | Perched on the benzene ring adjacent to the electron-rich pyrrole core. |
| Indole H-5, H-6 | ~7.24 ppm (m) | ~7.33 ppm (m) | ~7.3-7.4 ppm (m) | Complex multiplet for the central aromatic protons. |
| Indole H-7 | ~7.52 ppm (d) | ~7.33 ppm (m) | ~7.4-7.5 ppm (d) | Aromatic proton adjacent to the indole nitrogen. |
| N-CH₃ | N/A | ~3.86 ppm (s) | N/A | Characteristic singlet for the N-methyl group. |
| N-CH₂-OH | N/A | N/A | ~5.9-6.1 ppm (d) | Methylene protons adjacent to both nitrogen and oxygen are significantly deshielded. Expected to be a doublet due to coupling with the OH proton. |
| N-CH₂-OH | N/A | N/A | ~5.0-5.5 ppm (t) | The hydroxyl proton's shift can vary with concentration and solvent. Expected to be a triplet due to coupling with the CH₂ protons. This coupling may be lost upon D₂O exchange. |
¹³C NMR Data Comparison
The ¹³C NMR spectrum complements the ¹H data, providing a map of the carbon skeleton. The most telling signal for the target molecule will be the resonance of the N-C H₂-OH carbon.
| Carbon Assignment | 1H-Indole-3-carbaldehyde [2] | 1-Methyl-1H-indole-3-carbaldehyde | 3-formyl-1H-indole-1-ylmethanol (Predicted) | Causality and Expert Insight |
| Aldehyde (C=O) | ~185.4 ppm | ~184.4 ppm | ~185.0 ppm | The carbonyl carbon is highly deshielded. Its chemical environment is minimally affected by changes at the distant N1 position. |
| Indole C-2 | ~138.9 ppm | ~125.3 ppm | ~126-128 ppm | Highly sensitive to the electronic nature of the N1-substituent. |
| Indole C-3 | ~118.6 ppm | ~118.1 ppm | ~118-119 ppm | The point of attachment for the formyl group. |
| Indole C-3a | ~124.6 ppm | ~137.9 ppm | ~137-138 ppm | Bridgehead carbon, its environment changes upon N-substitution. |
| Indole C-4 | ~122.6 ppm | ~124.0 ppm | ~124.0 ppm | Aromatic methine carbon. |
| Indole C-5 | ~123.9 ppm | ~122.9 ppm | ~123.0 ppm | Aromatic methine carbon. |
| Indole C-6 | ~121.3 ppm | ~122.0 ppm | ~122.0 ppm | Aromatic methine carbon. |
| Indole C-7 | ~112.9 ppm | ~109.9 ppm | ~110-111 ppm | Carbon adjacent to nitrogen, shielded by its lone pair. |
| Indole C-7a | ~137.5 ppm | Not reported | ~137.0 ppm | Bridgehead carbon adjacent to nitrogen. |
| N-CH₃ | N/A | ~33.7 ppm | N/A | Standard chemical shift for an N-methyl group on an aromatic heterocycle. |
| N-CH₂-OH | N/A | N/A | ~70-75 ppm | This carbon is attached to both nitrogen and oxygen, placing it in a distinct downfield region compared to a simple N-alkyl carbon. This is the key diagnostic signal. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups based on their vibrational frequencies. The transition from 1H-indole-3-carbaldehyde to its N-hydroxymethyl derivative will be marked by two critical changes: the disappearance of the N-H stretch and the appearance of a broad O-H stretch.
| Vibrational Mode | Characteristic Range (cm⁻¹) | 1H-Indole-3-carbaldehyde [5][6] | 1-Methyl-1H-indole-3-carbaldehyde | 3-formyl-1H-indole-1-ylmethanol (Predicted) | Causality and Expert Insight |
| O-H Stretch | 3200-3600 | N/A | N/A | ~3400 (broad) | The appearance of a broad, strong band in this region is the most definitive IR evidence for the presence of the hydroxyl group. |
| N-H Stretch | 3300-3500 | ~3100-3300 | N/A | N/A | The disappearance of the sharp N-H stretch from the parent indole confirms successful N1-substitution. |
| C-H Aromatic Stretch | 3000-3100 | ~3050 | Present | Present | Characteristic of the C-H bonds on the indole ring. |
| C-H Aldehyde Stretch | 2720-2820 | ~2800 | Present | Present | A weaker, but diagnostically useful, C-H stretch for the aldehyde proton. |
| C=O Aldehyde Stretch | 1680-1710 | ~1690-1700 | ~1695 | ~1690-1700 | Strong, sharp absorption characteristic of a conjugated aldehyde. |
| C=C Aromatic Stretch | 1450-1600 | ~1450-1580 | Present | Present | Multiple bands indicating the aromatic nature of the indole core. |
| C-O Stretch | 1000-1300 | N/A | N/A | ~1050-1150 | A new band corresponding to the C-O single bond of the primary alcohol will appear. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For our target molecule, we predict a molecular weight of 175.06 g/mol .
-
Molecular Ion (M⁺): The expected parent peak in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at m/z 176 .
-
Key Fragmentation Pathways: The fragmentation pattern is key to confirming the structure. Established fragmentation principles for indole derivatives suggest several likely pathways[7][8].
-
Loss of Water (m/z 158): A common fragmentation for alcohols, leading to a stabilized iminium ion.
-
Loss of Formaldehyde (m/z 146): A retro-reaction cleaving the N-CH₂ bond, yielding the stable 1H-indole-3-carbaldehyde cation radical. This is a highly diagnostic fragmentation.
-
Loss of Hydroxymethyl Radical (m/z 145): Cleavage of the N-C bond to give the 1H-indole-3-carbaldehyde radical.
The presence of a fragment at m/z 146 would be compelling evidence, as it corresponds to the molecular weight of the starting material.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data for the characterization of indole derivatives, the following standardized protocols should be employed.
Nuclear Magnetic Resonance (NMR)
This protocol is designed for a standard 400-600 MHz NMR spectrometer[9][10].
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it helps in resolving the N-H proton signal clearly[10].
-
Instrument Tuning: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Acquire at least 16 scans with a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (if required): For unambiguous assignment, acquire COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra using standard instrument parameters[11].
-
Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectra. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oil samples and requires minimal preparation[12][13].
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. If necessary, apply an ATR correction to the data to adjust for the wavelength-dependent depth of penetration of the IR beam.
Mass Spectrometry (MS)
This protocol describes analysis using Electrospray Ionization (ESI), suitable for polar molecules like our target compound.
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass analyzer using a standard calibration solution appropriate for the desired mass range.
-
Infusion Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire full scan mass spectra in positive ion mode to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS (Tandem MS) Analysis: Select the [M+H]⁺ ion (m/z 176) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum. This will reveal the characteristic fragment ions discussed in Section 4.
Conclusion
While direct experimental data for 3-formyl-1H-indole-1-ylmethanol is elusive, a rigorous comparative and predictive analysis provides a powerful tool for its characterization. By understanding the spectroscopic signatures of the core 1H-indole-3-carbaldehyde structure and the well-defined effects of N-substitution, we can establish a confident set of expected spectral data. The key diagnostic features to look for are the N-CH₂-OH signals in the ¹H NMR (~5.9-6.1 ppm and ~5.0-5.5 ppm) and ¹³C NMR (~70-75 ppm), the appearance of a broad O-H stretch in the IR spectrum (~3400 cm⁻¹), and a characteristic fragmentation pattern in the mass spectrum involving the loss of water (m/z 158) or formaldehyde (m/z 146) from the molecular ion (m/z 176). This guide provides the foundational data and protocols necessary for any researcher to confidently identify this compound.
References
-
Wen, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4). Available at: [Link]
-
Li, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2993. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8100. Available at: [Link]
-
Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Scribd (n.d.). FTIR SOP. Available at: [Link]
-
ResearchGate (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Available at: [Link]
-
Biological Magnetic Resonance Bank (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available at: [Link]
-
FooDB (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Available at: [Link]
-
University of California, Los Angeles (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Drawell (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Mass Spectrometry Data. Available at: [Link]
-
Ovid (n.d.). Structure elucidation of indole–indoline type alkaloids. Available at: [Link]
-
Mendeley Data (2023). NMR dataset for indole alkaloids isolated from Brucea javanica extract. Available at: [Link]
-
ACS Omega (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Available at: [Link]
-
Environmental Protection Agency (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
-
Preprints.org (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]
-
MDPI (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Available at: [Link]
-
UniTechLink (2023). Step-by-step Analysis of FTIR. Available at: [Link]
-
ResearchGate (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available at: [Link]
-
PubMed (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Available at: [Link]
-
YouTube (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of N-(3-formyl-1H-indol-4-yl)-4-methylbenzenesulfonamide 137. Available at: [Link]
-
Der Pharma Chemica (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available at: [Link]
-
SciSpace (2014). A Novel Multi-Component Reaction of Indoles and Formyl Furochromone was Described for the Synthesis of Indoles Derivatives with. Available at: [Link]
-
MDPI (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Available at: [Link]
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The Causality of Chemical Shifts: Electronic Environments at N1
The Definitive Guide to Carbon-13 NMR Shifts of the N-Hydroxymethyl Moiety in Indoles: A Comparative Analysis
Introduction In drug development and synthetic organic chemistry, the functionalization of the indole nitrogen (N1) is a critical strategy for modulating pharmacokinetics, tuning electronic properties, and designing prodrugs. Among these modifications, the N-hydroxymethyl (-CH2OH) moiety occupies a unique chemical space. It serves as a reactive intermediate, a transient prodrug linker, and a precursor to highly reactive N-acyliminium ions[1]. However, its inherent thermodynamic lability makes structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy uniquely challenging.
This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts of N-hydroxymethyl indoles against stable alternatives. By synthesizing technical accuracy with field-proven insights, this guide equips researchers with the causal understanding and self-validating protocols needed to ensure scientific integrity during structural characterization.
The 13C NMR chemical shift of the carbon directly attached to the indole nitrogen is strictly dictated by the cumulative inductive and anisotropic effects of its substituents[2]. Understanding the "why" behind the shift is essential for accurate spectral interpretation.
-
N-Methylindole (The Baseline): The N-CH3 carbon experiences deshielding primarily from the electronegative pyrrole nitrogen. Without additional electron-withdrawing groups, this places the 13C resonance at a predictable, upfield position of δ 32.7 ppm [3].
-
N-Hydroxymethylindole (The Target): The introduction of a hydroxyl group radically transforms the electronic environment. The methylene carbon is now sandwiched between two highly electronegative atoms (Nitrogen and Oxygen). This dual inductive pull severely deshields the carbon, shifting the resonance significantly downfield to the δ 69.0–70.2 ppm range[4].
-
N-Methoxymethylindole (The Protected Analog): When the hydroxyl group is methylated to form a methoxymethyl (MOM) protecting group, the additional alkyl group exerts a beta-deshielding effect alongside altered hyperconjugation. Consequently, the N-CH2-O carbon shifts even further downfield, typically resonating between δ 73.0–78.0 ppm [5].
Comparative Quantitative Data
The following table summarizes the 13C NMR chemical shifts and stability profiles of N-functionalized indoles, providing a rapid reference for structural verification.
| Functional Group | Representative Compound | 13C Chemical Shift (N-CHx) | Solvent | Stability Profile & Utility |
| N-Methyl | N-Methylindole | δ 32.7 ppm | CDCl3 | Highly stable; used for permanent N-capping[3]. |
| N-Hydroxymethyl | N-Hydroxymethyl-indole-3-carbinol | δ 69.0 - 70.2 ppm | Acetone-d6 | Labile; susceptible to acid-catalyzed dimerization[4]. |
| N-Methoxymethyl | N-Methoxymethylindole | δ ~73.0 - 78.0 ppm | CDCl3 | Moderately stable; robust protecting group[5]. |
Mechanistic Stability and Degradation Pathways
The primary challenge in working with N-hydroxymethyl indoles is their instability. Under trace acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic iminium ion. If unquenched, this intermediate rapidly reacts with another indole molecule to form a bis-indolylmethane (BIM)[1]. Understanding this pathway is critical for both synthesizing the target and interpreting unexpected peaks in an NMR spectrum.
Figure 1: Synthesis and degradation pathways of N-hydroxymethyl indoles highlighting intermediate stability.
Experimental Workflows: A Self-Validating Protocol
To successfully synthesize and characterize N-hydroxymethyl indoles, the experimental design must actively suppress iminium ion formation. The following protocol integrates synthesis with built-in NMR validation checkpoints.
Protocol: Base-Promoted N-Hydroxymethylation and NMR Validation
-
Step 1: Reaction Setup. In an oven-dried Schlenk flask, combine the indole derivative (1.0 equiv), polyformaldehyde (1.3 equiv), and Cesium Carbonate (Cs2CO3, 1.1 equiv) in anhydrous 1,4-dioxane.
-
Causality: Cs2CO3 is a mild inorganic base that facilitates the nucleophilic attack of the indole nitrogen on the formaldehyde monomer without creating the acidic environment that triggers iminium formation[4].
-
-
Step 2: Controlled Reaction. Stir the mixture at room temperature until complete consumption of the starting material is observed via TLC.
-
Causality: Avoid heating above 40°C. Elevated thermal energy shifts the equilibrium backward, promoting the loss of formaldehyde and the regeneration of the free indole[6].
-
-
Step 3: Mild Workup. Dilute the reaction mixture with ethyl acetate and wash three times with distilled water to remove unreacted formaldehyde and inorganic salts. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo at ambient temperature.
-
Step 4: NMR Sample Preparation (Critical Step). Dissolve the crude product in Acetone-d6 or DMSO-d6.
-
Causality: Do not use standard CDCl3 unless it has been freshly filtered through basic alumina. Standard CDCl3 degrades over time to produce trace DCl, which will instantly catalyze the decomposition of the N-hydroxymethyl group into a BIM during the NMR acquisition[1].
-
-
Step 5: Self-Validation via 13C NMR. Acquire the 13C NMR spectrum.
-
Success Criterion: The presence of a distinct methylene carbon signal at δ 69.0–70.2 ppm confirms the N-CH2OH structure[4].
-
Failure Criterion: If the spectrum lacks the ~69 ppm signal but displays a new methylene peak at δ 30.0–40.0 ppm , the protocol has failed. This upfield shift is the unmistakable signature of the bridging -CH2- carbon in a bis-indolylmethane (BIM) degradation product.
-
Conclusion
The N-hydroxymethyl moiety is a powerful but delicate functional group in indole chemistry. By understanding the dual-electronegative deshielding that drives its 13C NMR shift to ~69-70 ppm, and by employing base-promoted synthesis coupled with acid-free NMR acquisition, researchers can confidently utilize this intermediate. Comparing these shifts against stable N-methyl (~33 ppm) and N-MOM (~75 ppm) derivatives provides a robust framework for unambiguous structural elucidation in drug discovery pipelines.
References
- Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect, PubMed Central (PMC).
- N-Methylindole, ResearchG
- N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1, Benchchem.
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors, PubMed Central (PMC).
- Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles, Caltech Authors.
- Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect, ResearchG
Sources
- 1. N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1 [benchchem.com]
- 2. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
elemental analysis standards for 3-formyl-1H-indole-1-ylmethanol
Elemental Analysis Standards for 3-formyl-1H-indole-1-ylmethanol: A Comparative Validation Guide
Executive Summary & Analyte Profile
3-formyl-1H-indole-1-ylmethanol (also known as 1-(hydroxymethyl)-1H-indole-3-carbaldehyde) presents a unique analytical challenge. As an N-hydroxymethyl derivative of 3-formylindole, it contains a hemiaminal moiety (
Accurate Elemental Analysis (EA) is the "Gold Standard" for confirming the quantitative addition of the hydroxymethyl group and the absence of inorganic salts or hydration shells. This guide compares the performance of industry-standard calibration materials (Acetanilide, Sulfanilamide) and alternative analytical methods (qNMR) to ensure the precise characterization of this molecule.
Analyte Specifications:
-
Chemical Formula:
-
Molecular Weight: 175.18 g/mol
-
Target Composition:
-
% Carbon: 68.56%
-
% Hydrogen: 5.18%
-
% Nitrogen: 8.00%
-
% Oxygen: 18.26%
-
Comparative Analysis of Calibration Standards
To validate the combustion analysis of 3-formyl-1H-indole-1-ylmethanol, one must select a calibration standard that mimics the combustion kinetics of the analyte. The following table compares the three primary "Alternatives" for calibration.
Table 1: Performance Comparison of Calibration Standards
| Feature | Alternative A: Acetanilide | Alternative B: Sulfanilamide | Alternative C: BBOT |
| Formula | |||
| Nitrogen % | 10.36% | 16.27% | 6.51% |
| Combustion Type | Easy/Standard | Difficult (High N) | Complex (Contains S) |
| Suitability | High. Closest structural match to the indole core; stable and non-hygroscopic. | Medium. Good for stress-testing N-recovery, but the sulfur content is unnecessary for this analyte. | Low. Primarily used when simultaneous Sulfur determination is required. |
| Recommendation | Primary Choice. Excellent linearity for C/H/N ratios similar to the analyte. | QC Check. Use to verify the reduction tube efficiency if N values are drifting. | Not recommended unless S-impurities are suspected. |
Expert Insight: The "Matrix Match" Fallacy
While some protocols suggest using the parent compound (3-formylindole ) as a secondary standard, this is risky. The parent indole lacks the labile hydroxymethyl group. If your combustion conditions are too harsh (causing pre-combustion degradation), the parent indole will not reveal the error, whereas Acetanilide will provide a stable baseline.
Methodological Alternatives: EA vs. qNMR
Is Elemental Analysis the best tool? Below is a comparison of EA against its primary alternative, quantitative NMR (qNMR), for this specific molecule.
Table 2: EA vs. qNMR Performance Matrix
| Metric | Combustion Analysis (EA) | Quantitative NMR (qNMR) |
| Scope | Bulk Purity (Includes water, inorganics, solvent). | Organic Purity (Specific to structure). |
| Sample Destructiveness | Destructive (Combusted). | Non-Destructive (Recoverable). |
| Sensitivity to Instability | High Risk. Thermal drying can degrade the N-hydroxymethyl group ( | Low Risk. Analysis performed in solution at ambient temperature. |
| Detection of Solvates | Detects total H/O (cannot distinguish water vs. hydroxymethyl). | Can distinguish structural protons from adventitious water. |
| Verdict | Essential for Release. Required to prove the absence of inorganic salts/catalysts. | Essential for Structure. Required to prove the integrity of the |
Strategic Workflow & Diagrams
Diagram 1: Calibration Standard Selection Logic
This decision tree guides the selection of the appropriate standard based on the specific analytical requirement (Routine vs. Troubleshooting).
Caption: Logic flow for selecting the optimal calibration standard based on analytical goals (Routine vs. Troubleshooting).
Diagram 2: The "Soft-Drying" Analytical Protocol
Because 3-formyl-1H-indole-1-ylmethanol is sensitive to thermal degradation (releasing formaldehyde), a standard 105°C drying step is prohibited .
Caption: Modified analytical workflow emphasizing thermal stability checks (TGA) prior to vacuum drying.
Detailed Experimental Protocol
This protocol is designed to be self-validating. If the QC check fails, the data for the analyte is automatically invalid.
Prerequisites:
-
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Aid: Tungsten Trioxide (
) is recommended if the sample appears resinous, to prevent char formation.
Step-by-Step Methodology:
-
System Conditioning:
-
Run 3 "Blank" cycles (Tin capsule only) to stabilize the baseline.
-
Run 3 "Conditioning" samples (Acetanilide) to saturate active sites in the reduction column.
-
-
Calibration (K-Factor Determination):
-
Weigh Acetanilide standards in the range of 1.5 mg to 2.5 mg.
-
Acceptance Criteria: The calibration curve must have an
for Carbon and Nitrogen.
-
-
Sample Preparation (The Critical Step):
-
Do NOT oven dry the sample at >60°C. High heat can reverse the N-hydroxymethylation.
-
Preferred Method: Dry in a vacuum desiccator over
at room temperature for 24 hours. -
Weigh 2.0 mg (±0.1 mg) of the dried sample into a Tin capsule. Fold tightly to exclude atmospheric nitrogen.
-
-
Analysis Sequence:
-
Run: Standard (Check) -> Sample Rep 1 -> Sample Rep 2 -> Sample Rep 3 -> Standard (Check).
-
Self-Validation Rule: The Standard Checks must be within ±0.15% of theoretical values. If they drift, re-calibrate.
-
-
Data Interpretation:
-
Theoretical: C: 68.56%, H: 5.18%, N: 8.00%.
-
Scenario A (Low C, High N): Indicates decomposition (loss of formaldehyde).
-
Scenario B (High H, Low C): Indicates retained moisture (hydrate formation).
-
References
-
American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Katritzky, A. R. (1983).[1] Synthesis of N-Hydroxymethyl Derivatives of Nitrogen Heterocycles. Chemistry of Heterocyclic Compounds. [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Methylindole-3-carboxaldehyde (Structural Analog Data). PubChem. [Link]
Sources
A Senior Application Scientist's Guide to the Crystallographic Landscape of N-Substituted Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the structural nuances of N-substituted indole aldehydes, a class of molecules holding significant promise in medicinal chemistry and materials science. This guide, designed for the discerning researcher, moves beyond a simple recitation of facts to provide an in-depth, comparative analysis of their three-dimensional architecture as revealed by X-ray crystallography. As your senior application scientist, I will not only present the data but also illuminate the underlying principles and experimental considerations, empowering you to leverage this structural knowledge in your own research endeavors.
The strategic placement of a substituent on the indole nitrogen can profoundly influence the molecule's electronic properties, conformation, and intermolecular interactions. These subtle modifications can have a dramatic impact on a compound's biological activity or material properties. X-ray crystallography offers an unparalleled, atom-level view into these structural changes, providing a rational basis for molecular design and optimization.
Comparative Crystallographic Analysis of N-Substituted Indole Aldehydes
The following table summarizes key crystallographic parameters for a selection of N-substituted indole-3-carboxaldehydes. This data, sourced from the Cambridge Structural Database (CSD), provides a quantitative basis for comparing the effects of different N-substituents on the crystal lattice.
| Compound | N-Substituent | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 1 | -H | 647711 | Orthorhombic | Pca21 | 14.076 | 5.806 | 8.691 | 90 | 90 | 90 | 710.3 | [1] |
| 2 | -CH₃ | 161514 | Monoclinic | P2₁/c | 8.530 | 5.890 | 16.320 | 90 | 103.50 | 90 | 797.9 | [2] |
| 3 | -CH₂Ph | 684588 | Monoclinic | P2₁/c | 11.581 | 10.363 | 10.598 | 90 | 98.49 | 90 | 1258.5 | [3] |
This table presents a selection of publicly available crystallographic data. The absence of data for other derivatives, such as N-acetyl and N-ethyl, highlights the ongoing opportunities for research in this area.
From Synthesis to Structure: An Experimental Workflow
The journey from a conceptual molecule to its fully characterized three-dimensional structure is a multi-step process. The following diagram illustrates a typical workflow for the synthesis, crystallization, and crystallographic analysis of N-substituted indole aldehydes.
Caption: A generalized workflow from synthesis to final crystal structure.
Experimental Protocol 1: Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocycles like indoles.[4][5][6]
Materials:
-
N-substituted indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[5]
-
Formylation: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0 °C. To this, add a solution of the N-substituted indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is basic. The product may precipitate at this stage.
-
Extraction: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Experimental Protocol 2: Single Crystal Growth by Slow Solvent Evaporation
Obtaining diffraction-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique for a wide range of organic compounds.
Materials:
-
Purified N-substituted indole aldehyde
-
A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene)
-
Small, clean vials with loose-fitting caps or parafilm with a few pinholes
Procedure:
-
Solvent Selection: In a series of small test tubes or vials, test the solubility of a small amount of your purified compound in various solvents. A good solvent for slow evaporation will dissolve the compound completely upon gentle warming but the compound will be sparingly soluble at room temperature.
-
Solution Preparation: Dissolve a small amount of the purified N-substituted indole aldehyde (typically 10-20 mg) in a suitable solvent (1-2 mL) in a clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Evaporation: Cover the vial with a loose-fitting cap or seal it with parafilm and puncture a few small holes with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often suitable.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once well-formed crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a spatula or by decanting the remaining solvent.
The Influence of the N-Substituent on Crystal Packing
The nature of the substituent at the N1 position of the indole ring plays a pivotal role in dictating the intermolecular interactions and, consequently, the overall crystal packing.
-
Indole-3-carboxaldehyde (1): In the unsubstituted parent compound, the presence of the N-H donor and the aldehyde oxygen acceptor facilitates the formation of N-H···O hydrogen bonds, which are a dominant feature in its crystal packing. These interactions link the molecules into chains or more complex networks.[7]
-
N-Methylindole-3-carboxaldehyde (2): The replacement of the acidic proton with a methyl group eliminates the possibility of classical N-H···O hydrogen bonding. This often leads to a crystal packing dominated by weaker C-H···O interactions and π-π stacking between the indole rings. The steric bulk of the methyl group can also influence the relative orientation of adjacent molecules.
-
N-Benzylindole-3-carboxaldehyde (3): The introduction of a larger, aromatic benzyl group introduces additional possibilities for intermolecular interactions. In addition to C-H···O interactions, π-π stacking between the indole and benzyl rings of neighboring molecules can become a significant stabilizing force. The flexibility of the benzyl group can also lead to different packing motifs.
The following diagram illustrates the key intermolecular interactions that can be influenced by the N-substituent.
Caption: Key intermolecular interactions influenced by the N-substituent.
Conclusion and Future Directions
This guide has provided a foundational understanding of the crystallographic landscape of N-substituted indole aldehydes. The presented data and protocols serve as a starting point for researchers aiming to synthesize, crystallize, and structurally characterize these important molecules. The comparative analysis highlights the profound impact of the N-substituent on the resulting crystal packing, offering valuable insights for the rational design of new materials and therapeutic agents.
The lack of publicly available crystallographic data for certain derivatives, such as N-acetyl and N-ethyl indole aldehydes, underscores the need for continued research in this area. Future studies that systematically explore a wider range of N-substituents and correlate their structural features with functional properties will be invaluable to the scientific community.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2(5), 235-241. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.
-
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]
-
Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Royal Society of Chemistry. [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. SciSpace. [Link]
-
1-acetyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Structure and Morphology of Indole Analogue Crystals. PMC. [Link]
-
1-Acetylindole-3-carboxaldehyde. CAS Common Chemistry. [Link]
-
Indole-3-Carboxaldehyde. PubChem. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
-
1-Methyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
1-benzyl-1H-indole-3-carbaldehyde. PubChem. [Link]
Sources
- 1. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Formyl-1H-indole-1-ylmethanol
Executive Summary
3-formyl-1H-indole-1-ylmethanol (CAS: 102403-51-2) presents a dual-hazard profile often overlooked in standard safety data sheets. Beyond its primary classification as an organic irritant, this compound is an
Immediate Core Directives:
-
Do NOT dispose via sink/drain. (Aquatic toxicity & regulatory violation).
-
Strict pH Control: Waste streams must be kept neutral to slightly basic (pH 7–9) to prevent decomposition into formaldehyde (a known carcinogen) and indole-3-carboxaldehyde.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Mechanism (The "Why")
To ensure safety, one must understand the molecular behavior of the waste. This compound is not merely a static organic solid; it is chemically dynamic.
The Hemiaminal Instability
The
Decomposition Pathway:
This mechanism dictates our disposal strategy: Acidic waste streams are incompatible. Mixing this compound with acidic waste (e.g., spent nitration mixtures, acid chlorides) will generate formaldehyde gas in the waste container, creating an inhalation hazard and potential pressure buildup.
Quantitative Hazard Data
| Parameter | Specification | Operational Implication |
| Molecular Formula | Organic combustible. | |
| Reactive Group | Formaldehyde donor. Avoid acid contact. | |
| GHS Classification | Skin/Eye Irrit. 2/2A; STOT SE 3 | Standard PPE (Nitrile gloves, goggles) required. |
| Aquatic Toxicity | Indoles are generally toxic to aquatic life | Zero-discharge policy for drains. |
| RCRA Status | Not P/U listed specifically* | Decomposition yields Formaldehyde (U122). |
Pre-Disposal Stabilization Protocols
Before handing waste over to logistics, the generator must stabilize the material.
Protocol A: Solid Waste (Excess Reagent)
-
Container: High-density polyethylene (HDPE) or amber glass.
-
Segregation: Do not combine with oxidizers (e.g., permanganates) or solid acids (e.g., p-toluenesulfonic acid).
-
Labeling: Mark as "Non-Regulated Organic Solid" (unless solvent-wet) but add a secondary warning: "Contains Formaldehyde Precursor - Avoid Acid Contact."
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is non-halogenated if possible (to reduce incineration costs), but halogenated solvents (DCM/Chloroform) are chemically compatible.
-
pH Check (Critical):
-
Test the pH of the waste solution.
-
If pH < 7: Neutralize immediately with saturated Sodium Bicarbonate (
) or Triethylamine ( ) until pH is 7–9. -
Reasoning: This locks the equilibrium, preventing the release of formaldehyde during storage.
-
-
Precipitation: If the compound precipitates upon neutralization, treat the solid fraction as described in Protocol A.
Disposal Decision Logic
The following workflow illustrates the decision-making process for segregating this specific waste stream to minimize risk.
Figure 1: Waste Segregation and Stabilization Logic. Note the critical loop at the pH check to prevent formaldehyde generation.
Emergency Response: Spill Cleanup
In the event of a benchtop spill, speed is essential to prevent the spread of dust or vapors.
PPE Required:
-
Nitrile Gloves (Double gloving recommended for solutions).
-
Safety Goggles.[1]
-
N95 or P100 Respirator (if dust is visible).
Cleanup Workflow:
Figure 2: Immediate Spill Response Protocol. The use of bicarbonate wash ensures any residual traces are not acidified.
Regulatory Compliance (RCRA & EPA)
While 3-formyl-1H-indole-1-ylmethanol is not explicitly listed on the EPA "P" or "U" lists, the generator is responsible for "Cradle-to-Grave" management.
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), the waste is D001 (Ignitable) .
-
Derived Hazard: If the waste is allowed to degrade significantly, it may contain Formaldehyde, which is a U122 listed waste.[2]
-
Strategic Advice: Manage the waste as if it were hazardous to avoid the regulatory burden of proving it does not contain formaldehyde degradation products.
-
-
Waste Codes:
-
Solid Pure Compound: Non-RCRA Regulated (unless characteristic). Recommended: Manage as Non-Regulated Chemical Waste for incineration.
-
In Acetone/Methanol: D001, F003 .
-
In DCM: F002 .
-
References
-
PubChem. (n.d.). Compound Summary: Indole-3-carboxaldehyde.[1] National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 6, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 6, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved March 6, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
